Pentosidine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEKKSTZQYEZPU-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154417 | |
| Record name | Pentosidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pentosidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
124505-87-9 | |
| Record name | Pentosidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124505-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentosidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentosidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTOSIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4I2X2CQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentosidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Maillard Reaction Pathway to Pentosidine Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pentosidine is a well-characterized advanced glycation end product (AGE) that forms a fluorescent cross-link between lysine and arginine residues in proteins.[1][2][3][4] Its accumulation is implicated in the pathogenesis of various age-related and diabetic complications. This technical guide provides an in-depth overview of the Maillard reaction pathway leading to this compound formation, including quantitative data, experimental protocols, and pathway visualizations.
The Core Pathway: From Reducing Sugars to a Stable Cross-link
The formation of this compound is a complex, multi-step process that begins with the non-enzymatic reaction between a reducing sugar and the amino groups of lysine and arginine residues in proteins.[1][2][3] While initially identified as a product of pentose reactions, it is now established that hexoses and even ascorbate can also serve as precursors.[1][2][3]
The key stages of the Maillard reaction leading to this compound are:
-
Initial Glycation and Amadori Product Formation: A reducing sugar, such as ribose or glucose, reacts with the ε-amino group of a lysine residue to form a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketoamine, known as the Amadori product.[5][6]
-
Oxidative Fragmentation and Intermediate Formation: The Amadori product can undergo oxidative fragmentation, a critical step in the formation of this compound.[7] This oxidation can lead to the formation of reactive dicarbonyl compounds. While 3-deoxypentosone was initially considered a key intermediate, studies have shown it is not a major precursor to this compound.[1][2][3]
-
Reaction with Arginine and Cyclization: The reactive intermediates derived from the oxidized Amadori product then react with the guanidino group of an arginine residue. This is followed by a series of condensation and cyclization reactions to form the characteristic imidazo[4,5-b]pyridinium ring structure of this compound, which cross-links the lysine and arginine residues.[1][2][3]
Quantitative Data on this compound Formation
The yield and rate of this compound formation are influenced by several factors, including the type of precursor sugar, pH, temperature, and the presence of oxygen. The following tables summarize key quantitative data from in vitro studies.
| Precursor Sugar | Incubation Conditions | This compound Yield | Reference |
| D-Ribose | Nα-t-Boc-lysine, Nα-t-Boc-arginine, 65°C, pH 9.0 | Highest yield compared to other pH values | [1][2][3] |
| D-Glucose | Bovine Serum Albumin (BSA), 0.25 M glucose, 30 days | 13.2 pmol/mg BSA | [1][2][3] |
| D-Glucose | Bovine Serum Albumin (BSA), 1.0 M glucose, 30 days | 17.0 pmol/mg BSA | [1][2][3] |
| Fructose | Nα-t-Boc-lysine, Nα-t-Boc-arginine, 65°C, pH 7.4, 48 h | Similar yield to glucose | [1][2] |
| Ascorbate | Nα-t-Boc-lysine, Nα-t-Boc-arginine, standard conditions | Lower yield than ribose | [1] |
| Glucuronic Acid | with Lysine and Arginine, 1 week, pH 7.4, 37°C | Higher than glucose, similar to ascorbate | [8] |
| Reactivity Comparison of Precursors (at 65°C) | |
| Order of Reactivity | Ribated lysine > Ribose > Glucated lysine > Glucose |
| Reference | [1] |
Experimental Protocols
In Vitro Synthesis of this compound
Objective: To synthesize this compound in a controlled in vitro environment for use as a standard or for mechanistic studies.
Materials:
-
Nα-t-Boc-lysine
-
Nα-t-Boc-arginine
-
D-ribose
-
Phosphate buffer (e.g., 200 mM, pH 9.0)
-
Incubator or water bath at 65°C
Protocol:
-
Prepare an aqueous solution containing Nα-t-Boc-lysine, Nα-t-Boc-arginine, and D-ribose in a phosphate buffer (pH 9.0). A common starting concentration is 100 mM for each reactant.[7]
-
Incubate the solution at 65°C for a specified period, for example, 3 days.[7]
-
Monitor the formation of this compound periodically using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection (excitation at ~335 nm, emission at ~385 nm).[9]
Quantification of this compound in Biological Samples
Objective: To measure the concentration of this compound in protein-containing samples such as tissue collagen or plasma.
Materials:
-
Biological sample (e.g., tissue hydrolysate, plasma)
-
6 M HCl for acid hydrolysis
-
Internal standard (e.g., pyridoxine, homoarginine)
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile
-
RP-HPLC system with a fluorescence detector or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[10][11]
Protocol:
-
Acid Hydrolysis: Hydrolyze the protein sample with 6 M HCl at 110°C for 16-24 hours to release the amino acids, including this compound.[6][12]
-
Sample Preparation: Dry the hydrolysate and reconstitute it in a solution containing an internal standard.[6] For HPLC analysis, the sample can be diluted with a mobile phase-like solution, such as 0.5% HFBA in 10% acetonitrile.[6]
-
Chromatographic Analysis:
-
HPLC: Inject the prepared sample onto a C18 reverse-phase column. Elute with a gradient of acetonitrile in water containing an ion-pairing agent like HFBA. Monitor the eluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for this compound.[6]
-
LC-MS/MS: For higher specificity and sensitivity, utilize an LC-MS/MS system. This method typically involves the use of an isotopically labeled internal standard (e.g., D3-pentosidine) for accurate quantification.[10][11]
-
-
Quantification: Calculate the concentration of this compound by comparing the peak area of the sample to a standard curve generated with known concentrations of purified this compound.
Visualizing the Pathway and Workflow
To further elucidate the process, the following diagrams, generated using Graphviz (DOT language), illustrate the Maillard reaction pathway to this compound and a general experimental workflow for its quantification.
Caption: Maillard reaction pathway to this compound formation.
Caption: Experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of formation of the Maillard protein cross-link this compound. Glucose, fructose, and ascorbate as this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of this compound and pyrraline in food and chemical models: formation, potential risks and determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age-related accumulation of this compound in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 8. Glucuronic acid is a novel source of this compound, associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creatine plays a direct role as a protein modifier in the formation of a novel advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pentosidine: A Core Mediator of Collagen Cross-Linking and Tissue Aging
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pentosidine, a well-characterized advanced glycation end product (AGE), serves as a critical biomarker and mediator in the aging process of tissues. Formed through the non-enzymatic Maillard reaction, this fluorescent cross-link covalently binds lysine and arginine residues within long-lived proteins, most notably collagen. The accumulation of this compound leads to significant alterations in the biomechanical properties of the extracellular matrix, contributing to increased tissue stiffness, decreased elasticity, and impaired cellular functions. This technical guide provides an in-depth examination of the biochemical pathways of this compound formation, its quantifiable role in tissue aging, its pathological implications in age-related diseases, and the methodologies for its detection. Furthermore, it explores potential therapeutic strategies aimed at inhibiting its formation, offering a comprehensive resource for researchers and professionals in the fields of aging, biochemistry, and drug development.
The Biochemical Formation of this compound
This compound is an irreversible product of the Maillard reaction, a non-enzymatic glycation process.[1] Its formation is a multi-step process that begins with the condensation of a reducing sugar with the free amino groups of lysine and arginine residues in proteins.[1][2]
1.1. The Maillard Reaction Pathway
The formation of this compound is initiated by the reaction between a reducing sugar's carbonyl group and the amino group of a lysine or arginine residue, forming a reversible Schiff base.[1][2] This adduct then undergoes rearrangement to form a more stable Amadori product.[1][2] Through a series of subsequent oxidation, dehydration, and cyclization reactions, these Amadori products are converted into highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and 3-deoxyglucosone.[3] These intermediates then react with lysine and arginine residues to form the stable imidazo[4,5-b]pyridinium cross-link that constitutes this compound.[4][5]
While initially thought to be formed primarily from pentoses like ribose (hence its name), subsequent research has demonstrated that hexoses such as glucose and fructose, as well as ascorbate, can also serve as precursors for this compound formation, albeit at slower rates.[4][6] The process is oxygen-dependent, classifying this compound as a "glycoxidation" product.[7][8][9]
This compound's Role in Collagen Cross-Linking and Tissue Biomechanics
This compound forms a highly stable, covalent intermolecular cross-link between collagen molecules.[5] This cross-linking alters the structural integrity and mechanical properties of collagen-rich tissues. Long-lived proteins, such as collagen, are particularly susceptible to this modification due to their slow turnover rates, allowing for the progressive accumulation of AGEs over time.[1][3][10]
The consequences of this compound-mediated cross-linking include:
-
Increased Stiffness and Reduced Elasticity: Cross-linking restricts the normal gliding of collagen fibrils, leading to increased tissue rigidity and a loss of flexibility.[2] This is a hallmark of aging in tissues like skin, tendons, and blood vessels.
-
Decreased Enzymatic Degradation: The modified collagen becomes more resistant to degradation by matrix metalloproteinases (MMPs), impairing normal tissue remodeling and repair processes.
-
Altered Cell-Matrix Interactions: The glycation of collagen can disrupt binding sites for integrins and other cell surface receptors, affecting cell adhesion, migration, and signaling.
-
Reduced Regenerative Capacity: The accumulation of AGEs like this compound in the extracellular matrix creates a less favorable environment for cell proliferation and tissue regeneration.[10]
This compound as a Biomarker of Aging and Disease
The accumulation of this compound is a well-established biomarker of biological aging.[11] Its concentration in various tissues correlates strongly and positively with chronological age.[1]
3.1. Quantitative Data on this compound Accumulation
Studies have quantified the age-related increase of this compound in numerous human tissues. The rate of accumulation is influenced by the tissue's specific protein turnover rate, with lower turnover leading to higher this compound levels.[1]
| Tissue | Age Range (Years) | This compound Levels (pmol/mg Collagen or nmol/L) | Key Findings | Reference |
| Human Skin Collagen | 20-80 | Increases exponentially from ~5 to 75 pmol/mg collagen | Strong correlation with age (r=0.86). 3-10 fold increase in diabetes and end-stage renal disease. | [12] |
| Human Intervertebral Disc Collagen | 20-80 | ~5-fold increase over the age range in normal tissue. | Accumulation is higher in collagen than aggrecan due to lower turnover rate. | [1] |
| Human Serum | 20-93 | Increases from ~100 to ~300 nmol/L | Significant increase with age (r=0.702). Values for those >50 years are significantly higher. | [13] |
| Human Vitreous Body | 20-80 | Accumulates with age, with a faster rate in females after age 50. | Suggests a collagen turnover rate similar to or shorter than skin collagen. | [14] |
| Bovine Serum Albumin (in vitro) | 30 days | 13.2 - 17 pmol/mg BSA (with 0.25-1.0 M glucose) | Demonstrates formation from glucose over time. | [4] |
3.2. Pathophysiological Significance
Elevated this compound levels are not only a feature of normal aging but are also implicated in the pathogenesis of several age-related diseases:
-
Osteoporosis and Bone Fragility: this compound accumulation in bone collagen contributes to bone brittleness and is associated with an increased risk of fragility fractures.[15][16]
-
Cardiovascular Disease: By cross-linking collagen in arterial walls, this compound contributes to vascular stiffening, a key factor in hypertension and atherosclerosis.[2]
-
Diabetes Mellitus: Hyperglycemia accelerates the formation of this compound, and its levels in skin collagen correlate with the severity of diabetic complications such as retinopathy, arterial stiffness, and joint stiffness.[17]
-
Interaction with RAGE: AGEs, including this compound, can bind to the Receptor for Advanced Glycation End Products (RAGE). This interaction activates intracellular signaling cascades, notably involving NF-κB, which promotes oxidative stress and a pro-inflammatory state, further contributing to tissue damage.[2]
Experimental Protocols for this compound Quantification
The gold standard for accurate quantification of this compound in biological samples is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][18]
4.1. HPLC-Based Quantification of this compound
This method involves the hydrolysis of proteins to release this compound, followed by chromatographic separation and detection.
Experimental Protocol:
-
Sample Preparation (Tissue):
-
Obtain tissue samples (e.g., skin biopsy, cartilage).
-
To purify collagen, perform sequential enzymatic digestion to remove proteoglycans and non-collagenous proteins (e.g., using chondroitinase, hyaluronidase, and trypsin).[1]
-
Determine the dry weight of the purified collagen sample.
-
-
Acid Hydrolysis:
-
Hydrolyze a known quantity of the sample (e.g., 2-5 mg) in 6 M HCl at 110°C for 16-24 hours under a nitrogen atmosphere to prevent oxidative degradation.[1][12]
-
After hydrolysis, evaporate the HCl using a vacuum centrifuge or by heating under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a specific volume of a suitable solvent, such as 0.5% (v/v) heptafluorobutyric acid (HFBA) in 10% (v/v) acetonitrile.[1] An internal standard (e.g., pyridoxine) is often added at this stage for quantification.[1]
-
-
HPLC Analysis:
-
Chromatographic System: Utilize a reverse-phase HPLC system.
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A gradient of two solvents is commonly employed. For example, Solvent A: 0.01 M HFBA in water, and Solvent B: Acetonitrile. The gradient is programmed to effectively separate this compound from other fluorescent amino acids.
-
Detection: Use a fluorescence detector set to an excitation wavelength of ~335 nm and an emission wavelength of ~385 nm.[19]
-
Quantification: Calculate the this compound concentration by comparing the peak area of the sample to that of a known concentration of a synthetic this compound standard, normalized to the internal standard. Results are typically expressed as pmol of this compound per mg of collagen or protein.
-
4.2. Other Analytical Techniques
-
Time-Resolved Fluorescence Spectroscopy (TRFS): A non-destructive optical technique that can detect this compound in engineered tissues by measuring changes in fluorescence lifetime and spectral shifts.[18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays using antibodies specific to this compound can be developed for high-throughput screening, though HPLC remains the gold standard for accuracy.
Therapeutic Inhibition of this compound Formation
Given the pathological role of this compound, inhibiting its formation is a promising therapeutic strategy for mitigating age-related tissue dysfunction and diabetic complications.[20] Several compounds have been investigated for their ability to interfere with the Maillard reaction.
-
Aminoguanidine: One of the earliest studied AGE inhibitors, it acts by trapping reactive dicarbonyl precursors.
-
Metformin: This common anti-diabetic drug has been shown to inhibit the formation of AGEs.[21]
-
Aspirin: Studies have shown that aspirin can inhibit this compound formation in vitro, possibly through metal ion chelation and antioxidant activity.[22]
-
Flavonoids: Natural compounds found in plants, such as quercetin, myricetin, and catechin, have demonstrated potent, structure-dependent inhibitory effects on this compound formation at micromolar concentrations.[23] Their mechanism is likely related to their strong antioxidant properties.
The development of potent and specific inhibitors of this compound formation remains an active area of research in drug discovery.[20]
Conclusion
This compound is a key molecular link between non-enzymatic glycation, collagen cross-linking, and the functional decline of tissues during aging. Its progressive accumulation alters the biomechanical properties of the extracellular matrix, contributing to a wide range of age-related pathologies, from skin wrinkling and vascular stiffening to osteoporosis and diabetic complications. As a reliable biomarker of cumulative glycoxidative stress, the quantification of this compound provides a valuable tool for assessing biological age and disease progression. The detailed understanding of its formation pathways and pathological actions continues to pave the way for the development of targeted therapeutic interventions aimed at slowing the progression of age-related diseases and improving healthspan.
References
- 1. Age-related accumulation of this compound in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced glycation end-product - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of formation of the Maillard protein cross-link this compound. Glucose, fructose, and ascorbate as this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a molecular marker for the cumulative damage to proteins in diabetes, aging and uremia. [unige.iris.cineca.it]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of this compound in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. lalongevity.com [lalongevity.com]
- 11. An evaluation of the use of this compound as a biomarker for ageing turtles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound accumulates in the aging vitreous body: a gender effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. researchgate.net [researchgate.net]
- 17. This compound formation in skin correlates with severity of complications in individuals with long-standing IDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of this compound Cross-Links in Cell-Secreted Decellularized Matrices Using Time Resolved Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. Aspirin inhibits the formation of this compound, a cross-linking advanced glycation end product, in collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Flavonoids inhibit the formation of the cross-linking AGE this compound in collagen incubated with glucose, according to their structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentosidine: A Core Biomarker for Advanced Glycation End Products (AGEs)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. This process, known as the Maillard reaction, is a key contributor to the pathophysiology of aging and various chronic diseases, including diabetes, chronic renal failure, and cardiovascular disease. Pentosidine, a fluorescent cross-link between lysine and arginine residues, stands out as one of the most well-characterized AGEs and serves as a crucial biomarker for the accumulation of AGEs in tissues and biological fluids.[1][2] Its stability and the sensitivity of available detection methods make it an invaluable tool in both clinical research and the development of novel therapeutic interventions targeting the AGE-RAGE axis.
This technical guide provides a comprehensive overview of this compound, including its formation, analytical methodologies for its quantification, its clinical significance as a biomarker, and its role in cellular signaling pathways.
Biochemistry of this compound Formation
This compound is formed from the reaction of pentoses, such as ribose, with lysine and arginine residues in proteins.[3][4][5] However, it can also be formed from hexoses like glucose and fructose, and even ascorbate, albeit at a slower rate.[3][4][5] The formation process is a complex series of reactions involving glycation and oxidation, leading to its classification as a "glycoxidation" product.[2][6] The irreversible nature of this compound cross-links leads to its accumulation in long-lived proteins like collagen, contributing to tissue stiffness and dysfunction.[7]
The formation of this compound begins with the condensation of a sugar molecule with the amino group of a lysine or arginine residue, forming a Schiff base. This is followed by rearrangement to a more stable Amadori product. Subsequent oxidation and further reactions result in the formation of the characteristic fluorescent imidazo[4,5-b]pyridinium ring structure of this compound.[3][4][5][7]
This compound as a Clinical Biomarker
Elevated levels of this compound have been consistently observed in various pathological conditions, making it a valuable biomarker for disease progression and therapeutic efficacy.
-
Diabetes Mellitus: this compound levels are significantly increased in patients with type 2 diabetes and correlate with the presence and severity of diabetic complications.[8] Plasma this compound levels are influenced by glycemic control and renal function.[9] It has also been identified as a potential biomarker for cardiovascular risk in diabetic patients.[9]
-
Chronic Kidney Disease (CKD): A dramatic elevation of plasma and serum this compound is observed in patients with end-stage renal disease.[10][11] Levels correlate with the severity of renal dysfunction and the duration of hemodialysis.[10][12] This makes this compound a useful marker for assessing the degree of uremic toxicity and the effectiveness of renal replacement therapies.
-
Other Conditions: Increased this compound concentrations have also been reported in rheumatoid arthritis, osteoarthritis, and are associated with aging.[8][13][14] Recent studies suggest urinary this compound may serve as a biomarker for muscle and physical performance.[15]
Quantitative Data on this compound Levels
The following tables summarize representative quantitative data on this compound levels in various biological samples across different patient populations.
Table 1: Plasma/Serum this compound Levels
| Condition | Sample Type | This compound Concentration | Reference |
| Healthy Controls | Serum | 77 ± 40 nmol/L | [10] |
| Uremic Patients (on Hemodialysis) | Serum | 1267 ± 695 nmol/L | [10] |
| Healthy Subjects | Plasma Protein | 0.95 ± 0.33 pmol/mg | [11] |
| Diabetic Patients | Plasma Protein | 2.4 ± 1.2 pmol/mg | [11] |
| Uremic Patients | Plasma Protein | 21.5 ± 10.8 pmol/mg | [11] |
| Normal Subjects | Plasma (Pronase digested) | 151 ± 55 nmol/L | [16] |
| Diabetic Patients | Plasma (Pronase digested) | 1620 ± 1940 nmol/L | [16] |
| Uremic Patients | Plasma (Pronase digested) | 2630 ± 1320 nmol/L | [16] |
| Type 2 Diabetes with Nephropathy | Serum | 148 ± 113 pmol/ml | [17] |
Table 2: Urinary this compound Levels
| Condition | Sample Type | This compound Concentration | Reference |
| Healthy Controls | Urine | 1.65 ± 0.46 nmol/mmol creatinine | [13] |
| Osteoarthritis Patients | Urine | 7.7 ± 7.8 nmol/mmol creatinine | [13] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is crucial for its use as a biomarker. Several analytical methods have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence detection is a widely used and robust method for this compound analysis.
-
Principle: This method relies on the separation of this compound from other components in a hydrolyzed sample using a reversed-phase column, followed by its detection based on its native fluorescence.
-
Sample Preparation:
-
Hydrolysis: Biological samples (plasma, urine, or tissue homogenates) are typically subjected to acid hydrolysis (e.g., 6 M HCl at 105-110°C for 16-24 hours) to release this compound from proteins.[18]
-
Purification: The hydrolysate is often purified using solid-phase extraction (SPE) or ion-exchange chromatography (e.g., SP-Sephadex) to remove interfering substances.[10]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[13]
-
Mobile Phase: A gradient system is often employed, typically consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) and an organic solvent like acetonitrile.[13]
-
Detection: Fluorescence detector set at an excitation wavelength of approximately 328-335 nm and an emission wavelength of 378-385 nm.[8][13]
-
-
Quantification: this compound concentration is determined by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of a this compound standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and sensitive method for this compound measurement, particularly suitable for large-scale clinical studies.
-
Principle: Competitive ELISA is the most common format. In this assay, free this compound in the sample competes with a fixed amount of labeled this compound for binding to a limited amount of anti-pentosidine antibody coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample.
-
Sample Preparation:
-
Plasma or urine samples may require enzymatic digestion (e.g., with pronase) to expose the this compound epitope for antibody binding.[12][16] Some newer ELISA kits are designed for use with untreated urine samples.[1]
-
Sample collection protocols, such as using fasting urine, can help minimize diurnal variations.[1]
-
-
Assay Procedure (General):
-
Standards and prepared samples are added to the antibody-coated microplate wells.
-
A fixed amount of enzyme-conjugated this compound is added.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate is added, which is converted by the enzyme to a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Quantification: A standard curve is constructed by plotting the absorbance values against known concentrations of this compound standards. The concentration of this compound in the samples is then interpolated from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest specificity and sensitivity for this compound quantification.
-
Principle: This method combines the separation power of liquid chromatography with the mass analysis capabilities of a triple-quadrupole mass spectrometer. It allows for the precise identification and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern.
-
Sample Preparation: Similar to HPLC, acid hydrolysis is a crucial step to cleave protein-conjugated this compound.[19] An isotopically labeled internal standard (e.g., d3-pentosidine) is typically added to the sample before processing to correct for variations in sample preparation and instrument response.[20]
-
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography is used for separation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and its internal standard are monitored. For example, a common transition for this compound is m/z 379.1 > 187.1.[21]
-
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve. This method is highly reproducible and accurate, with low limits of quantification.[19][22]
Signaling Pathways Involving AGEs and this compound
The pathological effects of AGEs, including this compound, are largely mediated through their interaction with the Receptor for Advanced Glycation End products (RAGE).[23] RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells and macrophages.[23][24]
The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to:
-
Activation of Transcription Factors: RAGE activation leads to the upregulation of key pro-inflammatory transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[24][25][26]
-
Increased Oxidative Stress: The AGE-RAGE interaction stimulates the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[23][25][27] This creates a vicious cycle, as oxidative stress itself can accelerate the formation of AGEs.[25]
-
Inflammation and Cellular Dysfunction: The activation of NF-κB and other signaling pathways (e.g., MAPKs, JAK-STAT) results in the increased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[23][24] This sustained inflammatory response contributes to tissue damage and the progression of chronic diseases.
Conclusion
This compound has been firmly established as a reliable and clinically relevant biomarker for the formation and accumulation of Advanced Glycation End Products. Its strong association with the pathophysiology of diabetes, renal failure, and other chronic diseases underscores its importance in understanding disease mechanisms and monitoring disease progression. The availability of robust and sensitive analytical methods, including HPLC, ELISA, and LC-MS/MS, allows for its accurate quantification in various biological matrices. For researchers and drug development professionals, this compound serves as an essential tool for evaluating the efficacy of therapeutic strategies aimed at mitigating the detrimental effects of AGEs and inhibiting the AGE-RAGE signaling axis.
References
- 1. Development and Evaluation of Novel ELISA for Determination of Urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of this compound in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Mechanism of formation of the Maillard protein cross-link this compound. Glucose, fructose, and ascorbate as this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age-related accumulation of this compound in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma levels of this compound in diabetic patients: an advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of the cross-link this compound in serum from normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatographic quantitation of plasma and erythrocyte this compound in diabetic and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma this compound levels measured by a newly developed method using ELISA in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Advanced glycation end-product this compound is not a relevant marker of disease activity in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary this compound as a potential biomarker of muscle and physical performance in young adult men - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ELISA of this compound, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Is the serum concentration of this compound a predictor of cardiovascular events in patients with type 2 diabetes and kidney disease?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cusabio.com [cusabio.com]
- 24. news-medical.net [news-medical.net]
- 25. researchgate.net [researchgate.net]
- 26. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
The Role of Pentosidine in the Pathogenesis of Diabetic Complications: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentosidine, a well-characterized advanced glycation end-product (AGE), serves as a crucial biomarker and a pathogenic mediator in the development and progression of diabetic complications.[1][2] Formed through non-enzymatic reactions between sugars and proteins, its accumulation is accelerated in hyperglycemic conditions and is strongly associated with microvascular and macrovascular damage.[1] This technical guide provides an in-depth analysis of the biological functions of this compound, its formation, signaling pathways, and its clinical significance in diabetic nephropathy, retinopathy, and cardiovascular disease. Detailed experimental protocols for its quantification and structured data from key studies are presented to facilitate further research and therapeutic development in this area.
Introduction: The Significance of this compound in Diabetes
Diabetes mellitus is characterized by chronic hyperglycemia, which promotes the non-enzymatic glycation of proteins and lipids, leading to the formation of a heterogeneous group of molecules known as advanced glycation end-products (AGEs).[1][3] this compound is a fluorescent cross-linking AGE formed from the reaction of pentoses, as well as glucose fragmentation, with arginine and lysine residues in proteins.[4][5][6] Its accumulation in tissues and circulation is a hallmark of diabetes and is implicated in the pathophysiology of various diabetic complications.[1][7] this compound levels are significantly elevated in diabetic patients and correlate with the severity of complications, making it a valuable biomarker for disease progression and a potential target for therapeutic intervention.[4][8][9]
Formation of this compound
This compound is formed through a complex series of reactions known as the Maillard reaction. This non-enzymatic browning reaction involves the condensation of a reducing sugar, such as glucose or its more reactive dicarbonyl derivatives, with the free amino groups of proteins, primarily on lysine and arginine residues.[3][10] The formation of this compound is an oxidative process, hence it is also referred to as a "glycoxidation" product.[1][6] While pentoses are more reactive in its formation, glucose can also serve as a precursor, particularly under conditions of oxidative stress which are prevalent in diabetes.[10][11]
Biological Functions and Pathological Role in Diabetic Complications
The accumulation of this compound in tissues contributes to the pathology of diabetic complications through several mechanisms:
-
Alteration of Protein Structure and Function: As a protein cross-link, this compound can alter the structure and function of proteins, particularly long-lived proteins like collagen in the extracellular matrix.[1][4] This leads to increased stiffness of tissues and basement membranes, contributing to vascular and organ damage.
-
Interaction with the Receptor for Advanced Glycation End-products (RAGE): this compound, like other AGEs, can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[12][13] This interaction triggers a cascade of intracellular signaling events that promote inflammation, oxidative stress, and cellular dysfunction.[3][12]
-
Induction of Oxidative Stress and Inflammation: The binding of this compound to RAGE activates signaling pathways that lead to the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines and adhesion molecules.[3][12] This creates a vicious cycle of oxidative stress and inflammation that perpetuates tissue damage in diabetes.
Diabetic Nephropathy
This compound accumulation in the kidneys is a key factor in the development and progression of diabetic nephropathy.[2][14] Elevated levels of this compound are associated with glomerular and tubular injuries, and it is considered a reliable biomarker for assessing diabetic nephropathy even before the onset of microalbuminuria.[14] Studies have shown a significant positive correlation between serum this compound levels and markers of renal dysfunction such as serum creatinine and blood urea, and a negative correlation with the estimated glomerular filtration rate (eGFR).[2]
Diabetic Retinopathy
Serum this compound levels are significantly increased in patients with diabetic retinopathy.[9] Multiple regression analyses have identified serum this compound as an independent determinant of the presence of diabetic retinopathy.[8][9] The accumulation of this compound in the retinal vasculature is thought to contribute to the breakdown of the blood-retinal barrier and the development of microaneurysms and neovascularization.
Cardiovascular Complications
This compound is also implicated in the pathogenesis of cardiovascular complications in diabetes.[7][15] Elevated plasma this compound levels are correlated with hypertension and ischemic heart disease.[7] Furthermore, serum this compound is associated with cardiac dysfunction and atherosclerosis in patients with type 2 diabetes.[15] The cross-linking of collagen by this compound can lead to increased arterial stiffness, a major contributor to cardiovascular morbidity and mortality in diabetic patients.
Quantitative Data on this compound Levels in Diabetic Complications
The following tables summarize quantitative data from key studies investigating the association between this compound levels and diabetic complications.
Table 1: Serum this compound Levels in Diabetic Microvascular Complications
| Patient Group | Number of Subjects | Serum this compound (pmol/mL) | p-value (vs. Controls) | Reference |
| Healthy Controls | 30 | 11.5 ± 3.8 | - | [16] |
| Diabetic Retinopathy | 100 | 28.7 ± 9.2 | < 0.001 | [16] |
| Diabetic Nephropathy | 100 | 35.4 ± 11.6 | < 0.001 | [16] |
Table 2: Plasma this compound Levels and Diabetic Complications
| Patient Group | Number of Subjects | Plasma this compound (pmol/mg protein) | Key Findings | Reference |
| Healthy Controls | 24 | 0.21 (0.19-0.33) | - | [17] |
| End-Stage Renal Disease | 24 | 3.05 (2.03-3.92) | Significantly higher in patients with renal disease (p < 0.00001). | [17] |
| Type 1 Diabetes (>50 years duration) | 351 | High levels associated with a 7.2-fold increased odds of any complication. | High plasma carboxyethyl-lysine and this compound were strongly associated with complications. | [18] |
Table 3: Collagen-linked this compound in Diabetic Nephropathy
| Patient Group | This compound (pmol/mg collagen) | p-value (vs. Normal) | Reference |
| Normal | 56.96 ± 3.26 | - | [19] |
| Microalbuminuria | 73.03 ± 9.47 | 0.025 | [19] |
| Gross Proteinuria | 76.46 ± 6.37 | 0.025 | [19] |
Experimental Protocols
Accurate quantification of this compound is crucial for research and clinical applications. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Measurement of Serum this compound by ELISA
Principle: This method utilizes a competitive enzyme immunoassay technique. A polyclonal antibody specific for this compound is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present in the sample competes with a fixed amount of biotinylated this compound for sites on the antibody. After washing, a streptavidin-HRP conjugate is added. Following another wash, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Detailed Protocol (based on commercially available kits): [9]
-
Sample Preparation: Collect venous blood and separate serum by centrifugation. Store samples at -80°C until analysis.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Assay Procedure:
-
Add 50 µL of standard or sample to each well.
-
Add 50 µL of Detection Reagent A (biotinylated this compound) to each well. Mix gently and incubate for 1 hour at 37°C.
-
Aspirate and wash each well three times with 350 µL of wash buffer.
-
Add 100 µL of Detection Reagent B (streptavidin-HRP) to each well. Incubate for 30 minutes at 37°C.
-
Aspirate and wash each well five times with 350 µL of wash buffer.
-
Add 90 µL of Substrate Solution to each well. Incubate for 15-25 minutes at 37°C, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis: Read the absorbance of each well at 450 nm immediately. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve. Determine the concentration of this compound in the samples by interpolation from the standard curve.
Measurement of Plasma this compound by HPLC
Principle: This method involves the hydrolysis of plasma proteins to release this compound, followed by separation and quantification using reverse-phase high-performance liquid chromatography with fluorescence detection. This compound has a natural fluorescence that allows for sensitive and specific detection.[17]
-
Sample Preparation and Hydrolysis:
-
To 50 µL of plasma, add an equal volume of 12N HCl to achieve a final concentration of 6N HCl.
-
Hydrolyze the samples at 110°C for 16-24 hours in a vacuum-sealed tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a suitable mobile phase or buffer.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Allsphere ODS-II).
-
Mobile Phase: A gradient of a buffer such as citric acid and an organic solvent like acetonitrile is commonly used.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: Fluorescence detection with an excitation wavelength of approximately 325-335 nm and an emission wavelength of approximately 385 nm.[17][21]
-
-
Quantification:
-
Inject a known volume of the reconstituted sample into the HPLC system.
-
Identify the this compound peak based on its retention time compared to a pure this compound standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.
-
The results are typically expressed as pmol of this compound per mg of protein.
-
Signaling Pathways and Visualizations
The interaction of this compound with RAGE activates multiple downstream signaling pathways that contribute to the pathogenesis of diabetic complications.
RAGE Signaling Pathway
The binding of this compound and other AGEs to RAGE initiates a signaling cascade that involves the activation of various intracellular molecules, including MAP kinases (e.g., ERK1/2, p38 MAPK) and the transcription factor NF-κB.[12][22][23] This leads to the upregulation of genes involved in inflammation, such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[12]
Caption: RAGE signaling pathway activated by this compound.
Experimental Workflow for Investigating this compound
The following diagram illustrates a typical workflow for a research study investigating the role of this compound in diabetic complications.
Caption: Experimental workflow for this compound research.
Conclusion and Future Directions
This compound is a critical player in the pathogenesis of diabetic complications, acting as both a biomarker of disease severity and a mediator of tissue damage. Its quantification in clinical samples provides valuable prognostic information. The elucidation of the RAGE signaling pathway has opened up new avenues for therapeutic intervention. Future research should focus on the development of specific inhibitors of this compound formation or RAGE signaling to mitigate the long-term consequences of diabetes. Furthermore, longitudinal studies are needed to better understand the temporal relationship between this compound accumulation and the onset and progression of diabetic complications, which will be crucial for the development of preventative strategies.
References
- 1. [this compound: a new biomarker in diabetes mellitus complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. news-medical.net [news-medical.net]
- 4. This compound formation in skin correlates with severity of complications in individuals with long-standing IDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experiments.springernature.com [experiments.springernature.com]
- 6. Measurement of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma levels of this compound in diabetic patients: an advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a biomarker for microvascular complications in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 11. Formation of this compound during nonenzymatic browning of proteins by glucose. Identification of glucose and other carbohydrates as possible precursors of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor for Advanced Glycation End Products and Its Involvement in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma Levels of this compound, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound as a diagnostic marker for chronic Diabetic Nephropathy [journals.ekb.eg]
- 15. Serum this compound is Associated with Cardiac Dysfunction and Atherosclerosis in T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-as-a-biomarker-for-microvascular-complications-in-type-2-diabetic-patients - Ask this paper | Bohrium [bohrium.com]
- 17. Measurement of this compound in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Increased collagen-linked this compound levels and advanced glycosylation end products in early diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 23. mdpi.com [mdpi.com]
The Discovery and Characterization of Pentosidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentosidine is a well-characterized advanced glycation end-product (AGE) that serves as a robust biomarker for cumulative protein damage in aging and various chronic diseases, including diabetes mellitus, end-stage renal disease, and cardiovascular disease. This fluorescent, stable, and acid-resistant cross-link forms between the amino acid residues lysine and arginine, bridged by a pentose sugar. Its discovery and subsequent characterization have provided invaluable insights into the pathophysiology of age-related and diabetic complications, opening avenues for the development of novel diagnostic and therapeutic strategies. This in-depth technical guide provides a comprehensive overview of the history of this compound's discovery, its detailed characterization, and the experimental methodologies employed in its study.
History of Discovery
This compound was first isolated and characterized in 1989 by Dr. David Sell and Dr. Vincent Monnier from human dura mater collagen[1]. Their seminal work revealed a fluorescent, acid-resistant molecule that accumulated with age. Through meticulous structural elucidation, they identified it as a unique imidazo[4,5-b]pyridinium cross-link between lysine and arginine residues, formed from a pentose sugar, hence the name "this compound". This discovery was a significant milestone in the field of AGE research, providing the first definitive chemical structure of a protein cross-link associated with the Maillard reaction in vivo.
Initial studies focused on its accumulation in long-lived proteins like collagen, where its levels were found to increase exponentially with age and at an accelerated rate in patients with diabetes and end-stage renal disease[1][2]. Subsequent research expanded on these findings, identifying this compound in a wide array of human tissues and fluids and solidifying its role as a key biomarker of glycoxidative stress.
Chemical Characterization and Formation
This compound is formed through a complex series of non-enzymatic reactions known as the Maillard reaction or glycation. The process is initiated by the reaction of a reducing sugar with the free amino groups of lysine and arginine in proteins. While initially thought to be exclusively derived from pentoses like ribose, subsequent studies demonstrated that hexoses such as glucose and fructose, as well as ascorbate, can also serve as precursors, likely through oxidative fragmentation[3][4][5][6]. The formation of this compound is a "glycoxidation" product, meaning it requires both glycation and oxidation to occur[6].
The proposed mechanism involves the formation of an Amadori product from the initial sugar-amine condensation, followed by a series of dehydration, rearrangement, and oxidation steps, ultimately leading to the stable, fluorescent imidazopyridinium ring structure of this compound.
Quantitative Analysis of this compound
The quantification of this compound in biological samples is crucial for its use as a biomarker. Several analytical techniques have been developed and refined over the years, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most widely used methods.
Data Presentation: this compound Levels in Human Tissues and Fluids
The following tables summarize quantitative data on this compound levels in various human tissues and fluids, highlighting the impact of aging and disease.
| Tissue/Fluid | Condition | This compound Level (pmol/mg collagen or protein) | Reference |
| Skin Collagen | Normal (Age-dependent) | Increases with age | [1][7] |
| Insulin-Dependent Diabetes Mellitus (IDDM) | Significantly elevated vs. controls | [1] | |
| Kidney (Glomerular Basement Membrane) | Normal | - | |
| Diabetic Nephropathy (Microalbuminuria/Proteinuria) | 73.03 ± 9.47 to 76.46 ± 6.37 | ||
| Normal Controls | 56.96 ± 3.26 | [2] | |
| Serum/Plasma | Healthy Controls (Age-dependent) | Increases with age | [8] |
| Diabetic Nephropathy | Significantly higher than controls | [9] | |
| End-Stage Renal Disease | Significantly higher than controls | ||
| Heart Failure | Significantly higher in NYHA Class III/IV | [10] |
| Precursor | In Vitro System | This compound Yield | Reference |
| Ribose | with Lysine and Arginine | High | [3][4] |
| Glucose | Bovine Serum Albumin (0.25 M glucose, 30 days) | 13.2 pmol/mg | [3][4] |
| Glucose | Bovine Serum Albumin (1.0 M glucose, 30 days) | 17.0 pmol/mg | [3][4] |
| Fructose | with Lysine and Arginine | Similar to glucose | [3][4] |
| Ascorbate | with Lysine and Arginine | Similar to glucose | [3][4] |
Experimental Protocols
Isolation and Purification of this compound from Tissue
This protocol is based on the original methods used for the isolation of this compound from dura mater collagen.
Materials:
-
Human dura mater (or other collagen-rich tissue)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform:Methanol (2:1, v/v)
-
6 M Hydrochloric acid (HCl)
-
Nitrogen gas
-
Speed-Vac concentrator
-
HPLC system with a C18 reverse-phase column
-
Fluorescence detector (Excitation: 335 nm, Emission: 385 nm)
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile
Procedure:
-
Tissue Preparation: Homogenize the tissue in PBS.
-
Delipidation: Extract lipids by sequential washing with PBS and chloroform:methanol (2:1).
-
Acid Hydrolysis: Resuspend the delipidated tissue in 6 M HCl in a screw-capped tube. Purge the tube with nitrogen, seal tightly, and hydrolyze at 110°C for 16-24 hours.
-
Acid Removal: After hydrolysis, cool the sample and evaporate the HCl using a Speed-Vac concentrator.
-
Reconstitution: Reconstitute the dried hydrolysate in 0.1% HFBA in water.
-
Purification by HPLC:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Elute with a linear gradient of acetonitrile in 0.1% HFBA.
-
Monitor the eluate with a fluorescence detector set to an excitation wavelength of 335 nm and an emission wavelength of 385 nm.
-
Collect the fluorescent peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain purified this compound.
-
Quantification of this compound by HPLC with Fluorescence Detection
Materials:
-
Acid-hydrolyzed sample (from 4.1)
-
This compound standard of known concentration
-
HPLC system with a C18 reverse-phase column
-
Fluorescence detector (Excitation: ~328-335 nm, Emission: ~378-385 nm)
-
Mobile Phase A: 0.1% HFBA in water
-
Mobile Phase B: Acetonitrile
-
Autosampler
Procedure:
-
Sample Preparation: Reconstitute the dried hydrolysate in a known volume of Mobile Phase A. Filter the sample through a 0.45 µm filter.
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B).
-
Inject a fixed volume of the standards and samples.
-
Run a gradient elution program to separate this compound from other fluorescent compounds. A typical gradient might be a linear increase in Mobile Phase B.
-
Monitor the fluorescence at the specified wavelengths.
-
-
Quantification:
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of the this compound peak for both standards and samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Normalize the this compound concentration to the protein or collagen content of the original sample.
-
Quantification of this compound by LC-MS/MS
Materials:
-
Acid-hydrolyzed sample (from 4.1)
-
This compound standard
-
Isotopically labeled internal standard (e.g., d3-pentosidine)
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 UPLC/HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
To a known volume of the hydrolyzed sample, add a known amount of the isotopically labeled internal standard.
-
The sample may require further solid-phase extraction (SPE) cleanup depending on the matrix.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate this compound using a suitable gradient of Mobile Phase B.
-
Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both this compound (e.g., m/z 379.1 > 187.1) and the internal standard (e.g., m/z 382.1 > 190.1)[11][12].
-
-
Quantification:
-
Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Create a calibration curve using known concentrations of this compound standards with the internal standard.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Biological Role and Signaling Pathways
This compound, as a prominent AGE, exerts its biological effects primarily through its interaction with the Receptor for Advanced Glycation End products (RAGE)[13][14][15][16]. RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells, smooth muscle cells, macrophages, and neurons. The binding of this compound to RAGE triggers a cascade of intracellular signaling events, leading to cellular dysfunction, inflammation, and tissue damage.
The downstream signaling pathways activated by the this compound-RAGE interaction are complex and cell-type specific but generally involve the activation of NADPH oxidase and subsequent generation of reactive oxygen species (ROS). This oxidative stress, in turn, activates key transcription factors such as NF-κB, leading to the upregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6), adhesion molecules (e.g., VCAM-1, ICAM-1), and growth factors.
This compound has been shown to have direct effects on various cell types:
-
Fibroblasts: Increased this compound levels in the extracellular matrix can alter fibroblast function, potentially contributing to tissue fibrosis.
-
Endothelial Cells: this compound can induce endothelial dysfunction, a key event in the pathogenesis of diabetic vascular complications.
-
Smooth Muscle Cells: The interaction of this compound with smooth muscle cells may contribute to the increased arterial stiffness observed in aging and diabetes[17].
-
Matrix Metalloproteinases (MMPs): The accumulation of this compound and other AGEs can alter the expression and activity of MMPs, enzymes responsible for extracellular matrix remodeling, further contributing to tissue damage[18][19].
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. This compound formation in skin correlates with severity of complications in individuals with long-standing IDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased collagen-linked this compound levels and advanced glycosylation end products in early diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of formation of the Maillard protein cross-link this compound. Glucose, fructose, and ascorbate as this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of this compound during nonenzymatic browning of proteins by glucose. Identification of glucose and other carbohydrates as possible precursors of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. High serum level of this compound, an advanced glycation end product (AGE), is a risk factor of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma Levels of this compound, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Receptors of Advanced Glycation End Product (RAGE) Suppression Associated With a Preserved Osteogenic Differentiation in Patients With Prediabetes [frontiersin.org]
- 16. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High serum this compound concentrations are associated with increased arterial stiffness and thickness in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JCI Insight - Matrix metalloproteinases are hallmark early biomarkers and therapeutic targets in FSHD [insight.jci.org]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Fluorescent Properties of Pentosidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentosidine is a well-characterized advanced glycation end product (AGE) that serves as a robust biomarker for cumulative damage to long-lived proteins in aging and various disease states, including diabetes, uremia, and atherosclerosis.[1][2] Its intrinsic fluorescence makes it a valuable tool for researchers. This technical guide provides a comprehensive overview of the chemical structure, fluorescent properties, and biological significance of this compound, with a focus on its role in cellular signaling.
Chemical Structure and Formation of this compound
This compound is a complex, fluorescent cross-link formed between the amino acid residues lysine and arginine.[3] Its chemical structure consists of an imidazo[4,5-b]pyridinium core. The systematic IUPAC name for this compound is (2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid.[3]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₆N₆O₄ | [3] |
| Molecular Weight | 378.43 g/mol | [3] |
| CAS Number | 124505-87-9 | [3] |
The formation of this compound occurs non-enzymatically through the Maillard reaction, a complex series of reactions between reducing sugars and the free amino groups of proteins.[4] Key precursors for this compound formation include pentoses such as ribose, as well as hexoses like glucose and fructose, and even ascorbate.[5] The process is initiated by the condensation of a sugar molecule with lysine and arginine residues, leading to the formation of a Schiff base and subsequently an Amadori product. Through a series of further reactions involving oxidation, the stable, fluorescent this compound cross-link is formed.[4]
Fluorescent Properties of this compound
A key characteristic of this compound is its intrinsic fluorescence, which allows for its detection and quantification in biological samples.[4] The fluorescence arises from the unique electronic structure of the imidazo[4,5-b]pyridinium core.
Table 2: Fluorescent Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~335 nm | [4][6] |
| Emission Maximum (λem) | ~385 nm | [4][6] |
| Molar Absorptivity (ε) | Data not available in searched literature | |
| Fluorescence Quantum Yield (Φf) | Data not available in searched literature |
Biological Significance and Signaling Pathways
As an advanced glycation end product, this compound accumulation is implicated in the pathophysiology of numerous age-related and diabetic complications. One of the primary mechanisms through which this compound exerts its detrimental effects is by interacting with the Receptor for Advanced Glycation End Products (RAGE).
The binding of this compound and other AGEs to RAGE triggers a cascade of intracellular signaling events, leading to a pro-inflammatory and pro-oxidative state. This signaling is initiated by the recruitment of the adaptor protein mDia1 to the cytoplasmic domain of RAGE. This interaction activates several downstream pathways, most notably the activation of NADPH oxidase and the transcription factor Nuclear Factor-kappa B (NF-κB).
Activation of NADPH oxidase leads to the production of reactive oxygen species (ROS), contributing to oxidative stress. The activation of NF-κB results in the translocation of its subunits (e.g., p65) to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules. This sustained inflammatory response contributes to the tissue damage observed in conditions associated with high AGE levels.
Experimental Protocols
Measurement of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of this compound in biological samples using reversed-phase HPLC with fluorescence detection.[6]
1. Sample Preparation (Hydrolysis):
-
To 50 µL of serum or plasma, add an equal volume of 6 M HCl.
-
Hydrolyze the mixture at 110°C for 16-24 hours in a sealed tube.
-
After hydrolysis, evaporate the acid under a stream of nitrogen gas.
-
Reconstitute the dried hydrolysate in HPLC-grade water.
2. Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Apply the reconstituted hydrolysate to the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound with an appropriate solvent mixture (e.g., 50% acetonitrile in water).
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in the HPLC mobile phase.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% heptafluorobutyric acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~335 nm and emission at ~385 nm.[6]
-
Quantification: Use a standard curve prepared with purified this compound.
Measurement of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
This competitive ELISA protocol provides a high-throughput method for the quantification of this compound.
1. Plate Coating:
-
Coat a 96-well microplate with an anti-pentosidine antibody overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
2. Competitive Reaction:
-
Add this compound standards or samples to the wells.
-
Immediately add a known amount of biotinylated this compound to each well.
-
Incubate for 1-2 hours at 37°C to allow competition for antibody binding.
3. Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the plate again.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
4. Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
The absorbance is inversely proportional to the concentration of this compound in the sample.
Synthesis and Purification of this compound Standard
A detailed, multi-step chemical synthesis is required to produce a pure this compound standard for analytical purposes. A common approach involves a palladium-catalyzed cross-coupling/cyclization reaction to form the imidazo[4,5-b]pyridine core.[5]
1. Synthesis of the Imidazo[4,5-b]pyridine Core:
-
Start with 3-amino-2-chloropyridine.
-
A multi-step process involving protection of functional groups, coupling reactions, and cyclization is employed to construct the core heterocyclic structure.
2. Attachment of Lysine and Arginine Side Chains:
-
The protected lysine and arginine derivatives are sequentially coupled to the imidazo[4,5-b]pyridine core.
3. Deprotection and Purification:
-
All protecting groups are removed under appropriate chemical conditions.
-
The crude this compound is purified using reversed-phase HPLC.
-
The purity and identity of the final product are confirmed by mass spectrometry and NMR spectroscopy.
Conclusion
This compound remains a critical biomarker and research tool in the study of aging and age-related diseases. Its well-defined chemical structure and intrinsic fluorescent properties facilitate its detection and quantification. Understanding the signaling pathways activated by this compound, primarily through the RAGE receptor, provides valuable insights into the molecular mechanisms underlying the pathological consequences of advanced glycation. The experimental protocols outlined in this guide offer standardized methods for the analysis and synthesis of this compound, supporting further research into its role in health and disease and the development of potential therapeutic interventions targeting the AGE-RAGE axis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentosidine, a fluorescent cross-link and a well-characterized advanced glycation end-product (AGE), has emerged as a significant biomarker and potential pathogenic factor in a spectrum of age-related diseases. Its formation, resulting from the non-enzymatic glycation and oxidation of proteins, accelerates with age and is further exacerbated in conditions of hyperglycemia and oxidative stress. This technical guide provides a comprehensive review of this compound's role in the pathophysiology of major age-related diseases, including diabetes mellitus, atherosclerosis, osteoarthritis, and neurodegenerative disorders. We present quantitative data on this compound levels in various biological matrices, detailed experimental protocols for its measurement, and an exploration of the signaling pathways it perturbs, most notably the Receptor for Advanced Glycation Endproducts (RAGE) pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, offering insights into the mechanisms of age-related cellular damage and potential therapeutic targets.
Introduction: The Glycation Cascade and this compound Formation
Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. This process, known as the Maillard reaction, is a natural consequence of metabolism but is significantly accelerated in states of hyperglycemia and oxidative stress, hallmarks of aging and several chronic diseases.
This compound is a well-characterized AGE that forms a fluorescent cross-link between lysine and arginine residues in proteins.[1] Its formation can be initiated by various sugar precursors, including glucose, ribose, and ascorbic acid.[2] The pathway to this compound is a complex series of reactions involving glycation and oxidation, leading to the formation of a stable, fluorescent imidazo[4,5-b]pyridinium structure. Due to its stability and fluorescence, this compound has become a widely used biomarker for the cumulative damage caused by AGEs in tissues.
Pathophysiological Roles in Age-Related Diseases
The accumulation of this compound in long-lived proteins, such as collagen in the extracellular matrix, leads to altered tissue properties, including increased stiffness and reduced elasticity.[3] Beyond these structural alterations, this compound exerts pathological effects by interacting with the Receptor for Advanced Glycation Endproducts (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[4] This interaction triggers a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and cellular dysfunction.
Diabetes Mellitus
In individuals with diabetes mellitus, chronic hyperglycemia provides an abundance of substrate for the formation of this compound and other AGEs.[5] The accumulation of this compound in tissues is a key contributor to the development of diabetic complications.[5][6]
-
Nephropathy: this compound accumulation in the glomerular basement membrane contributes to its thickening and altered permeability, leading to diabetic nephropathy.
-
Retinopathy: In the retina, this compound contributes to vascular damage and the progression of diabetic retinopathy.
-
Neuropathy: The glycation of myelin and other neuronal proteins by this compound precursors is implicated in the development of diabetic neuropathy.
-
Cardiovascular Complications: Increased this compound levels are associated with arterial stiffness and an elevated risk of cardiovascular events in diabetic patients.[1][7]
Atherosclerosis
This compound plays a significant role in the initiation and progression of atherosclerosis. Its accumulation in the arterial wall contributes to several pro-atherogenic processes:
-
Endothelial Dysfunction: this compound can induce endothelial cell activation and apoptosis, leading to increased vascular permeability and inflammation.
-
Lipoprotein Modification: Glycation of low-density lipoproteins (LDL) by this compound precursors promotes their oxidation and uptake by macrophages, leading to foam cell formation, a key event in plaque development.
-
Inflammation: The interaction of this compound with RAGE on macrophages and other immune cells within the atherosclerotic plaque perpetuates a chronic inflammatory state.[1][8]
Studies have shown a positive correlation between serum this compound levels and the severity of coronary artery disease.[1][9]
Osteoarthritis
In articular cartilage, the accumulation of this compound in collagen and aggrecan contributes to the age-related decline in the biomechanical properties of the tissue, making it more susceptible to damage and degradation.[10] This process is a key factor in the pathogenesis of osteoarthritis (OA).
-
Altered Matrix Properties: this compound cross-linking increases the stiffness and brittleness of the cartilage matrix, impairing its ability to withstand mechanical stress.
-
Chondrocyte Dysfunction: this compound can induce apoptosis and alter the metabolic activity of chondrocytes, the cells responsible for maintaining cartilage homeostasis.
Elevated levels of this compound have been found in the serum and synovial fluid of patients with OA, and these levels correlate with markers of cartilage degradation.[11][12]
Neurodegenerative Disorders
Emerging evidence suggests a role for this compound in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease (AD).[2][13]
-
Neuroinflammation: The interaction of this compound with RAGE on microglia and astrocytes can trigger the release of pro-inflammatory cytokines and reactive oxygen species, contributing to a chronic neuroinflammatory state.
-
Neuronal Apoptosis: this compound has been shown to induce apoptosis in neuronal cells, potentially contributing to the progressive neuronal loss observed in neurodegenerative conditions.
-
Protein Aggregation: Glycation may play a role in the aggregation of proteins such as amyloid-beta and tau, which are hallmarks of AD.
While the precise role of this compound in neurodegeneration is still under investigation, its presence in the cerebrospinal fluid (CSF) of patients with neurological disorders suggests its potential as a biomarker.[2][11]
Quantitative Data on this compound Levels
The following tables summarize representative quantitative data on this compound levels in various biological samples from healthy individuals and patients with age-related diseases. It is important to note that absolute values can vary between studies due to differences in analytical methods and patient cohorts.
| Disease State | Sample Type | Patient Group | This compound Level (pmol/mL) | Control Group | This compound Level (pmol/mL) | Reference |
| Diabetes Mellitus | Serum | Type 2 Diabetes | 64.4 ± 21.0 | Healthy Controls | 22.8 ± 7.0 | [7] |
| Atherosclerosis | Serum | Coronary Artery Disease | 3.2 µmol/mol Lys (optimal cut-off) | Non-CAD | - | [9] |
| Atherosclerosis | Serum | Acute Ischemic Stroke (non-AF) | 1509 ± 485.13 | Healthy Volunteers | 1041.52 ± 411.17 | [14] |
| Osteoarthritis | Serum | Knee Osteoarthritis | Significantly increased (p<0.01) | Healthy Volunteers | - | [11] |
| Osteoarthritis | Synovial Fluid | Knee Osteoarthritis | Significantly increased | Healthy Volunteers | - | [11] |
| Neurodegenerative Disorders | Cerebrospinal Fluid | Vascular Dementia | 22.5 (21.0-24.0) uM | - | - | [3] |
| Neurodegenerative Disorders | Cerebrospinal Fluid | Alzheimer's Disease | Significantly decreased (p<0.01) | Neurological Controls | - | [2] |
| Hypertension | Serum | Hypertensive Patients (60-77 years) | 1910.5 ± 302.6 | Healthy Elderly (80-102 years) | 1605.1 ± 596.5 | [15] |
| Age Group | Sample Type | This compound Level | Reference |
| 20-29 years | Serum | Approx. 10 pmol/mL | [3] |
| 80-93 years | Serum | Approx. 30 pmol/mL | [3] |
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Enzyme-Linked Immunosorbent Assay (ELISA) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers high sensitivity and specificity for the quantification of this compound in various biological matrices.
4.1.1. Sample Preparation (Plasma)
-
Deproteinization: To 100 µL of plasma, add 200 µL of acetonitrile.
-
Vortexing: Vortex the mixture thoroughly to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer 250 µL of the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 0.1 M heptafluorobutyric acid).[16]
4.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A gradient elution is typically used to achieve optimal separation.
-
Solvent A: Acetonitrile.
-
Solvent B: 0.1% Heptafluorobutyric acid (HFBA) in water.
-
Gradient Program:
-
0-3 min: 10% A / 90% B
-
3-24 min: Linear gradient to 22% A / 78% B
-
24-33 min: Linear gradient to 95% A / 5% B
-
33-36 min: Hold at 95% A / 5% B
-
36-39 min: Return to initial conditions (10% A / 90% B)
-
39-45 min: Column equilibration.[16]
-
-
-
Flow Rate: 0.8 mL/min.[16]
-
Injection Volume: 100 µL.[16]
-
Fluorescence Detection:
4.1.3. Quantification
A standard curve is generated using known concentrations of a this compound standard. The concentration of this compound in the samples is then determined by comparing their peak areas to the standard curve.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a high-throughput method suitable for screening large numbers of samples.
4.2.1. Principle
This compound in the sample competes with a fixed amount of this compound coated on the microplate for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, followed by a substrate that produces a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of this compound in the sample.
4.2.2. Protocol (Urinary this compound)
-
Plate Preparation: Use a 96-well microplate pre-coated with this compound.
-
Standard and Sample Addition:
-
Add 50 µL of standard solutions (with known this compound concentrations) or urine samples to the appropriate wells.
-
Add 50 µL of biotinylated anti-pentosidine antibody to each well.
-
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).[18]
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[18]
-
Washing: Repeat the washing step (step 4) five times.[18]
-
Substrate Addition: Add 90 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 15-20 minutes.[18]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[18]
4.2.3. Data Analysis
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then interpolated from the standard curve.
Signaling Pathways and Experimental Workflows
RAGE Signaling Pathway
The binding of this compound and other AGEs to RAGE initiates a complex signaling cascade that contributes to cellular dysfunction.
Caption: RAGE signaling pathway activated by this compound and other AGEs.
Experimental Workflow: In Vitro Study of this compound-Induced Endothelial Dysfunction
This workflow outlines a typical in vitro experiment to investigate the effects of this compound on endothelial cells.
Caption: Workflow for studying this compound's effects on endothelial cells.
Clinical Significance and Therapeutic Strategies
The mounting evidence implicating this compound in the pathogenesis of age-related diseases highlights its potential as a clinical biomarker and a therapeutic target.
Clinical Utility of this compound Measurement
Measuring this compound levels in biological fluids such as serum, plasma, and urine can provide valuable clinical information:
-
Risk Stratification: Elevated this compound levels may help identify individuals at higher risk for developing complications associated with diabetes, atherosclerosis, and other age-related conditions.[1][19]
-
Disease Monitoring: Serial measurements of this compound could potentially be used to monitor disease progression and the effectiveness of therapeutic interventions.
-
Prognostic Marker: In some contexts, such as in patients with heart failure, serum this compound has been shown to be an independent prognostic factor.
Therapeutic Targeting of the AGE-RAGE Axis
Several therapeutic strategies are being explored to mitigate the detrimental effects of this compound and other AGEs:
-
Inhibitors of AGE Formation: Compounds that can inhibit the formation of AGEs are under investigation. These include agents that can trap reactive carbonyl species, which are precursors to AGEs.[11][12]
-
AGE Cross-link Breakers: Molecules that can break the cross-links formed by AGEs, such as alagebrium, have shown some promise in preclinical and early clinical studies.[20]
-
RAGE Antagonists: Blocking the interaction between AGEs and RAGE is a key therapeutic strategy. This can be achieved through the use of small molecule inhibitors, soluble forms of RAGE (sRAGE) that act as decoys, and anti-RAGE antibodies.[11][20]
-
Lifestyle and Dietary Interventions: Dietary modifications to reduce the intake of pre-formed AGEs and lifestyle changes that reduce oxidative stress may also help to lower the overall AGE burden in the body.
Conclusion
This compound is a key player in the complex interplay of factors that drive the progression of numerous age-related diseases. Its role extends beyond being a mere biomarker of cumulative damage to being an active participant in pathogenic processes through the activation of the RAGE signaling pathway. The continued investigation into the biology of this compound and the development of strategies to counteract its effects hold significant promise for the prevention and treatment of a wide range of debilitating age-related conditions. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of aging and developing novel therapeutic interventions.
References
- 1. Serum this compound is Associated with Cardiac Dysfunction and Atherosclerosis in T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Age-related accumulation of this compound in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound determination in CSF: a potential biomarker of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High serum this compound concentrations are associated with increased arterial stiffness and thickness in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased serum concentrations of this compound are related to presence and severity of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Is the serum concentration of this compound a predictor of cardiovascular events in patients with type 2 diabetes and kidney disease?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.direct [scholars.direct]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. This compound and Increased Fracture Risk in Older Adults with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The AGE-RAGE Axis: Implications for Age-Associated Arterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Pentosidine Formation: A Tale of Two Pathways—Pentose Reactions Versus Glucose Fragmentation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentosidine, a fluorescent protein cross-link, is a well-established biomarker for advanced glycation end products (AGEs), which are implicated in the pathogenesis of various age-related and diabetic complications. Its formation in vivo is a complex process involving both pentose sugars and the fragmentation of glucose. This technical guide provides a comprehensive overview of the two primary pathways of this compound formation, offering a comparative analysis of their reaction kinetics and yields. Detailed experimental protocols for the synthesis and quantification of this compound are provided, alongside visualizations of the core chemical pathways to facilitate a deeper understanding of these critical biochemical processes.
Introduction
Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[1][2][3] this compound, a characteristic AGE, forms a fluorescent cross-link between arginine and lysine residues.[4] Its accumulation in tissues is associated with the aging process and the progression of diseases such as diabetes mellitus, atherosclerosis, and neurodegenerative disorders.[3][5] Understanding the mechanisms of this compound formation is crucial for the development of therapeutic strategies to mitigate the detrimental effects of AGEs.
This guide delves into the two major pathways contributing to this compound synthesis: direct reaction with pentoses and the fragmentation of glucose. While pentoses, such as ribose, are highly reactive precursors, the abundance of glucose in physiological systems makes its fragmentation pathway a significant contributor to the overall this compound burden.[5][6]
Quantitative Analysis of this compound Formation
The yield and rate of this compound formation are highly dependent on the precursor sugar and reaction conditions. Pentoses are significantly more reactive than hexoses in forming this compound.
Table 1: this compound Formation from Bovine Serum Albumin (BSA) Incubated with Glucose. [4][6]
| Glucose Concentration | Incubation Time (days) | This compound Yield (pmol/mg BSA) |
| 0.25 M | 30 | 13.2 |
| 1.0 M | 30 | 17.0 |
Table 2: Relative Reactivity of Sugars and their Amadori Products in this compound Formation. [3]
| Precursor | Relative Reactivity |
| Ribated lysine | Highest |
| D-Ribose | High |
| Glucated lysine | Moderate |
| D-Glucose | Low |
Chemical Pathways of this compound Formation
The formation of this compound from both pentoses and glucose fragmentation involves a series of complex chemical reactions, including the Maillard reaction, oxidation, and cyclization.
This compound Formation from Pentoses
The reaction of pentoses, such as D-ribose, with lysine and arginine residues is a primary pathway for this compound formation. This pathway is characterized by its relatively high efficiency.[7]
This compound Formation from Glucose Fragmentation
Glucose, a hexose, can also serve as a precursor for this compound through a process of oxidative fragmentation. This pathway, although less direct, is significant due to the high physiological concentrations of glucose.[5][6][8] The autoxidation of glucose or its Amadori products is a key step in generating reactive dicarbonyl intermediates that can then lead to this compound.[9]
Experimental Protocols
Accurate quantification and synthesis of this compound are essential for research in this field. The following sections detail established methodologies.
In Vitro Synthesis of this compound
This protocol describes a general method for the chemical synthesis of this compound for use as a standard or in experimental models.[4][10][11]
Materials:
-
D-Ribose
-
L-Lysine hydrochloride
-
L-Arginine
-
Phosphate buffer (pH 7.4)
-
Dowex 50 x 4 resin (H+-form)
-
1 M Pyridine
-
2N NaOH
-
Bio-Gel P-2 column
Procedure:
-
Prepare a mixture of 0.1 M D-ribose, L-lysine HCl, and L-arginine in phosphate buffer (pH 7.4).
-
Heat the mixture at 80°C for 60 minutes.
-
Cool the reaction mixture and apply it to a Dowex 50 x 4 resin column.
-
Wash the resin with deionized water.
-
Elute the bound compounds with 1 M pyridine followed by 2N NaOH.
-
Neutralize the eluate and evaporate to concentrate.
-
Further purify the concentrate by chromatography on a Bio-Gel P-2 column.
-
Monitor fractions for fluorescence to identify those containing this compound.
A more advanced, high-yielding six-step synthesis starting from 3-amino-2-chloropyridine has also been reported, featuring a palladium-catalyzed tandem cross-coupling/cyclization to construct the imidazo[4,5-b]pyridine core.[7][12]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence detection is a widely used method for the sensitive and specific quantification of this compound in biological samples.[1][2]
Sample Preparation (Plasma or Urine):
-
To 100 µL of plasma or urine, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer 250 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of 0.1 M heptafluorobutyric acid (HFBA).
HPLC Conditions:
-
Column: Obelisc R or equivalent C18 reverse-phase column.[2]
-
Mobile Phase: A gradient of acetonitrile in water with an ammonium acetate buffer or 0.01 M HFBA as a counterion.[1][11]
-
Detection: Fluorescence detector set at an excitation wavelength of 328 nm and an emission wavelength of 378 nm.[1]
-
Quantification: Compare the peak area of the sample to a standard curve generated with purified this compound.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for this compound quantification, especially in complex biological matrices.[13][14]
Sample Preparation:
-
Similar to HPLC, involving protein precipitation and solvent extraction.
LC-MS/MS Parameters:
-
Chromatography: Utilizes a suitable reverse-phase column for separation.
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., D3-pentosidine).[14]
Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for this compound quantification, though it may be subject to cross-reactivity.[15]
General Procedure:
-
Polyclonal or monoclonal antibodies raised against this compound are used.
-
A competitive ELISA format is typically employed, where free this compound in the sample competes with labeled this compound for antibody binding sites.
-
The amount of bound labeled this compound is inversely proportional to the concentration of this compound in the sample.
-
Sample digestion with proteases like Pronase E can enhance immunoreactivity.[15]
Experimental Workflow for this compound Analysis
The following diagram outlines a typical workflow for the analysis of this compound in biological samples.
Conclusion
The formation of this compound is a multifaceted process with significant implications for human health. While pentoses are potent precursors, the fragmentation of the much more abundant glucose represents a critical pathway, particularly in hyperglycemic conditions. The choice of analytical methodology for this compound quantification depends on the specific research question, with HPLC, LC-MS/MS, and ELISA each offering distinct advantages in terms of sensitivity, specificity, and throughput. A thorough understanding of the underlying chemical mechanisms and the available analytical techniques is paramount for researchers and drug development professionals working to unravel the complexities of AGE-related pathologies and to devise effective therapeutic interventions.
References
- 1. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound formation in skin correlates with severity of complications in individuals with long-standing IDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of this compound during nonenzymatic browning of proteins by glucose. Identification of glucose and other carbohydrates as possible precursors of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Mechanism of formation of the Maillard protein cross-link this compound. Glucose, fructose, and ascorbate as this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO1997007803A1 - Process for detecting this compound and for assessing the biological age of a biological sample - Google Patents [patents.google.com]
- 12. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ELISA of this compound, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of Pentosidine in Extracellular Matrix Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentosidine, a well-characterized advanced glycation end-product (AGE), serves as a crucial biomarker for the cumulative damage to long-lived proteins within the extracellular matrix (ECM). Its formation, an irreversible process involving the cross-linking of arginine and lysine residues by pentoses and other sugars, significantly alters the biomechanical properties of tissues, contributing to the pathophysiology of aging and various chronic diseases. This technical guide provides an in-depth analysis of the formation of this compound, its profound effects on ECM components, particularly collagen and elastin, and the subsequent cellular responses mediated through the Receptor for Advanced Glycation End Products (RAGE). Detailed experimental protocols for the quantification of this compound and analysis of its impact on the ECM are presented, alongside a comprehensive summary of quantitative data from various studies. Furthermore, this guide utilizes graphical representations to elucidate key molecular pathways and experimental workflows, offering a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Introduction: this compound as a Key Advanced Glycation End-Product
Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. This process, known as the Maillard reaction, leads to the formation of irreversible cross-links in long-lived proteins, such as those found in the extracellular matrix (ECM). This compound is a fluorescent, well-characterized AGE that forms a cross-link between lysine and arginine residues.[1][2][3] Its accumulation is a hallmark of aging and is accelerated in various pathological conditions, including diabetes mellitus, end-stage renal disease, and osteoarthritis.[4][5][6][7] The presence of this compound in tissues like skin, cartilage, and blood vessels directly impacts their structural integrity and function, leading to increased stiffness and reduced elasticity.[8]
The Biochemical Formation of this compound
The formation of this compound is a complex, multi-step process that is initiated by the non-enzymatic condensation of a reducing sugar with the amino groups of lysine and arginine residues in proteins. While pentoses like ribose are potent precursors, hexoses such as glucose and fructose, as well as ascorbate, can also lead to this compound formation, albeit at a slower rate.[9][10][11] The reaction is oxidative in nature, hence this compound is also classified as a "glycoxidation" product.[2][12]
The pathway involves the formation of a Schiff base and subsequent rearrangement to an Amadori product.[13] Further oxidation and condensation reactions lead to the formation of the stable, fluorescent imidazo-pyridinium cross-link that characterizes this compound.[2]
Impact of this compound on Extracellular Matrix Components
The accumulation of this compound has profound consequences for the structure and function of the ECM, primarily by affecting its major protein components, collagen and elastin.
Effects on Collagen
Collagen, the most abundant protein in the ECM, is particularly susceptible to this compound cross-linking due to its long half-life.[13] This modification leads to:
-
Increased Stiffness and Reduced Elasticity: this compound cross-links render collagen fibers more rigid and less flexible, contributing to the age-related stiffening of tissues such as arteries, skin, and cartilage.[8]
-
Decreased Enzymatic Degradation: The altered structure of cross-linked collagen makes it more resistant to degradation by matrix metalloproteinases (MMPs), leading to its accumulation and a disruption of normal tissue remodeling.[12]
-
Altered Cell-Matrix Interactions: Modifications to collagen can affect its interaction with cell surface receptors like integrins, thereby influencing cell adhesion, migration, and signaling.
Effects on Elastin
Elastin, responsible for the resilience and elasticity of tissues like the aorta and skin, is also a target for this compound modification. This compound accumulation in elastin fibers contributes to:
-
Loss of Elasticity: Similar to its effect on collagen, this compound cross-linking reduces the natural recoil of elastin fibers.
-
Association with Calcification: Studies have shown a co-localization of this compound and calcium deposits in the aortic media of patients with end-stage renal disease, suggesting a role for this compound in promoting vascular calcification.[14]
Cellular Signaling Triggered by this compound-Modified ECM
The biological effects of this compound extend beyond structural alterations of the ECM. This compound-modified matrix proteins can act as ligands for the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[1][15]
The engagement of RAGE by AGEs, including this compound, initiates a cascade of intracellular signaling events, primarily through the activation of the transcription factor NF-κB.[1][15] This leads to the upregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[15] This inflammatory response contributes to the pathogenesis of various chronic diseases where this compound accumulation is observed.
References
- 1. news-medical.net [news-medical.net]
- 2. Measurement of this compound in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. REVIEW: Advanced Glycation End-products (AGEs) in Hyperglycemic Patients — Journal of Young Investigators [jyi.org]
- 4. End-stage renal disease and diabetes catalyze the formation of a pentose-derived crosslink from aging human collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. d-nb.info [d-nb.info]
- 8. Advanced glycation end-product this compound accumulates in various tissues of rats with high fructose intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of this compound during nonenzymatic browning of proteins by glucose. Identification of glucose and other carbohydrates as possible precursors of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of formation of the Maillard protein cross-link this compound. Glucose, fructose, and ascorbate as this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Age-related accumulation of this compound in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of elastin by this compound is associated with the calcification of aortic media in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor for Advanced Glycation End Products and Its Involvement in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Protein Damage: An In-depth Technical Guide to Pentosidine and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the intricate relationship between pentosidine, a well-characterized advanced glycation end product (AGE), and oxidative stress. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed insights into the formation of this compound, its role as a critical biomarker, and its impact on cellular signaling pathways. This guide furnishes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding and further investigation into this pivotal area of research.
Introduction: this compound as a Hallmark of Glycoxidation
This compound is a fluorescent cross-link formed between lysine and arginine residues in proteins, a process that is significantly accelerated in the presence of reducing sugars and oxidative stress.[1][2] Its formation is a hallmark of "glycoxidation," a cascade of non-enzymatic reactions involving both glycation and oxidation, which contributes to the aging process and the pathophysiology of numerous chronic diseases.[3][4][5] The accumulation of this compound in long-lived proteins, such as collagen, serves as a cumulative index of oxidative damage and has been implicated in the progression of diabetes, atherosclerosis, neurodegenerative diseases, and osteoporosis.[6][7][8] Understanding the mechanisms of this compound formation and its downstream cellular consequences is paramount for the development of therapeutic strategies aimed at mitigating the detrimental effects of oxidative stress.
The Formation of this compound: A Chemical Cascade Fueled by Oxidation
The synthesis of this compound is a complex process that necessitates an oxidative environment.[4] It is formed from the reaction of lysine and arginine residues with various sugar precursors, including pentoses (like ribose), hexoses (like glucose and fructose), and even ascorbate.[9] The reaction proceeds through the Maillard reaction, where reducing sugars react with free amino groups on proteins to form Schiff bases and Amadori products.[10] Under oxidative conditions, these early glycation products undergo further reactions, leading to the formation of reactive dicarbonyl compounds such as glyoxal and methylglyoxal.[11] These reactive intermediates are key precursors in the pathway to this compound formation. The requirement of an oxidative environment firmly establishes this compound as a marker of glycoxidative stress.[4]
This compound as a Biomarker of Oxidative Stress and Disease
The stability and accumulation of this compound in tissues with slow turnover make it an excellent long-term biomarker of cumulative oxidative stress.[7][10] Elevated levels of this compound in plasma, urine, and various tissues have been correlated with the severity and progression of a multitude of diseases characterized by increased oxidative stress.
Quantitative Data on this compound Levels
The following tables summarize quantitative data on this compound levels in various biological samples from different studies, highlighting its association with pathological conditions.
| Biological Sample | Condition | This compound Concentration | Control/Reference Group Concentration | Reference |
| Plasma | Diabetes Mellitus | Significantly higher than controls | - | [12] |
| Plasma | End-Stage Renal Disease | 3.05 (2.03-3.92) pmol/mg protein (median, IQR) | 0.21 (0.19-0.33) pmol/mg protein (median, IQR) | [13] |
| Serum | Osteoporosis | Significantly higher than healthy subjects | - | [14] |
| Serum | Rheumatoid Arthritis | Significantly higher than controls | - | [15] |
| Serum | Healthy Aging (80-93 years) | ~3 times higher than 20-29 years group | - | [16] |
| Serum | Type 2 Diabetes | 64.4 +/- 21.0 µg/L | 22.8 +/- 7.0 µg/L | [8] |
| Serum | Heart Failure (NYHA Class III/IV) | Significantly higher than NYHA Class I/II | - | [17] |
| Urine | Active Ulcerative Colitis | 0.12 +/- 0.15 µg/mg Cr | 0.021 +/- 0.011 µg/mg Cr (inactive UC) | [2] |
| Urine | Active Crohn's Disease | 0.071 +/- 0.086 µg/mg Cr | 0.039 +/- 0.023 µg/mg Cr (inactive CD) | [2] |
| Vitreous Fluid | Proliferative Diabetic Retinopathy | Significantly higher than non-diabetic controls | - | [7] |
| Aorta & Skin (Rats) | High Fructose Diet (3 weeks) | Significantly increased | Control diet | [18] |
| Intervertebral Disc (Aggrecan) | Aging | Increases with age | Younger individuals | [19] |
| Intervertebral Disc (Collagen) | Aging | Increases with age | Younger individuals | [19] |
Note: Values are presented as reported in the cited literature and may vary based on the specific analytical method used.
Cellular Signaling Pathways and Downstream Effects
This compound exerts its pathological effects not only through the structural and functional alteration of proteins but also by activating specific cellular signaling pathways that perpetuate a state of chronic oxidative stress and inflammation. A key player in this process is the Receptor for Advanced Glycation End Products (RAGE).
The this compound-RAGE Signaling Axis
The binding of this compound and other AGEs to RAGE initiates a cascade of intracellular events. This interaction is a critical link between the accumulation of glycoxidation products and the cellular response that drives disease progression.[20][21]
As depicted in the diagram, the binding of this compound to RAGE activates NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[22] The resulting increase in intracellular ROS contributes to a state of oxidative stress, which in turn activates the transcription factor Nuclear Factor-kappa B (NF-κB).[21] Activated NF-κB translocates to the nucleus and upregulates the expression of a host of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6] This creates a vicious cycle, as NF-κB also upregulates the expression of RAGE itself, amplifying the cellular response to this compound and other AGEs.[21]
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound and key markers of oxidative stress.
Quantification of this compound
HPLC with fluorescence detection is a widely used and sensitive method for this compound quantification.[9][13]
Protocol:
-
Sample Preparation:
-
For plasma or serum, proteins are precipitated. For tissues, homogenization is required.
-
Protein-bound this compound is released by acid hydrolysis, typically with 6 M HCl at 110°C for 16-24 hours.[13]
-
The hydrolysate is then dried and reconstituted in a suitable buffer.
-
Solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
-
Chromatographic Separation:
-
Detection and Quantification:
-
This compound is detected by its native fluorescence, with excitation and emission wavelengths typically around 328 nm and 378 nm, respectively.[23]
-
Quantification is achieved by comparing the peak area of the sample to a standard curve generated with known concentrations of purified this compound.
-
LC-MS/MS offers high specificity and sensitivity for this compound quantification and can be particularly useful for complex biological matrices.[24][25]
Protocol:
-
Sample Preparation:
-
Similar to HPLC, samples undergo acid hydrolysis to release this compound.[24]
-
An isotopically labeled internal standard (e.g., this compound-d3) is added to the sample prior to hydrolysis for accurate quantification.[24]
-
Post-hydrolysis, samples are subjected to solid-phase extraction for cleanup.[24]
-
-
LC-MS/MS Analysis:
-
Chromatographic separation is performed using a C18 column.
-
The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for highly selective detection and quantification.
-
ELISA provides a high-throughput method for this compound measurement, though it may be subject to cross-reactivity.[4][14]
Protocol:
-
Sample Preparation:
-
Serum, plasma, or urine samples can often be used with dilution. Tissue samples require homogenization and extraction.
-
Enzymatic digestion (e.g., with Pronase E) or acid hydrolysis may be required to expose the this compound epitope for antibody binding.[14]
-
-
ELISA Procedure:
-
A competitive ELISA format is typically used, where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-pentosidine antibody-coated wells.[26]
-
The amount of bound labeled this compound is inversely proportional to the concentration of this compound in the sample.
-
A colorimetric or chemiluminescent substrate is added, and the signal is measured.
-
Quantification is performed by comparing the sample signal to a standard curve.
-
Measurement of Oxidative Stress Markers
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation, with MDA being a major end product.[27]
Protocol:
-
Sample Preparation:
-
Plasma, serum, tissue homogenates, or cell lysates can be used.
-
-
Reaction:
-
Detection:
-
The absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm.[13]
-
Quantification is based on a standard curve prepared with an MDA standard.
-
Protein carbonyl groups are a common marker of protein oxidation.[3][12]
Protocol:
-
Derivatization:
-
Precipitation and Washing:
-
Solubilization and Detection:
8-OHdG is a major product of DNA oxidation and a widely used biomarker of oxidative DNA damage.[29][30]
Protocol:
-
DNA Isolation and Hydrolysis:
-
DNA is extracted from cells or tissues.
-
The purified DNA is enzymatically hydrolyzed to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[31]
-
-
Analysis by LC-MS/MS or HPLC-ECD:
-
LC-MS/MS: This is the gold standard for its sensitivity and specificity. The digested DNA sample is analyzed by LC-MS/MS, often with an isotopically labeled internal standard for accurate quantification.[30][31]
-
HPLC with Electrochemical Detection (HPLC-ECD): This method also offers high sensitivity for 8-OHdG detection.[29]
-
-
ELISA:
-
Commercial ELISA kits are available for a higher-throughput, though potentially less specific, measurement of 8-OHdG in urine, serum, or digested DNA samples.[32]
-
Conclusion
The intricate link between this compound and oxidative stress is a critical area of research with profound implications for understanding and combating age-related and chronic diseases. This compound serves not only as a robust biomarker of cumulative oxidative damage but also as an active participant in the perpetuation of cellular stress and inflammation through the RAGE signaling pathway. The detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further investigate this complex relationship. A deeper understanding of the mechanisms underlying this compound formation and its pathological consequences will be instrumental in the development of novel therapeutic interventions aimed at breaking the vicious cycle of glycoxidation and oxidative stress.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Increased this compound, an advanced glycation end-product, in urine and tissue reflects disease activity in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.11.3. Determination of Protein Carbonyl Content [bio-protocol.org]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Radical Roles for RAGE in the Pathogenesis of Oxidative Stress in Cardiovascular Diseases and Beyond [mdpi.com]
- 6. Early glycation products produce this compound cross-links on native proteins. novel mechanism of this compound formation and propagation of glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased concentration of this compound, an advanced glycation end product, and interleukin-6 in the vitreous of patients with proliferative diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High serum this compound concentrations are associated with increased arterial stiffness and thickness in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. ELISA of this compound, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. researchgate.net [researchgate.net]
- 17. High serum level of this compound, an advanced glycation end product (AGE), is a risk factor of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nwlifescience.com [nwlifescience.com]
- 19. Age-related accumulation of this compound in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. akjournals.com [akjournals.com]
- 21. Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. abbkine.com [abbkine.com]
- 27. zellx.de [zellx.de]
- 28. cellbiolabs.com [cellbiolabs.com]
- 29. researchgate.net [researchgate.net]
- 30. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 31. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Serum 8-Hydroxy-2′-Deoxyguanosine Level as a Potential Biomarker of Oxidative DNA Damage Induced by Ionizing Radiation in Human Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Pentosidine Quantification
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantification of pentosidine, a key advanced glycation end product (AGE), in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
This compound is a fluorescent cross-link compound formed between lysine and arginine residues and is a well-established biomarker for the aging process and the progression of chronic diseases such as diabetes mellitus, end-stage renal disease, and rheumatoid arthritis.[1] Accurate and reproducible quantification of this compound in biological matrices like urine, plasma, and serum is crucial for clinical research and the development of therapeutic interventions targeting AGEs. This document outlines a validated HPLC method for the sensitive determination of this compound.
Methodology
The analytical method involves the release of protein-bound this compound via acid hydrolysis, followed by optional solid-phase extraction (SPE) for sample clean-up, and subsequent quantification by reverse-phase HPLC with fluorescence detection.
Experimental Protocols
Sample Preparation: Acid Hydrolysis
This protocol is essential for liberating this compound from proteins in biological samples.
Materials:
-
Biological sample (e.g., 250 µL of urine or serum)[2]
-
6 M Hydrochloric Acid (HCl)
-
Pyrex screw-cap tubes with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Pipette the biological sample into a Pyrex screw-cap tube.
-
Add an equal volume of 6 M HCl to the sample. For tissue samples, 2-4 mg of dry weight is typically used.[2]
-
Securely cap the tubes and vortex thoroughly.
-
Cool the samples to room temperature.
-
Evaporate the hydrolysate to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in a suitable volume of the HPLC mobile phase or HPLC-grade water.
Optional Sample Clean-up: Solid-Phase Extraction (SPE)
For complex matrices, an SPE clean-up step is recommended to remove interfering substances.
Materials:
-
Cation-exchange SPE cartridge
-
Methanol (HPLC grade)
-
Ultrapure water
-
5% Ammonium hydroxide in methanol
-
Vacuum manifold
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of ultrapure water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge sequentially with 1 mL of water and 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the purified residue in the mobile phase for HPLC analysis.
HPLC and Data Acquisition
Chromatographic Conditions
Table 1: HPLC System Parameters
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Heptafluorobutyric acid (HFBA) B: Acetonitrile (ACN) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 10-25 µL |
| Fluorescence Detection | Excitation: 328-335 nm Emission: 378-385 nm |
A simple isocratic method using a mobile phase of water and acetonitrile with an ammonium acetate buffer and UV detection has also been described.[3]
Gradient Elution Program
A gradient elution is often employed to achieve optimal separation of this compound from other endogenous fluorescent compounds.[1]
Table 2: Example of a Gradient Program
| Time (minutes) | % Mobile Phase A (Water + HFBA) | % Mobile Phase B (ACN) |
| 0.0 - 3.0 | 90 | 10 |
| 3.0 - 24.0 | Linear gradient to 78 | Linear gradient to 22 |
| 24.0 - 33.0 | Linear gradient to 5 | Linear gradient to 95 |
| 33.0 - 36.0 | Return to 90 | Return to 10 |
| 36.0 - 39.0 | Re-equilibration at 90 | Re-equilibration at 10 |
Method Performance and Quantitative Data
The described HPLC method demonstrates good sensitivity, precision, and accuracy for the quantification of this compound.
Table 3: Summary of Method Validation Data
| Parameter | Typical Value | Reference |
| Retention Time | Approximately 14.5 - 24.3 minutes | [1][4] |
| Lower Limit of Quantification (LLOQ) | 1 nM in urine and plasma | [1] |
| Linearity (Correlation Coefficient, r) | > 0.998 | [4][5] |
| Intra-assay Precision (CV%) | 4.96 - 8.78% | [1] |
| Inter-assay Precision (CV%) | 4.27 - 9.45% | [1] |
| Accuracy (Relative Error) | 87.9% to 115% | [1] |
| Recovery | 77 ± 3.5% to 99.9% | [2][5] |
Visualizations
References
- 1. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound assay [bio-protocol.org]
- 4. Direct quantification of this compound in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Serum Pentosidine using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentosidine is an advanced glycation end product (AGE) that serves as a biomarker for cumulative oxidative stress and protein damage.[1][2][3] It is formed through a series of non-enzymatic reactions between reducing sugars and the amino acids lysine and arginine in proteins, a process known as the Maillard reaction.[4][5][6][7] Elevated levels of this compound in serum have been associated with several age-related and chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[8] The quantification of serum this compound is therefore a valuable tool in both clinical research and drug development for monitoring disease progression and the efficacy of therapeutic interventions. This document provides detailed application notes and a comprehensive protocol for the measurement of serum this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
Assay Principle
The most common method for the ELISA-based quantification of this compound is the competitive immunoassay.[4][9][10][11][12][13][14] In this format, a microtiter plate is pre-coated with this compound. When the serum sample or standard is added to the wells, the free this compound in the sample competes with the coated this compound for binding to a limited amount of biotinylated anti-pentosidine antibody that is subsequently added. After an incubation period, the unbound reagents are washed away. An enzyme conjugate, typically streptavidin-horseradish peroxidase (HRP), is then added, which binds to the biotinylated antibody that has been captured on the plate. Following another wash step, a substrate solution is introduced, which reacts with the HRP to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; higher concentrations of this compound in the sample lead to less antibody binding to the plate and thus a weaker signal.[4][9][11][12][13][14]
Data Presentation
The following tables summarize the typical performance characteristics of commercially available serum this compound ELISA kits. These values should be considered as a general guide, and users should always refer to the specific kit manual for precise details.
Table 1: Typical Assay Parameters
| Parameter | Typical Value |
| Assay Type | Competitive ELISA |
| Sample Type | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
| Detection Range | 6.25 - 400 ng/mL |
| Sensitivity | Approximately 2.2 - 3.75 ng/mL |
| Intra-Assay Precision (CV%) | < 9% |
| Inter-Assay Precision (CV%) | < 11% |
Data synthesized from multiple sources.[4][7][10]
Table 2: Example Standard Curve Data
| This compound Conc. (ng/mL) | Average Optical Density (OD) at 450 nm |
| 400 | 0.250 |
| 200 | 0.450 |
| 100 | 0.850 |
| 50 | 1.350 |
| 25 | 1.950 |
| 12.5 | 2.450 |
| 0 | 2.950 |
This is example data and should not be used for calculations. A new standard curve must be generated for each assay.
Experimental Protocols
This section provides a detailed, generalized protocol for the measurement of serum this compound using a competitive ELISA.
Materials Required but Not Provided:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Graduated cylinders
-
Vortex mixer
-
Tubes for standard and sample dilutions
-
Absorbent paper
Reagent Preparation:
-
Bring all reagents to room temperature (18-25°C) before use.
-
Wash Buffer (1x): If provided as a concentrate, dilute with deionized or distilled water to the final working concentration as indicated in the kit manual (e.g., 1:20 or 1:30 dilution).[10]
-
This compound Standard: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation to ensure complete dissolution.[8]
-
Standard Curve Preparation: Perform serial dilutions of the this compound stock solution with the standard diluent to create a series of standards with known concentrations. A typical standard curve might include concentrations such as 400, 200, 100, 50, 25, and 12.5 ng/mL. The standard diluent serves as the zero standard (0 ng/mL).
-
Biotinylated Anti-Pentosidine Antibody (1x): If provided as a concentrate, dilute with the appropriate antibody diluent to the final working concentration.
-
Streptavidin-HRP Conjugate (1x): If provided as a concentrate, dilute with the appropriate conjugate diluent to the final working concentration.
Sample Preparation:
-
Serum Collection: Collect whole blood into a serum separator tube.
-
Clotting: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[4][10][15]
-
Centrifugation: Centrifuge at 1000 x g for 20 minutes.[4][10]
-
Aliquoting: Carefully collect the serum supernatant and aliquot to avoid repeated freeze-thaw cycles.
-
Storage: Assay freshly prepared serum immediately or store aliquots at -20°C or -80°C for later use.[4][10][15]
-
Sample Dilution: If the expected this compound concentration in the samples is higher than the upper limit of the standard curve, dilute the samples with the provided sample diluent.
Assay Procedure:
-
Determine the number of wells required for standards, samples, and a blank. It is recommended to run all standards and samples in duplicate.
-
Add Standards and Samples: Pipette 50 µL of each standard and sample into the appropriate wells of the this compound-coated microplate.
-
Add Biotinylated Antibody: Immediately add 50 µL of the 1x biotinylated anti-pentosidine antibody working solution to each well (except for the blank). Mix gently by tapping the plate.
-
First Incubation: Cover the plate with a plate sealer and incubate for 60 minutes at 37°C.[4]
-
Washing: Aspirate the liquid from each well. Wash each well with 300 µL of 1x Wash Buffer. Repeat the wash process 3-5 times. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining wash buffer.[4][10]
-
Add Streptavidin-HRP: Add 100 µL of the 1x Streptavidin-HRP conjugate working solution to each well.
-
Second Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.[4]
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Third Incubation: Incubate the plate for 15-20 minutes at 37°C in the dark.[4]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.[10]
Data Analysis:
-
Calculate the average OD for each set of duplicate standards and samples.
-
Generate a standard curve by plotting the average OD for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of this compound in the samples by interpolating their average OD values from the standard curve.
-
Correct for dilution by multiplying the interpolated concentration by the dilution factor used for each sample.
Visualizations
Experimental Workflow
Caption: Competitive ELISA workflow for serum this compound measurement.
This compound Formation and Signaling Pathway
This compound is a specific AGE formed from ribose, lysine, and arginine residues on proteins.[4][5][6][7] AGEs, including this compound, exert their pathological effects primarily through interaction with the Receptor for Advanced Glycation End products (RAGE).[16][17][18] This interaction triggers a cascade of intracellular signaling pathways, leading to increased oxidative stress and inflammation, which are implicated in the pathogenesis of various chronic diseases.[9]
Caption: Formation of this compound and activation of RAGE signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. High levels of urinary this compound, an advanced glycation end product, in children with acute exacerbation of atopic dermatitis: relationship with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-related accumulation of this compound in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of formation of the Maillard protein cross-link this compound. Glucose, fructose, and ascorbate as this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advanced Glycation End Products and Oxidative Stress in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High serum level of this compound, an advanced glycation end product (AGE), is a risk factor of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced Glycation End-Products and Their Receptor-Mediated Roles: Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Advanced Glycation End-Products in the Pathophysiology and Pharmacotherapy of Cardiovascular Disease | MDPI [mdpi.com]
Application Notes & Protocols: Protocol for Pentosidine Extraction from Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentosidine is an advanced glycation end-product (AGE) that serves as a biomarker for aging, diabetes, and various chronic diseases.[1][2][3] It is a fluorescent cross-link formed between lysine and arginine residues in proteins, initiated by the non-enzymatic reaction of sugars.[4][5] The accumulation of this compound in long-lived proteins, such as collagen in various tissues, reflects cumulative damage from glycation and oxidative stress.[4][6][7] Accurate quantification of this compound in tissue samples is crucial for understanding the pathophysiology of age-related and diabetic complications and for evaluating the efficacy of therapeutic interventions.
This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples using High-Performance Liquid Chromatography (HPLC), a widely accepted and sensitive method. An alternative method using an Enzyme-Linked Immunosorbent Assay (ELISA) is also briefly discussed.
Quantitative Data Summary
The following table summarizes representative this compound concentrations found in various tissues, as reported in the literature. These values can serve as a reference for expected ranges.
| Tissue Type | Species | Condition | This compound Concentration | Citation |
| Skin | Rat | Control | ~1.5 ng/mg total protein | [6] |
| Skin | Rat | High Fructose Diet | ~2.5 ng/mg total protein | [6] |
| Aorta | Rat | Control | ~0.5 ng/mg total protein | [6] |
| Aorta | Rat | High Fructose Diet | ~1.5 ng/mg total protein | [6] |
| Tail Tendon | Rat | Control | ~1.0 ng/mg total protein | [6] |
| Tail Tendon | Rat | High Fructose Diet | ~1.2 ng/mg total protein | [6] |
| Intervertebral Disc Aggrecan | Human | Normal (31-77 years) | Increases from ~0.1 to ~0.4 nmol/g protein | [4] |
| Intervertebral Disc Collagen | Human | Normal (31-77 years) | Increases from ~0.5 to ~2.5 nmol/g protein | [4] |
| Cartilage | Human | Osteoarthritis | Not specified | [8][9] |
| Synovial Tissue | Human | Osteoarthritis | Not specified | [8][9] |
| Bone | Human | Type 2 Diabetes | Higher than non-diabetic | [1][10] |
Experimental Protocols
Method 1: this compound Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is a synthesis of established methods for the acid hydrolysis of tissue and subsequent quantification of this compound by reverse-phase HPLC with fluorescence detection.[6][8][9][11]
Materials:
-
Tissue samples (e.g., skin, cartilage, aorta, bone)
-
Chloroform-methanol (2:1, v/v)
-
1 M NaCl
-
Distilled water
-
6 M HCl containing 2% phenol
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile (HPLC grade)
-
This compound standard
-
Homogenizer
-
Lyophilizer (freeze-dryer)
-
Heating block or oven (capable of 100-110°C)
-
Vacuum concentrator (e.g., SpeedVac)
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Sample Preparation and Delipidation:
-
Thaw frozen tissue samples.
-
For skin samples, scrape vigorously with a scalpel to remove adherent fat and other tissues.[6] For other tissues like tendons and aorta, this step may not be necessary.[6] For cartilage or synovial tissue, finely crush the sample using a scalpel or mortar.[8]
-
Extract lipids and soluble proteins by sequentially incubating the samples for 72 hours at room temperature in chloroform-methanol (2:1) and then 1 M NaCl.[6]
-
After the final extraction, rinse the samples with distilled water and dry them by lyophilization.[6]
-
-
Acid Hydrolysis:
-
Weigh 5-10 mg of the dry, crushed tissue into a hydrolysis vial.[8]
-
Add 2 mL of 6 M HCl.[8] Some protocols utilize HCl vapor (6 M HCl with 2% phenol) in a vial under vacuum.[6]
-
Hydrolyze the samples at 100-110°C for 16-24 hours.[4][8][12]
-
After hydrolysis, evaporate the hydrolysate to dryness using a vacuum concentrator.[8]
-
-
Sample Reconstitution and HPLC Analysis:
-
Reconstitute the dried hydrolysate in a suitable mobile phase, for example, 500 µL of the initial HPLC mobile phase or a solution of 0.5% (v/v) heptafluorobutyric acid in 10% (v/v) acetonitrile.[4][8]
-
Inject an appropriate volume (e.g., 10-25 µL) of the reconstituted sample onto the HPLC column.[6][8][9]
-
Perform chromatographic separation using a C18 reverse-phase column.[2][6]
-
A typical mobile phase consists of a gradient of water with 0.1% HFBA (Solvent A) and acetonitrile with 0.085% HFBA (Solvent B).[6]
-
An example of a gradient elution is: 0-2 min, 9% B; 2-21 min, 9-17% B; 21-25 min, 17-100% B, followed by re-equilibration with 100% A.[6] The flow rate is typically around 0.8 ml/min.[6]
-
Detect this compound using a fluorescence detector with excitation and emission wavelengths set to approximately 332-335 nm and 378-385 nm, respectively.[6][8][9]
-
Quantify the this compound concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of a this compound standard.[6] The concentration is often expressed as nanograms or nanomoles per milligram of total protein or dry tissue weight.[6]
-
Method 2: this compound Quantification by ELISA
Commercial ELISA kits are available for the quantification of this compound in various biological samples, including tissue homogenates.[3][13][14] This method offers a high-throughput alternative to HPLC.
General Procedure (refer to the specific kit manual for details):
-
Tissue Homogenization:
-
Rinse the tissue with ice-cold PBS to remove excess blood.[15]
-
Mince the tissue into small pieces and weigh it.[15]
-
Homogenize the tissue in PBS (e.g., a 1:9 ratio of tissue weight in grams to PBS volume in mL) on ice.[15] The addition of a protease inhibitor is recommended.[15]
-
To further break down cells, sonication or freeze-thaw cycles can be employed.[14][15]
-
Centrifuge the homogenate to pellet insoluble material and collect the supernatant.[14]
-
-
ELISA Assay:
-
Follow the specific protocol provided with the ELISA kit.[14] This typically involves adding standards and samples to a microplate pre-coated with an anti-pentosidine antibody, followed by incubation, washing steps, addition of a detection antibody, and a substrate for color development.[14]
-
Measure the absorbance using a microplate reader and calculate the this compound concentration based on the standard curve.
-
Visualizations
Caption: Workflow for this compound Extraction and HPLC Quantification.
Caption: General Workflow for this compound Quantification by ELISA.
References
- 1. Research Portal [repository.lib.umassd.edu]
- 2. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 3. biocompare.com [biocompare.com]
- 4. Age-related accumulation of this compound in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of this compound in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. assaygenie.com [assaygenie.com]
- 15. assets.exkitstore.com [assets.exkitstore.com]
Application Notes: Pentosidine as a Biomarker for Renal Disease Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentosidine, an advanced glycation end-product (AGE), is emerging as a significant biomarker for the progression of renal disease.[1][2][3] Formed through the non-enzymatic glycation and oxidation of proteins, this compound accumulates in various tissues and plasma, particularly under conditions of oxidative stress and impaired renal function.[2][4] Its levels have been shown to correlate with the severity of diabetic complications and end-stage renal disease.[1][5] This document provides detailed application notes and protocols for the quantification of this compound and its use in monitoring renal disease progression.
Clinical Significance
Elevated levels of this compound in plasma, serum, and urine are associated with the progression of chronic kidney disease (CKD).[6][7] Studies have demonstrated a significant correlation between this compound concentrations and the decline in glomerular filtration rate (GFR).[4][6] In patients with diabetic nephropathy, higher this compound levels are linked to the severity of the condition.[8][9][10] Furthermore, this compound is considered a useful marker for the early diagnosis of renal failure, as its levels may increase even with mild renal dysfunction.[7]
Data Presentation
The following tables summarize quantitative data on this compound levels in various stages of renal disease from published studies.
Table 1: Urinary this compound Levels in Renal Disease
| Patient Group | Mean this compound Level (μmol/mol creatinine) | Standard Deviation | Reference |
| Healthy Controls | 5.2 | ± 2.3 | [11] |
| Diabetic Patients | 8.7 | ± 2.3 | [11] |
| Chronic Renal Failure (CRF) | 36.1 | ± 39.0 | [11] |
| CRF on Hemodialysis | 58.1 | - | [11] |
| CRF not on Hemodialysis | 18.2 | - | [11] |
| Osteoporotic Patients | 7.9 | ± 5.3 | [11] |
Table 2: Serum/Plasma this compound Levels in Renal Disease
| Patient Group | Mean this compound Level | Units | Reference |
| Healthy Controls | 77 ± 40 | nmol/L | [12] |
| Uremic Patients on Hemodialysis | 1267 ± 695 | nmol/L | [12] |
| Normal (Pronase E digested plasma) | 151 ± 55 | nmol/L | [13] |
| Diabetic (Pronase E digested plasma) | 1620 ± 1940 | nmol/L | [13] |
| Uremic (Pronase E digested plasma) | 2630 ± 1320 | nmol/L | [13] |
| Well-nourished ESRD patients | 27 | pmol/mg albumin | [4] |
| Malnourished ESRD patients | 39 | pmol/mg albumin | [4] |
| Non-inflamed ESRD patients | 24 | pmol/mg albumin | [4] |
| Inflamed ESRD patients | 37 | pmol/mg albumin | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Urine and Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol is based on a simple and sensitive HPLC method for the determination of this compound levels in human urine and plasma.[1]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound standard
-
Centrifuge
-
0.22 µm syringe filters
Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a 25 µL aliquot into the HPLC system.[14]
Sample Preparation (Plasma/Serum):
-
Thaw frozen plasma or serum samples at room temperature.
-
For total this compound, acid hydrolysis is required:
-
Add an equal volume of 12 M HCl to the sample for a final concentration of 6 M HCl.
-
Hydrolyze at 110°C for 16-24 hours.
-
Evaporate the hydrolysate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[15]
-
-
For free this compound, protein precipitation is necessary:
-
Add an equal volume of 10% trichloroacetic acid (TCA) to the sample.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Inject a 10-25 µL aliquot into the HPLC system.[14]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[16]
-
Mobile Phase: A gradient system can be used to improve separation.[1] A common mobile phase consists of water and acetonitrile with an ion-pairing agent like heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA).[15]
-
Flow Rate: 1.0 ml/min[16]
-
Fluorescence Detection: Excitation at 328-335 nm and emission at 378-385 nm.[1][15]
-
Retention Time: The retention time for this compound is approximately 24.3 minutes under specific gradient conditions.[1]
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Protocol 2: Quantification of this compound by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive inhibition enzyme immunoassay for the quantitative measurement of this compound in serum, plasma, and other biological fluids.[17]
Materials:
-
ELISA kit for this compound (containing a pre-coated microplate, standards, detection reagents, wash buffer, substrate, and stop solution)
-
Microplate reader with a 450 nm filter
-
Pipettes and disposable tips
-
Deionized or distilled water
Assay Procedure:
-
Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.
-
Add 50 µL of standard or sample to each well of the pre-coated microplate.
-
Immediately add 50 µL of prepared Detection Reagent A. Shake and mix.
-
Incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash 3 times with the provided wash buffer.
-
Add 100 µL of prepared Detection Reagent B to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash 5 times with the wash buffer.
-
Add 90 µL of Substrate Solution to each well.
-
Incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm immediately.
Quantification:
-
The concentration of this compound is inversely proportional to the absorbance.
-
Create a standard curve by plotting the absorbance of the standards against the logarithm of their concentrations.
-
Determine the concentration of this compound in the samples from the standard curve. If samples were diluted, the concentration must be multiplied by the dilution factor.
Signaling Pathways and Experimental Workflows
AGE-RAGE Signaling Pathway in Diabetic Nephropathy
This compound, as an AGE, exerts its pathogenic effects in renal disease partly through the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE on various renal cells (mesangial cells, podocytes, and tubular epithelial cells) triggers a cascade of intracellular signaling events. This activation leads to the generation of reactive oxygen species (ROS) and the upregulation of pro-inflammatory and pro-fibrotic factors, such as transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF).[18][19] These events contribute to glomerular sclerosis, tubular damage, and interstitial fibrosis, hallmarks of diabetic nephropathy.[20]
Caption: AGE-RAGE signaling in renal disease.
Experimental Workflow for this compound as a Biomarker
The following diagram illustrates a typical workflow for utilizing this compound as a biomarker in a research or clinical setting.
Caption: Workflow for this compound biomarker analysis.
Logical Relationship for Predicting Renal Disease Progression
This diagram outlines the logical framework for using this compound levels to predict the progression of renal disease.
Caption: Predictive model for renal disease progression.
References
- 1. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of this compound in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. Plasma this compound is associated with inflammation and malnutrition in end-stage renal disease patients starting on dialysis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Plasma this compound and Its Association with Mortality in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma this compound levels measured by a newly developed method using ELISA in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. This compound as a diagnostic marker for chronic Diabetic Nephropathy [journals.ekb.eg]
- 10. zumj.journals.ekb.eg [zumj.journals.ekb.eg]
- 11. Direct quantification of this compound in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of the cross-link this compound in serum from normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ELISA of this compound, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 17. PTD(this compound) ELISA Kit [elkbiotech.com]
- 18. Advanced glycation end products, oxidative stress and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signaling Pathways Involved in Diabetic Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Pentosidine in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentosidine is an advanced glycation end product (AGE) that serves as a biomarker for cumulative damage to proteins by sugars.[1][2][3] Its accumulation is associated with aging and various pathological conditions, including diabetes, renal failure, and osteoporosis.[1][2][4] Accurate and sensitive quantification of this compound is crucial for clinical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific, sensitive, and reproducible method for this purpose, overcoming the limitations of traditional methods like ELISA and HPLC with fluorescence detection.[1][4][5] This document provides detailed application notes and protocols for the analysis of this compound in human serum by LC-MS/MS.
Experimental Protocols
Sample Preparation: Acid Hydrolysis
Since this compound in serum is primarily protein-bound, acid hydrolysis is a critical step to release the analyte for accurate quantification.[4]
Materials:
-
Human serum samples
-
6 M Hydrochloric acid (HCl)
-
Internal Standard (IS): this compound-d3
-
Borosilicate glass culture tubes with Teflon-lined screw caps
-
Heat block
-
Centrifuge
Procedure:
-
Pipette 50 µL of serum sample, control, or standard into a borosilicate glass culture tube.
-
Add 475 µL of 6 M HCl.
-
Add 25 µL of the internal standard solution (e.g., 1 µg/mL this compound-d3).
-
Cap the tubes tightly and vortex for 1 minute.
-
Hydrolyze the samples at 110°C for 20 hours in a heat block.[4]
-
After hydrolysis, allow the samples to cool to room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to pellet any particulate matter.[4]
-
The supernatant is ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system.
LC Parameters:
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm[5] | Max RP 80 Å, 2.0 x 150 mm analytical column with a 4 x 2 mm guard cartridge[6] |
| Mobile Phase A | 5 mM nonafluoropentanoic acid (NFPA) in 90:10 water:acetonitrile[4] | 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM NFPA in 10:90 water:acetonitrile[4] | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[5] | Not specified |
| Injection Volume | 15 µL[7] | 75 µL[6] |
| Column Temperature | 30°C[7] | Not specified |
| Gradient | A detailed gradient program should be optimized to ensure good separation of this compound from matrix components. | A gradient elution is typically employed. |
| Run Time | Approximately 4 minutes[7] | Approximately 19.25 minutes[4] |
| Retention Time | ~2.12 min[5] | ~8.8 min[4] |
Tandem Mass Spectrometry (MS/MS) Method
Instrumentation:
-
A triple quadrupole mass spectrometer.[5]
MS/MS Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI)[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound (Quantifier): m/z 379.1 > 187.1[5]This compound (Qualifier): m/z 379.1 > 135.1[5]This compound-d3 (IS): m/z 382.1 > 190.1[5] |
| Ion Source Temperature | 650°C[7] |
| Ion Spray Voltage | 5500 V[5] |
| Declustering Potential | 120 V[5] |
| Entrance Potential | 7 V[5] |
| Curtain Gas | 15 psi[7] |
| Nebulizer Gas (GS1) | 50 psi[5] |
| Heater Gas (GS2) | 20 psi[5] |
Data Presentation: Quantitative Performance
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound analysis as reported in the literature.
Table 1: Calibration and Linearity
| Parameter | Value | Reference |
| Linearity Range | 0 - 800 ng/mL | [4] |
| r² Value | 0.9999 | [4] |
| Linearity Range | Up to at least 1000 nmol/L | [5] |
Table 2: Sensitivity and Precision
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | [4] |
| Limit of Detection (LOD) | 2 nM (equivalent to ~0.76 ng/mL) | [1][5] |
| Limit of Quantitation (LOQ) | 5 nM (equivalent to ~1.9 ng/mL) | [1][5] |
| Intra-assay Imprecision (%CV) | < 6.5% | [1][5] |
| Inter-assay Imprecision (%CV) | Acceptable (specific value not stated) | [4] |
Table 3: Accuracy and Recovery
| Parameter | Value | Reference |
| Mean Recovery | 91.2 - 100.7% | [1][5] |
| Mean Recovery | 104% (range 97-116%) | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in human serum.
Caption: Workflow for this compound analysis by LC-MS/MS.
This compound Fragmentation Pathway
This diagram illustrates the proposed fragmentation of the this compound precursor ion into its major product ions observed in the mass spectrometer.
References
- 1. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Measuring Pentosidine Levels in Synovial Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pentosidine is an advanced glycation end product (AGE) that serves as a biomarker for glycosylation and oxidation. Its accumulation in articular cartilage is associated with the pathogenesis of joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA).[1][2][3] Monitoring this compound levels in synovial fluid can provide valuable insights into disease activity, progression, and the efficacy of therapeutic interventions.[1][4] This document provides detailed protocols for the measurement of this compound in synovial fluid, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely used and validated method.
Data Presentation
Quantitative analysis of this compound in synovial fluid has demonstrated significant differences between patient groups. The following table summarizes representative data from published studies.
| Disease State | Number of Patients (n) | Mean this compound Level (nmol/L) | Standard Deviation (SD) | Reference |
| Rheumatoid Arthritis (RA) | 30 | 83.9 | 46.0 | [1] |
| Osteoarthritis (OA) | 33 | 40.1 | 19.6 | [1] |
| RA (High Activity) | - | 100.9 | 42.8 | [1] |
| RA (Low Activity) | - | 58.5 | 39.6 | [1] |
| OA | 38 | - | - | [3] |
| RA | 20 | Significantly higher than OA | - | [5][6] |
| OA | 22 | - | - | [5][6] |
Note: this compound levels can vary based on the specific patient population, disease activity, and analytical methodology used.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely cited method for the quantification of this compound in synovial fluid.[1][2][3][7] The following protocol is a synthesis of methodologies described in the scientific literature.[1][8][9][10]
1. Sample Collection and Preparation:
-
Collect synovial fluid from the knee joint via arthrocentesis.
-
Centrifuge the synovial fluid to remove cellular debris.
-
Store the supernatant at -80°C until analysis.
2. Acid Hydrolysis:
-
To release this compound from proteins, hydrolyze the synovial fluid samples.
-
A common method involves hydrolysis with concentrated hydrochloric acid (e.g., 6M HCl) at 110°C for 16-24 hours in a sealed, evacuated tube.[4]
-
After hydrolysis, evaporate the acid under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried hydrolysate in a suitable buffer for HPLC analysis.
3. HPLC Analysis:
-
Instrumentation: A reverse-phase HPLC system equipped with a fluorescence detector is required.[3][8][9]
-
Column: A C18 column is typically used for separation.[9][11]
-
Mobile Phase: A common mobile phase consists of a water-acetonitrile gradient with an ion-pairing agent like heptafluorobutyric acid (HFBA).[9][10]
-
Fluorescence Detection: Set the excitation wavelength to 335 nm and the emission wavelength to 385 nm to detect this compound.[9][10]
-
Quantification: Generate a standard curve using a purified this compound standard to quantify the concentration in the samples.
Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
While HPLC is the more established method for synovial fluid, commercial ELISA kits for this compound are available and can be adapted for this sample type.[12][13][14] ELISA offers a higher throughput and simpler workflow compared to HPLC.
1. General ELISA Protocol Outline:
-
ELISA kits for this compound are typically competitive or sandwich immunoassays.[14][15][16]
-
The general steps involve:
-
Coating a microplate with an anti-pentosidine antibody.
-
Adding standards and synovial fluid samples to the wells.
-
Incubating with a biotinylated or enzyme-conjugated detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.
2. Sample Preparation for ELISA:
-
Synovial fluid may require dilution with the assay buffer provided in the kit to fall within the detection range.
-
Follow the specific instructions of the commercial ELISA kit manufacturer for sample preparation and the assay procedure.[13]
Visualizations
Signaling Pathway and Biomarker Relationship
Caption: Formation of this compound and its role as a biomarker in joint disease.
Experimental Workflow: HPLC Measurement of this compound
Caption: Step-by-step workflow for this compound measurement by HPLC.
Conclusion
The measurement of this compound in synovial fluid is a valuable tool in rheumatology and orthopedic research. HPLC provides a reliable and quantitative method for this analysis, with established protocols. The levels of this compound in synovial fluid have been shown to correlate with disease activity in conditions like rheumatoid arthritis, highlighting its potential as a clinically relevant biomarker.[1][17] Further research and standardization of methods will continue to elucidate the role of this compound in the pathogenesis and management of joint diseases.
References
- 1. This compound in synovial fluid in osteoarthritis and rheumatoid arthritis: relationship with disease activity in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased this compound, an advanced glycation end product, in serum and synovial fluid from patients with knee osteoarthritis and its relation with cartilage oligomeric matrix protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased this compound, an advanced glycation end product, in serum and synovial fluid from patients with knee osteoarthritis and its relation with cartilage oligomeric matrix protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of the concentrations of this compound in the synovial fluid, serum and urine of patients with rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced glycation end-product this compound is not a relevant marker of disease activity in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in osteoarthritis: HPLC determination in body fluids and in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 12. biocompare.com [biocompare.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Human this compound (PTD) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 15. mybiosource.com [mybiosource.com]
- 16. PTD(this compound) ELISA Kit [elkbiotech.com]
- 17. Relationship between this compound levels in serum and urine and activity in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentosidine: A Promising Predictive Marker in Cardiovascular Disease
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Pentosidine, a well-characterized advanced glycation end product (AGE), is emerging as a significant predictive marker for cardiovascular disease (CVD).[1][2][3][4] Formed through the non-enzymatic glycation and oxidation of proteins, this compound accumulates in tissues and circulation, reflecting the cumulative burden of glycoxidative stress.[1][2][3] Its presence is increasingly linked to the pathogenesis of vascular damage, atherosclerosis, and heart failure, particularly in high-risk populations such as individuals with diabetes, renal failure, and pre-existing heart conditions.[1][2][5] These notes provide a comprehensive overview of the role of this compound in CVD, detailed protocols for its measurement, and a summary of key quantitative findings to aid researchers and drug development professionals in this critical area of study.
This compound and Cardiovascular Disease: The Clinical Evidence
Elevated levels of serum this compound have been independently associated with an increased risk of cardiovascular events and mortality.[2][5] Studies have demonstrated a significant correlation between higher this compound concentrations and the presence and severity of coronary artery disease (CAD).[6] Furthermore, in patients with heart failure, serum this compound has been identified as an independent prognostic factor for adverse outcomes, including cardiac death and rehospitalization.[2] The predictive value of this compound extends to patients with end-stage renal disease on hemodialysis, a group at exceptionally high risk for cardiovascular complications.[5] However, it is noteworthy that in a specific cohort of patients with type 2 diabetes and nephropathy, serum this compound was not found to be an independent risk factor, suggesting that traditional risk factors may play a more dominant role in this particular population.[1][7]
Quantitative Data Summary
The following table summarizes key quantitative findings from various studies investigating the association between this compound levels and cardiovascular disease.
| Patient Population | Sample Type | Measurement Method | This compound Levels in CVD Patients | This compound Levels in Controls/Lower Risk Group | Key Finding | Reference |
| Heart Failure Patients | Serum | Competitive ELISA | Higher in NYHA Class III/IV vs. I/II (p < 0.0001); Higher in patients with cardiac events vs. event-free (p < 0.001) | - | Independent risk factor for cardiac events (HR 1.88).[2] | [2] |
| Coronary Artery Disease (CAD) Patients | Serum | LC-MS/MS | Significantly higher in CAD vs. non-CAD patients (p < 0.001) | Significantly higher in non-CAD patients vs. controls (p < 0.001) | Independently associated with the presence of CAD (OR=1.52).[6] | [6] |
| Hemodialysis Patients | Plasma | Not specified | Higher levels correlated with increased risk for cardiovascular events (HR 1.040, p < 0.01) | Lower levels | Plasma this compound level predicts cardiovascular events.[5] | [5] |
| Type 2 Diabetes with Nephropathy | Serum | HPLC | Mean: 148 +/- 113 pmol/ml | - | Not an independent risk factor for cardiovascular outcomes in this cohort.[1] | [1] |
| Type 2 Diabetes Mellitus (T2DM) | Serum | Not specified | Positively correlated with markers of atherosclerosis (AIP and baPWV) and cardiac dysfunction. | - | May reflect cardiac remodeling and dysfunction as well as atherosclerosis.[8] | [8] |
Signaling Pathways and Pathophysiological Role
This compound, as an AGE, exerts its detrimental effects on the cardiovascular system primarily through its interaction with the Receptor for Advanced Glycation End Products (RAGE).[2][9] This binding triggers a cascade of intracellular signaling events, leading to increased oxidative stress and a pro-inflammatory state, which are central to the development and progression of atherosclerosis and other cardiovascular pathologies.[2][9]
Caption: AGE-RAGE signaling pathway in cardiovascular disease.
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its validation as a clinical biomarker. The two most common methods are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow for this compound Measurement
Caption: General workflow for this compound measurement.
Protocol 1: this compound Measurement by HPLC
High-Performance Liquid Chromatography with fluorescence detection is a highly sensitive and specific method for quantifying this compound.[1][10][11][12]
1. Sample Preparation (for Plasma/Serum):
-
To measure protein-bound this compound, plasma or serum proteins must first be hydrolyzed.
-
Mix the sample with an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl.[12]
-
Hydrolyze the mixture at 110°C for 16-24 hours.[12]
-
After hydrolysis, evaporate the HCl under vacuum.
-
Reconstitute the dried hydrolysate in a suitable mobile phase or buffer for injection.[12]
2. HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.[10][12]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile in an aqueous buffer, such as heptafluorobutyric acid (HFBA) or a citric acid buffer.[10][12]
-
Detection: this compound is detected by its native fluorescence.[10][12] The excitation wavelength is typically set around 325-335 nm, and the emission wavelength is set at approximately 385 nm.[10][12]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a pure this compound standard.[10]
Protocol 2: this compound Measurement by Competitive ELISA
The Enzyme-Linked Immunosorbent Assay is a high-throughput method suitable for screening large numbers of samples.[13]
1. Principle:
-
This assay employs the competitive inhibition enzyme immunoassay technique.[13]
-
A microplate is pre-coated with a monoclonal antibody specific to this compound.
-
Standards or samples are added to the wells, followed by the addition of biotin-labeled this compound.
-
The unlabeled this compound in the sample competes with the biotin-labeled this compound for binding to the pre-coated antibody.
-
The amount of bound biotin-labeled this compound is inversely proportional to the concentration of this compound in the sample.
2. Assay Procedure:
-
Prepare standards and samples. For some kits, digestion of plasma samples with a protease like Pronase E can enhance immunoreactivity.[14]
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Immediately add biotinylated this compound conjugate to each well and incubate.
-
After incubation, wash the plate to remove unbound components.
-
Add avidin conjugated to Horseradish Peroxidase (HRP) to each well and incubate.
-
Wash the plate again.
-
Add a TMB substrate solution to each well. The enzyme-substrate reaction will result in color development.[15]
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will change the color from blue to yellow.[15]
-
Measure the optical density (OD) at 450 nm using a microplate reader.[13]
-
The concentration of this compound in the samples is determined by comparing their OD to the standard curve.[13]
Conclusion and Future Directions
This compound holds considerable promise as a predictive biomarker for cardiovascular disease. Its measurement can provide valuable insights into the level of glycoxidative stress and may aid in the risk stratification of patients. The availability of robust and sensitive analytical methods like HPLC and ELISA facilitates its integration into research and clinical settings. Future research should focus on standardizing this compound assays, establishing definitive clinical cut-off values for risk prediction, and exploring the therapeutic potential of interventions aimed at reducing this compound formation and its downstream pathological effects. The continued investigation of this compound and the AGE-RAGE axis will undoubtedly advance our understanding and management of cardiovascular disease.
References
- 1. [Is the serum concentration of this compound a predictor of cardiovascular events in patients with type 2 diabetes and kidney disease?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High serum level of this compound, an advanced glycation end product (AGE), is a risk factor of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High plasma this compound level is accompanied with cardiovascular events in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased serum concentrations of this compound are related to presence and severity of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serum this compound is Associated with Cardiac Dysfunction and Atherosclerosis in T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound assay [bio-protocol.org]
- 12. Measurement of this compound in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PTD(this compound) ELISA Kit [elkbiotech.com]
- 14. ELISA of this compound, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.exkitstore.com [assets.exkitstore.com]
Application Notes and Protocols for Immunohistochemical Localization of Pentosidine in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentosidine is an advanced glycation end product (AGE) that serves as a biomarker for assessing cumulative oxidative stress and protein damage. It is formed through the non-enzymatic reaction between sugars and proteins, a process accelerated in conditions such as diabetes, aging, and renal failure. The accumulation of this compound in tissues has been implicated in the pathogenesis of various diseases, including diabetic complications, atherosclerosis, and neurodegenerative disorders. Immunohistochemistry (IHC) is a powerful technique to visualize the localization and distribution of this compound within tissue samples, providing valuable insights into disease mechanisms and the efficacy of therapeutic interventions.
These application notes provide a detailed protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissues.
Product Information
A well-characterized monoclonal antibody for the detection of this compound is clone PEN-12.[1] This antibody is suitable for use in ELISA, Western blot, and immunohistochemistry.[1] Another clone, 6D12, has also been used for the histochemical identification of AGEs.
Data Presentation
The successful immunohistochemical localization of this compound is dependent on the optimization of several key parameters. The following table provides a summary of recommended starting concentrations and conditions for the anti-pentosidine antibody (clone PEN-12).
| Parameter | Recommended Range/Value | Notes |
| Primary Antibody Concentration | 2-10 µg/mL | Titration is recommended to determine the optimal concentration for specific tissue types and fixation methods.[2] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) is recommended. | Options include citrate buffer (pH 6.0) or EDTA buffer (pH 9.0). The optimal buffer may depend on the tissue. |
| Primary Antibody Incubation | Overnight at 4°C | This generally provides a stronger signal with lower background compared to shorter, higher-temperature incubations. |
| Detection System | HRP-conjugated secondary antibody with DAB substrate is a common choice. | Other detection systems can also be used. |
| Positive Control Tissue | Tissues from diabetic or uremic patients, or aged tissues. | These tissues are known to have higher levels of this compound. |
| Negative Control | Omission of the primary antibody or incubation with a non-immune IgG of the same isotype. | This is crucial to assess non-specific staining. |
Experimental Protocols
This protocol is a general guideline for the immunohistochemical staining of this compound in FFPE tissue sections. Optimization may be required for specific tissues and experimental conditions.
I. Tissue Preparation
-
Fixation: Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Deparaffinization and Rehydration
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate the sections through two changes of 100% ethanol for 3 minutes each.
-
Continue rehydration with 95% and 70% ethanol for 3 minutes each.
-
Rinse slides in distilled water.
III. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)
Formalin fixation can mask the antigenic epitope of this compound, making antigen retrieval a critical step.[3][4]
-
Immerse slides in a staining jar containing either 10 mM Sodium Citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 9.0).
-
Heat the solution in a microwave oven, pressure cooker, or water bath to 95-100°C for 20-30 minutes. Do not allow the solution to boil.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with phosphate-buffered saline (PBS).
IV. Immunohistochemical Staining
-
Peroxidase Block (if using HRP-conjugate): Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-pentosidine antibody (e.g., clone PEN-12) to the optimized concentration (starting with 2-10 µg/mL) in antibody diluent. Apply to the sections and incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse the slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Apply a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG) according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Washing: Rinse the slides three times with PBS for 5 minutes each.
-
Detection:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Apply the chromogen substrate (e.g., 3,3'-Diaminobenzidine - DAB) and incubate until the desired stain intensity is reached (typically 2-10 minutes). Monitor the color development under a microscope.
-
-
Washing: Rinse gently with distilled water.
V. Counterstaining, Dehydration, and Mounting
-
Counterstain: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Washing: Rinse with running tap water.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clearing: Clear the sections in two changes of xylene.
-
Mounting: Apply a coverslip using a permanent mounting medium.
Visualization and Analysis
This compound staining will appear as a brown precipitate at the sites of its localization. The staining pattern can be diffuse in the extracellular matrix or associated with specific cell types. Quantification of staining intensity and distribution can be performed using image analysis software.
Signaling Pathway and Experimental Workflow
This compound, as an advanced glycation end product, exerts its biological effects in part through the Receptor for Advanced Glycation End Products (RAGE). The binding of this compound and other AGEs to RAGE activates intracellular signaling cascades, leading to oxidative stress and an inflammatory response.
Caption: this compound-RAGE signaling pathway leading to inflammation.
The following diagram illustrates the general experimental workflow for the immunohistochemical localization of this compound.
Caption: Immunohistochemistry workflow for this compound detection.
References
In Vitro Models for Studying Pentosidine Formation and Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentosidine is a well-characterized advanced glycation end product (AGE) that forms a fluorescent cross-link between arginine and lysine residues in proteins.[1][2] Its accumulation is implicated in the pathogenesis of various age-related and diabetic complications due to its ability to alter the structural and functional properties of proteins. In vitro models are indispensable tools for elucidating the mechanisms of this compound formation, identifying potential inhibitors, and screening novel therapeutic agents. This document provides detailed application notes and protocols for establishing robust in vitro models to study the formation and inhibition of this compound.
I. In Vitro Models for this compound Formation
Two common in vitro models for studying this compound formation involve the incubation of a protein with a reducing sugar. The choice of protein and sugar can be tailored to specific research questions.
1. Collagen-Based Model: This model is highly relevant for studying the effects of glycation on the extracellular matrix, as collagen is a primary target of AGE formation in vivo.
2. Bovine Serum Albumin (BSA)-Based Model: BSA is a readily available and well-characterized protein, making it a convenient and cost-effective model for high-throughput screening of inhibitors.
Application Notes:
-
Choice of Reducing Sugar: Ribose is a more potent glycating agent than glucose and leads to a more rapid formation of this compound.[3] Glucose is more physiologically relevant for modeling diabetic conditions.
-
Incubation Time and Temperature: The formation of this compound is a slow process. Incubation times can range from days to weeks. Increasing the temperature can accelerate the reaction, but may also lead to non-physiological modifications. A common incubation temperature is 37°C.
-
Buffer System: A phosphate buffer is typically used to maintain a physiological pH (around 7.4).
II. Experimental Protocols
Protocol 1: In Vitro this compound Formation using Collagen and Glucose
This protocol describes the formation of this compound by incubating collagen with glucose.
Materials:
-
Type I Collagen (e.g., from rat tail or bovine Achilles tendon)
-
D-Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (to prevent microbial growth)
-
Sterile, sealed tubes
Procedure:
-
Prepare a collagen solution of 10 mg/mL in 0.1 M PBS (pH 7.4).
-
Prepare a 500 mM D-glucose solution in 0.1 M PBS (pH 7.4).
-
In a sterile tube, mix the collagen solution and glucose solution to achieve a final collagen concentration of 5 mg/mL and a final glucose concentration of 250 mM.[4]
-
Add sodium azide to a final concentration of 0.02% (w/v) to inhibit microbial contamination.
-
Seal the tubes tightly and incubate at 37°C for 4 weeks in the dark.
-
At desired time points (e.g., weekly), collect aliquots for this compound analysis. Store samples at -80°C until analysis.
Protocol 2: Screening of this compound Inhibitors using BSA and Ribose
This protocol is designed for screening potential inhibitors of this compound formation using a BSA-ribose model.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Ribose
-
Phosphate Buffer (0.2 M, pH 7.4)
-
Test Inhibitors (e.g., Aminoguanidine, flavonoids)
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 20 mg/mL BSA solution in 0.2 M phosphate buffer (pH 7.4).
-
Prepare a 1 M D-ribose solution in 0.2 M phosphate buffer (pH 7.4).
-
Prepare stock solutions of test inhibitors in an appropriate solvent (e.g., DMSO or buffer).
-
In a 96-well plate, add the following to each well:
-
50 µL of 20 mg/mL BSA solution
-
50 µL of 1 M D-ribose solution
-
10 µL of test inhibitor at various concentrations (or solvent control)
-
90 µL of 0.2 M phosphate buffer (pH 7.4)
-
-
Include a positive control (e.g., Aminoguanidine at a final concentration of 1 mM).
-
Seal the plate and incubate at 37°C for 24 hours.
-
After incubation, stop the reaction by adding 50 µL of 100% (w/v) TCA to each well to precipitate the protein.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Carefully discard the supernatant.
-
Wash the protein pellet twice with 5% (w/v) TCA.
-
Resuspend the pellet in 200 µL of PBS.
-
Measure the fluorescence of this compound at an excitation wavelength of 335 nm and an emission wavelength of 385 nm.
-
Calculate the percentage of inhibition for each test compound relative to the control (no inhibitor).
III. Quantification of this compound
Accurate quantification of this compound is crucial for evaluating the efficacy of in vitro models and inhibitors. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.
Protocol 3: HPLC Quantification of this compound
This protocol outlines the steps for quantifying this compound in protein hydrolysates by HPLC.
Materials:
-
Hydrolyzed protein sample (from Protocol 1 or 2)
-
This compound standard
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column and fluorescence detector
Sample Preparation (Acid Hydrolysis):
-
To the protein sample, add an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl.[5]
-
Seal the tube under nitrogen and heat at 110°C for 16-24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in HPLC mobile phase or a suitable buffer.[5]
-
Filter the sample through a 0.22 µm filter before injection into the HPLC system.[6]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) HFBA in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 30% B over 30 minutes is typically effective.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at 328 nm and emission at 378 nm.[7]
-
Quantification: Generate a standard curve using a known concentration range of this compound standard. Calculate the this compound concentration in the samples based on the standard curve.
Protocol 4: LC-MS/MS Quantification of this compound
LC-MS/MS offers higher sensitivity and specificity for this compound quantification.
Sample Preparation:
-
Acid hydrolyze the protein samples as described in Protocol 3.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Reconstitute the dried eluate in the initial LC mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 379 -> m/z 263).
-
Internal Standard: Use a stable isotope-labeled this compound internal standard for accurate quantification.
IV. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Formation of this compound in Collagen Incubated with Glucose
| Incubation Time (weeks) | This compound Concentration (pmol/mg collagen) |
| 0 | < LOD |
| 1 | 5.2 ± 0.8 |
| 2 | 11.5 ± 1.2 |
| 3 | 18.9 ± 2.1 |
| 4 | 25.4 ± 2.5 |
LOD: Limit of Detection. Data are presented as mean ± SD.
Table 2: Inhibition of this compound Formation by Various Compounds
| Inhibitor | Concentration (mM) | This compound Inhibition (%) | IC50 (mM) |
| Aminoguanidine | 1 | 55 ± 5 | 0.9 |
| 5 | 82 ± 4 | ||
| 10 | 91 ± 3 | ||
| Aspirin | 10 | 50 ± 6[8] | 10[8] |
| Quercetin | 0.25 | 75 ± 6[4] | ~0.1 |
| Rutin | 0.25 | 60 ± 7[4] | ~0.2 |
| Myricetin | 0.25 | 80 ± 5[4] | ~0.08 |
| Kaempferol | 0.25 | 45 ± 8[4] | ~0.3 |
| (+)Catechin | 0.25 | 55 ± 6[4] | ~0.25 |
Data are presented as mean ± SD. IC50 values are approximated from available data.
V. Visualization of Pathways and Workflows
Signaling Pathway of AGE-RAGE Interaction
Advanced glycation end products exert their pathogenic effects primarily through the Receptor for AGEs (RAGE). The binding of AGEs, including this compound, to RAGE activates multiple downstream signaling cascades, leading to inflammation, oxidative stress, and cellular dysfunction.[9][10][11]
Caption: AGE-RAGE signaling cascade.
Experimental Workflow for Screening this compound Inhibitors
A typical workflow for screening potential inhibitors of this compound formation involves several key steps, from initial setup to final data analysis.
Caption: Workflow for inhibitor screening.
Logical Relationship of this compound Formation
The formation of this compound is a multi-step process that is part of the broader Maillard reaction. It involves the non-enzymatic reaction of a reducing sugar with the amino groups of lysine and arginine residues on a protein.
Caption: this compound formation pathway.
References
- 1. Mechanism of formation of the Maillard protein cross-link this compound. Glucose, fructose, and ascorbate as this compound precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of this compound during nonenzymatic browning of proteins by glucose. Identification of glucose and other carbohydrates as possible precursors of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids inhibit the formation of the cross-linking AGE this compound in collagen incubated with glucose, according to their structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cores.emory.edu [cores.emory.edu]
- 7. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspirin inhibits the formation of this compound, a cross-linking advanced glycation end product, in collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Notes and Protocols: Quantifying Pentosidine in Bone Collagen to Assess Fracture Risk
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of advanced glycation end products (AGEs) in bone collagen is increasingly recognized as a critical determinant of bone quality and fracture susceptibility, independent of bone mineral density (BMD).[1] Pentosidine, a well-characterized AGE, forms non-enzymatic cross-links between collagen fibers, leading to increased bone fragility.[2][3] Consequently, the accurate quantification of this compound in bone collagen has emerged as a valuable tool in preclinical and clinical research to assess fracture risk, particularly in populations with metabolic diseases such as diabetes mellitus and in age-related osteoporosis.[4][5][6]
These application notes provide detailed protocols for the quantification of this compound in bone collagen using High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, we present a summary of quantitative data from various studies to facilitate the interpretation of results and a diagram of the relevant signaling pathway to provide a deeper biological context.
Data Presentation: Quantitative Correlation of this compound with Fracture Risk
The following tables summarize key findings from studies investigating the association between this compound levels and fracture risk.
| Matrix | Patient Population | Key Finding | Quantitative Data | Citation |
| Bone & Serum | Patients with hip fractures vs. osteoarthritis | Higher this compound in fracture group | Serum and bone this compound concentrations were significantly higher in subjects with hip fractures compared to those with osteoarthritis. | [3] |
| Urine | Older adults with Type 2 Diabetes | Increased clinical fracture incidence | A 1-standard deviation increase in log this compound was associated with a relative hazard for clinical fracture of 1.42 in individuals with diabetes. | [6] |
| Urine | Older adults with Type 2 Diabetes | Increased vertebral fracture prevalence | For a 1-standard deviation increase in log this compound, the odds ratio for prevalent vertebral fracture was 5.93 in those with diabetes. | [6] |
| Plasma | Patients with chronic liver disease | Independent factor for prevalent fractures | Higher plasma this compound levels were independently associated with prevalent fractures (Odds Ratio = 1.069). | [7] |
| Bone | Human bone specimens | Association with age and Type 2 Diabetes | This compound content is higher in older individuals and in those with Type 2 Diabetes, which is correlated with weaker bone mechanical properties. | [5][8] |
| Urine | Patients with severe osteoporosis | Association with fracture incidence | Urinary this compound levels are associated with the incidence of fractures in patients with severe osteoporosis. | [9] |
Experimental Workflow for this compound Quantification
References
- 1. Advanced Glycation End Products, Diabetes, and Bone Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Glycation and Glycoxidation End Products In Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum and bone this compound in patients with low impact hip fractures and in patients with advanced osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [repository.lib.umassd.edu]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Plasma this compound levels are associated with prevalent fractures in patients with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Association of Urinary this compound Levels With the Risk of Fractures in Patients With Severe Osteoporosis: The Japanese Osteoporosis Intervention Trial‐05 (JOINT‐05) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in Pentosidine ELISA assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pentosidine ELISA assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during this compound ELISA experiments in a question-and-answer format.
High Background
Question: Why am I observing high background in my this compound ELISA assay?
High background, characterized by excessive color development or high optical density (OD) readings across the plate, can obscure the specific signal from your samples.[1][2] This can be caused by several factors:
-
Insufficient Washing: Inadequate washing is a primary cause of high background, as it fails to remove unbound antibodies and other reagents.[1][3][4]
-
Inadequate Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[2][4] If the blocking step is insufficient, it can lead to elevated background.
-
Antibody Concentration Too High: Using an excessive concentration of the detection antibody can result in non-specific binding and a strong background signal.[5]
-
Contamination: Cross-contamination between wells or contamination of reagents can lead to unwanted reactions and high background.[3][6] Using a fresh plate sealer for each incubation step can help prevent cross-well contamination.[6][7]
-
Prolonged Incubation or Development Time: Exceeding the recommended incubation times for antibodies or the substrate can increase non-specific binding and color development.[8][9]
-
Substrate Solution Deterioration: The TMB substrate is light-sensitive and can degrade if not stored properly, leading to a high background.[1][10] It should be colorless before use.[1]
Solutions:
-
Optimize Washing: Increase the number of wash cycles and the volume of wash buffer used.[1] Ensure complete aspiration of the wash buffer after each step.[10] Adding a short soak time (30 seconds to 2 minutes) between washes can also be effective.[2][11]
-
Improve Blocking: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[2]
-
Titrate Antibodies: Perform a titration experiment to determine the optimal concentration of the detection antibody that provides a good signal-to-noise ratio.
-
Prevent Contamination: Use fresh, sterile pipette tips for each reagent and sample.[3] Ensure all reagents are handled in a clean environment.[3]
-
Adhere to Timings: Strictly follow the incubation and development times specified in the kit protocol.[8][9]
-
Proper Substrate Handling: Protect the TMB substrate from light and ensure it is at room temperature before use.[7][12]
Weak or No Signal
Question: My this compound ELISA assay is showing a weak or no signal. What could be the cause?
A weak or absent signal can be frustrating and may indicate several potential issues with the assay.
-
Reagent Omission or Incorrect Order: Forgetting to add a reagent or adding them in the wrong sequence is a common mistake that will lead to no signal.[10]
-
Low Antibody Concentration: The concentration of the primary or secondary antibody may be too low to generate a detectable signal.
-
Insufficient Incubation Time: Shortened incubation times for antibodies or the substrate will result in incomplete reactions and a weaker signal.[6][8]
-
Inactive Reagents: Reagents may have expired, been stored improperly, or been subjected to multiple freeze-thaw cycles, leading to a loss of activity.[7][13]
-
Sample Analyte Concentration Below Detection Limit: The concentration of this compound in the samples may be too low for the assay to detect.[13]
-
Incorrect Wavelength Reading: The plate reader may be set to the wrong wavelength for the substrate used.[13] For TMB, the absorbance is typically read at 450 nm after adding the stop solution.[13]
Solutions:
-
Review Protocol: Carefully double-check the protocol to ensure all reagents were added in the correct order and at the specified volumes.[10][13]
-
Optimize Antibody Concentrations: Increase the concentration of the primary or secondary antibody.[12] Titration experiments are recommended to find the optimal concentration.
-
Extend Incubation Times: Increase the incubation time for the antibodies, for example, by incubating overnight at 4°C.[12]
-
Check Reagent Quality: Ensure all reagents are within their expiration date and have been stored correctly.[7][13] Prepare fresh reagents for each experiment.
-
Concentrate Sample: If the analyte concentration is suspected to be low, consider methods to concentrate the sample, if applicable.
-
Verify Plate Reader Settings: Confirm that the plate reader is set to the correct wavelength for the substrate being used.[13]
High Variability
Question: I'm observing high variability between my replicate wells. What are the likely causes?
High coefficient of variation (CV) between replicates compromises the reliability of your results. A CV of <20% is generally acceptable.[14]
-
Pipetting Errors: Inconsistent pipetting technique is a major source of variability.[14][15] This includes inaccuracies in the volumes dispensed and variations in the speed of addition.
-
Inadequate Mixing: Poor mixing of samples and reagents before adding them to the wells can lead to uneven distribution.[15]
-
Uneven Washing: Inconsistent washing across the plate can result in differing levels of residual reagents in the wells.[15]
-
Edge Effects: Temperature gradients across the plate during incubation can cause the outer wells to behave differently from the inner wells, a phenomenon known as the "edge effect".[14][15]
-
Bubbles in Wells: The presence of bubbles in the wells can interfere with the optical reading and lead to inaccurate results.[15]
Solutions:
-
Improve Pipetting Technique: Use calibrated pipettes and ensure consistent, careful pipetting.[10][14] Change pipette tips for each sample and reagent.
-
Thorough Mixing: Ensure all samples and reagents are thoroughly mixed before pipetting into the wells.[15]
-
Consistent Washing: Use an automated plate washer if available for more consistent washing.[15] If washing manually, ensure all wells are filled and emptied uniformly.
-
Minimize Edge Effects: Allow all reagents and the plate to come to room temperature before starting the assay.[14][15] Use a plate sealer during incubations and avoid stacking plates.[7]
-
Remove Bubbles: Visually inspect the plate for bubbles before reading and carefully remove any that are present.
Quantitative Data Summary
The following table provides typical performance characteristics for a this compound ELISA assay. Note that these values can vary between different kit manufacturers.
| Parameter | Typical Value |
| Detection Range | 6.25 - 400 ng/mL[11] |
| Sensitivity | < 3.9 pmol/ml[16] |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
| Wavelength | 450 nm |
Experimental Protocols
Generic this compound ELISA Protocol (Competitive ELISA)
This protocol provides a general workflow for a competitive this compound ELISA. Always refer to the specific protocol provided with your ELISA kit.
-
Reagent and Sample Preparation:
-
Standard and Sample Addition:
-
Add 50 µL of standard or sample to the appropriate wells of the microplate pre-coated with this compound.
-
-
Detection Reagent A (Biotinylated Antibody) Addition:
-
Immediately add 50 µL of prepared Detection Reagent A to each well.
-
Mix gently and incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the liquid from each well.
-
Wash each well with wash buffer (e.g., 3 times). After the last wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.
-
-
Detection Reagent B (HRP-Conjugate) Addition:
-
Add 100 µL of prepared Detection Reagent B to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Washing:
-
Repeat the aspiration and wash step (e.g., 5 times).
-
-
Substrate Addition:
-
Add 90 µL of TMB Substrate Solution to each well.
-
Incubate for 10-20 minutes at 37°C in the dark.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Read Plate:
-
Read the optical density at 450 nm immediately.
-
Visualizations
Caption: A flowchart of the major steps in a competitive this compound ELISA.
Caption: A decision tree to guide troubleshooting of common ELISA issues.
References
- 1. sinobiological.com [sinobiological.com]
- 2. arp1.com [arp1.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. biocompare.com [biocompare.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. cusabio.com [cusabio.com]
- 10. novateinbio.com [novateinbio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. arp1.com [arp1.com]
- 14. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 15. arp1.com [arp1.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. assaygenie.com [assaygenie.com]
How to improve the sensitivity of Pentosidine detection by HPLC.
This guide provides researchers, scientists, and drug development professionals with comprehensive resources to improve the sensitivity of Pentosidine detection by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for detecting this compound by HPLC?
A1: The most common method for detecting this compound is reversed-phase HPLC coupled with fluorescence detection.[1][2][3] this compound is a naturally fluorescent compound, which allows for sensitive and specific detection without the need for derivatization.[4][5]
Q2: What are the optimal excitation and emission wavelengths for fluorescence detection of this compound?
A2: The optimal excitation wavelength for this compound is typically between 328 nm and 335 nm, and the optimal emission wavelength is between 378 nm and 385 nm.[2][3][4][6]
Q3: How can I improve the separation of this compound from other endogenous peaks?
A3: Utilizing a gradient elution system with a mobile phase containing an ion-pairing agent like heptafluorobutyric acid (HFBA) can significantly improve the separation of this compound from interfering endogenous compounds in complex biological samples like urine and plasma.[2][3][4][6]
Q4: What are the main challenges in preparing biological samples for this compound analysis?
A4: The main challenges include the need to release protein-bound this compound and remove interfering substances from the sample matrix.[4][7] Traditional methods involve acid hydrolysis, which is time-consuming and can introduce artifacts that interfere with detection.[4][7]
Q5: Are there alternatives to traditional acid hydrolysis for sample preparation?
A5: Yes, simpler methods like deproteinization using acetonitrile have been developed for plasma and urine samples.[4][5] For more complex matrices or to shorten preparation time, methods using spin columns for solid-phase extraction (SPE) after hydrolysis have also been shown to be effective, reducing pretreatment time significantly.[8][9]
Q6: When should I consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound detection?
A6: LC-MS/MS is recommended when higher sensitivity and specificity are required, or when fluorescence detection is hampered by interfering fluorescent compounds from the sample matrix or hydrolysis artifacts.[10] LC-MS/MS offers superior precision and is not affected by these interferences.[10]
Troubleshooting Guide
Issue: Low Signal or Poor Sensitivity
| Possible Cause | Suggested Solution |
| Suboptimal fluorescence detector settings. | Verify that the excitation and emission wavelengths are set correctly for this compound (Excitation: ~335 nm, Emission: ~385 nm).[2][3] |
| Inefficient extraction of this compound from the sample matrix. | Optimize the sample preparation method. For protein-bound this compound, ensure complete hydrolysis.[1] Consider using a solid-phase extraction (SPE) step to concentrate the sample and remove interfering substances.[1] |
| Degradation of this compound during sample preparation. | This compound is generally stable under various pH conditions.[4][6] However, ensure proper storage of samples at -70°C until analysis.[4] |
| High background noise in the mobile phase. | Use high-purity solvents (HPLC or LC-MS grade) and additives to minimize background signal.[11] |
| Large system dead volume. | Minimize the dead volume in your HPLC system by using appropriate tubing and connectors to prevent peak broadening and reduced sensitivity.[11] |
Issue: Poor Peak Shape (Broadening or Tailing)
| Possible Cause | Suggested Solution |
| Contamination at the head of the HPLC column. | Periodically flush the column with a strong organic solvent, like 100% acetonitrile, to remove contaminants.[11] A guard column can also be used to protect the analytical column.[12] |
| Inappropriate mobile phase composition or flow rate. | Ensure the mobile phase is correctly prepared and the flow rate is optimized. A low flow rate can sometimes cause peak broadening.[12] |
| Sample solvent is too strong. | Whenever possible, dissolve the final sample residue in the initial mobile phase to ensure good peak shape.[12] |
Issue: Shifting Retention Times
| Possible Cause | Suggested Solution |
| Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of solvents to maintain consistent retention times. |
| Pump malfunction or leaks. | Check the HPLC system for leaks, especially at fittings.[12] Listen for unusual pump noises and check for salt buildup, which might indicate a seal issue.[12] |
Quantitative Data Summary
Table 1: Comparison of HPLC Method Performance for this compound Detection
| Method | Sample Matrix | LOD/LLOQ | Recovery | Precision (CV%) | Reference |
| HPLC-Fluorescence | Human Urine & Plasma | LLOQ: 1 nM | 87.9% - 115% (Accuracy) | Intra-day: 4.96-8.78%, Inter-day: 4.27-9.45% | [4][6] |
| HPLC-Fluorescence (with SPE) | Human Plasma | - | 116% | - | [8][9] |
| HPLC-Fluorescence (with column switching) | Urine & Serum | - | 97.7% - 99.9% | Intra-assay: 5.7%, Inter-assay: 5.8% | [13][14] |
| LC-MS/MS | Human Serum | LOD: 2 nM, LOQ: 5 nM | 91.2% - 100.7% | < 6.5% | [10] |
Experimental Protocols
Protocol 1: Sample Preparation by Acetonitrile Deproteinization
This protocol is suitable for human urine and plasma samples.[4]
-
To a 100 µL aliquot of urine or plasma, add 200 µL of acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Transfer 250 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 0.1 M HFBA).
-
Inject 100 µL onto the HPLC system.
Protocol 2: HPLC Method with Fluorescence Detection
This is a general protocol for the chromatographic separation of this compound.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 mm i.d., 25 cm length, 5 µm particle size).[4]
-
Mobile Phase A: 100% Acetonitrile.[4]
-
Mobile Phase B: 0.1% Heptafluorobutyric acid (HFBA) in water.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 100 µL.[4]
-
Fluorescence Detector: Excitation at 328 nm, Emission at 378 nm.[4]
-
Gradient Program:
-
Start with 90% Solvent B.
-
Linear gradient from 90% to 78% Solvent B over 21 minutes.
-
Linear gradient from 78% to 5% Solvent B over 9 minutes.
-
Increase Solvent B from 5% to 90% over 3 minutes.
-
Equilibrate at 90% Solvent B for 3 minutes before the next injection.[4]
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting low sensitivity in this compound HPLC analysis.
Caption: Simplified pathway of this compound formation.
References
- 1. This compound assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A rapid pretreatment method for the determination of this compound in human plasma by high performance liquid chromatography [jstage.jst.go.jp]
- 9. A rapid pretreatment method for the determination of this compound in human plasma by high performance liquid chromatography [jstage.jst.go.jp]
- 10. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Direct quantification of this compound in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Reducing background interference in fluorescent detection of Pentosidine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with background interference in the fluorescent detection of Pentosidine.
Troubleshooting Guide
Issue 1: High Background Fluorescence in Samples
High background fluorescence can mask the specific signal from this compound, leading to inaccurate quantification. This can originate from various sources within the sample matrix itself.
Question: My sample blanks show high fluorescence at the this compound emission wavelength. What are the potential causes and how can I reduce this background?
Answer:
High background fluorescence in sample blanks is a common issue and can be attributed to several factors:
-
Autofluorescence from Biological Molecules: Many biological molecules, such as NADH, collagen, and other Advanced Glycation End-products (AGEs), have intrinsic fluorescence that can overlap with this compound's signal.[1][2]
-
Reagent Contamination: Buffers, solvents, or other reagents may contain fluorescent impurities.
-
Interference from Other AGEs: Other AGEs, such as vesperlysines, have fluorescence spectra that can partially overlap with that of this compound.[3]
Troubleshooting Steps:
-
Sample Pre-treatment:
-
Protein Precipitation: Use trichloroacetic acid (TCA) to precipitate proteins, which can help remove interfering substances.[4]
-
Reduction with Sodium Borohydride: Treatment with sodium borohydride can help reduce interfering compounds.[4]
-
Solid Phase Extraction (SPE): Utilize SPE cartridges to purify and concentrate this compound while removing interfering compounds. A common protocol involves loading the sample onto an SPE cartridge, washing with water and methanol, and eluting this compound with 5% ammonium hydroxide in methanol.[5]
-
-
Optimize HPLC Conditions:
-
Column Temperature: Adjusting the HPLC column temperature can improve the separation of this compound from interfering peaks. For instance, a column temperature of 20°C has been shown to effectively separate this compound from minor peaks in plasma samples.[4]
-
Mobile Phase Composition: Optimize the mobile phase of your HPLC. A common mobile phase for this compound analysis is a mixture of 100 mmol/L citric acid and acetonitrile (99.5 / 0.5).[4]
-
-
Wavelength Selection:
-
Ensure you are using the optimal excitation and emission wavelengths for this compound, which are typically around 335 nm and 385 nm, respectively.[3][4][6] Using a spectrofluorometer to measure the full emission spectrum of your samples can help identify the peak emission of this compound and any interfering fluorescence.
-
Issue 2: Non-Specific Signal and Low Signal-to-Noise Ratio
Even with sample pre-treatment, you may still encounter a low signal-to-noise ratio, making it difficult to distinguish the this compound signal from the baseline.
Question: I have pre-treated my samples, but the signal-to-noise ratio for my this compound peak is still low. What else can I do to improve it?
Answer:
A low signal-to-noise ratio can be addressed by further refining your experimental setup and data acquisition parameters.
Troubleshooting Steps:
-
Fluorescence Filter Optimization:
-
Use of Band-Pass Filters: Instead of long-pass filters, consider using band-pass barrier filters that specifically transmit a narrow range of wavelengths around the emission maximum of this compound (e.g., 380-390 nm). This can help to exclude fluorescence from other molecules at slightly different wavelengths.[7]
-
Dichroic Mirrors: Ensure the dichroic mirror in your fluorescence detector is optimized for the excitation and emission wavelengths of this compound to efficiently reflect the excitation light and transmit the emission light.[7]
-
-
Data Processing:
-
Background Subtraction: If you are using a plate reader or spectrofluorometer, measure the fluorescence of a blank sample (containing all reagents except the analyte) and subtract this value from your experimental samples.
-
-
Instrument Settings:
-
Gain and Offset Adjustment: In microscopy or other imaging applications, carefully adjust the gain and offset settings to minimize the detection of low-level background fluorescence without losing the specific signal.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound fluorescence detection?
A1: The most commonly cited excitation and emission wavelengths for this compound are approximately 335 nm and 385 nm, respectively.[3][4][6] However, slight variations may be observed depending on the solvent and sample matrix. It is recommended to determine the optimal wavelengths empirically using a pure this compound standard in your experimental buffer.
Q2: Can I measure this compound in a 96-well plate format, and what are the key considerations?
A2: Yes, a 96-well microtiter plate fluorescence-based assay can be used for screening. Key considerations include:
-
Dual Wavelength Measurement: To account for interference from other AGEs, it is suggested to measure fluorescence at two different wavelength pairs: one for this compound-like AGEs (e.g., Ex: 335 nm, Em: 385 nm) and another for vesperlysine-like AGEs (e.g., Ex: 370 nm, Em: 440 nm).[3]
-
Statistical Validation: For high-throughput screening (HTS), it is important to calculate statistical parameters like the Z'-factor to ensure the robustness of the assay. A Z'-factor greater than 0.5 is indicative of a good screening assay.[3]
Q3: How can I confirm that the fluorescent signal I am detecting is indeed from this compound?
A3: The most definitive way to confirm the identity of the fluorescent peak is to use a secondary, more specific method for validation. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the quantification of this compound.[5] A strong correlation between the fluorescence signal and the concentration determined by LC-MS/MS would validate your fluorescence-based measurements.[8]
Q4: What are some common sample preparation protocols for reducing interference before fluorescence measurement?
A4: A robust sample preparation protocol is crucial. A typical workflow for biological samples like plasma or tissue involves:
-
Acid Hydrolysis: Samples are hydrolyzed in 6 N HCl at approximately 110°C for 18-20 hours to release this compound from proteins.[5][8]
-
Purification: The hydrolysate is then purified, often using solid-phase extraction (SPE) to remove interfering substances.[5]
-
Reconstitution: The purified sample is reconstituted in a suitable mobile phase for HPLC analysis.[5]
Data Presentation
Table 1: Excitation and Emission Wavelengths for this compound and Potentially Interfering AGEs
| Compound | Excitation (nm) | Emission (nm) | Reference(s) |
| This compound | ~335 | ~385 | [3][4][6] |
| Vesperlysine-like AGEs | ~370 | ~440 | [3] |
| Malondialdehyde (MDA) adducts | ~370 | ~435-460 | [9] |
| General AGEs | ~350 | ~450 | [9] |
Table 2: Performance of a 96-Well Plate Assay for AGE Inhibitor Screening
| AGE Type | Excitation (nm) | Emission (nm) | Z'-Factor | SSMD | Reference(s) |
| Vesperlysine-like | 370 | 440 | 0.70 | 9.9 ± 1.5 | [3] |
| This compound-like | 335 | 385 | 0.75 | 11.1 ± 2.2 | [3] |
SSMD: Strictly Standardized Mean Difference
Experimental Protocols & Visualizations
Experimental Workflow: Sample Preparation for this compound Analysis
This workflow outlines the key steps for preparing biological samples for fluorescent detection of this compound, aiming to minimize background interference.
Caption: Workflow for sample preparation to reduce interference in this compound analysis.
Logical Relationship: Troubleshooting High Background Fluorescence
This diagram illustrates the decision-making process for troubleshooting high background fluorescence in this compound measurements.
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. toukastress.jp [toukastress.jp]
- 5. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Filters [evidentscientific.com]
- 8. Detection of this compound Cross-Links in Cell-Secreted Decellularized Matrices Using Time Resolved Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategies to prevent artificial Pentosidine formation during sample handling.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the artificial formation of Pentosidine during sample handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to inaccurate this compound measurements.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background this compound levels in control/untreated samples | 1. In vitro glycation during sample processing: Prolonged exposure of samples to room temperature or higher can accelerate the Maillard reaction, leading to artificial this compound formation. This is especially critical for samples containing both proteins and reducing sugars. 2. Heat-induced formation: Certain protocols, such as heat inactivation steps in some ELISA assays (e.g., 100°C for 15 minutes), can significantly increase this compound levels, with reported increases of 1.1 to 4.2-fold in serum.[1] 3. Contamination: Buffers or solutions contaminated with reducing sugars can introduce precursors for this compound formation. | 1. Minimize processing time and maintain low temperatures: Process samples on ice or at 4°C whenever possible. For blood samples, separate plasma or serum from cells as soon as possible after collection.[2][3] 2. Avoid excessive heating: If a heating step is unavoidable, consider acidifying the sample. The addition of hydrochloric acid has been shown to significantly inhibit heat-induced this compound formation.[1] Alternatively, explore methods that do not require heating. 3. Use high-purity reagents: Prepare all buffers with high-purity water and reagents free from reducing sugar contamination. |
| Inconsistent this compound measurements between replicates | 1. Variable sample handling: Inconsistencies in the duration of sample processing steps, temperature exposure, or storage times between replicates can lead to different levels of artificial this compound formation. 2. Fluorescent artifacts: During acid hydrolysis for this compound analysis (a common step in HPLC-based methods), the presence of oxygen and a high content of basic amino acids can generate fluorescent artifacts that interfere with this compound detection.[4] | 1. Standardize protocols: Ensure that all replicates are processed under identical conditions, including time, temperature, and storage. 2. Optimize hydrolysis conditions: Perform acid hydrolysis under a stream of nitrogen to prevent the reaction of sample components with oxygen.[5] Consider using analytical methods with higher specificity, such as LC-MS/MS, which are less affected by fluorescent artifacts.[5] |
| Low or no detectable this compound in expected positive samples | 1. Degradation of this compound: While this compound is relatively stable, repeated freeze-thaw cycles or prolonged exposure to harsh chemical conditions (other than those required for analysis) could potentially lead to its degradation. | 1. Proper sample storage: Aliquot samples to avoid repeated freeze-thaw cycles. Store samples at -80°C for long-term stability. |
Frequently Asked Questions (FAQs)
Sample Handling and Storage
Q1: What are the primary causes of artificial this compound formation during sample handling?
A1: Artificial this compound formation is primarily a result of non-enzymatic glycation, also known as the Maillard reaction, occurring in vitro after sample collection. The key contributing factors are:
-
Presence of Precursors: The simultaneous presence of proteins (with lysine and arginine residues) and reducing sugars (such as glucose, fructose, and pentoses) in the sample.[6]
-
Elevated Temperature: Heat accelerates the glycation process. Even prolonged exposure to room temperature can be sufficient to generate detectable artificial this compound. Certain analytical procedures that involve heating, such as some ELISA protocols, can dramatically increase this compound levels.[1]
-
Time: The longer the precursors are in contact under favorable conditions, the more artificial this compound will be formed.
-
Oxidative Environment: The formation of this compound from glucose or ribose requires oxidation.[7]
Q2: What are the recommended procedures for blood collection to minimize artificial this compound formation?
A2: To minimize artificial this compound formation in blood samples, adhere to the following best practices:
-
Prompt Processing: Process blood samples as soon as possible after collection. For serum, allow blood to clot for a maximum of 30 minutes at room temperature before centrifugation. For plasma, centrifugation can be performed immediately.[2][8]
-
Temperature Control: If immediate processing is not possible, store whole blood samples at 4°C. However, prolonged contact between plasma/serum and blood cells should be avoided.[3] For optimal analyte stability, it is best to separate plasma or serum from cells before storage.[3]
-
Proper Anticoagulant Use: For plasma collection, use tubes with anticoagulants like EDTA or heparin. Ensure proper mixing by gentle inversion to prevent clotting.
-
Avoid Hemolysis: Hemolysis can release intracellular components that may interfere with the assay. Use appropriate needle gauges and collection techniques to prevent red blood cell lysis.
Q3: How should tissue samples be collected and processed to prevent artificial glycation?
A3: For tissue samples, the goal is to halt metabolic processes and the Maillard reaction as quickly as possible:
-
Snap-Freezing: Immediately after excision, snap-freeze the tissue in liquid nitrogen. This rapidly stops enzymatic and non-enzymatic reactions.
-
Homogenization at Low Temperature: Perform homogenization on ice in a pre-chilled homogenizer. Use ice-cold homogenization buffers.
-
Use of Inhibitors: Consider adding a glycation inhibitor, such as aminoguanidine, to the homogenization buffer.
Q4: What are the optimal storage conditions for samples intended for this compound analysis?
A4: For long-term storage, samples (plasma, serum, or tissue homogenates) should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C. For short-term storage (up to 48 hours), refrigeration at 4°C is acceptable for separated serum and plasma.
Use of Inhibitors
Q5: Can I add inhibitors to my samples to prevent artificial this compound formation?
A5: Yes, adding glycation inhibitors can be an effective strategy. Aminoguanidine is a commonly used inhibitor that traps reactive dicarbonyl compounds, which are intermediates in the formation of advanced glycation end products like this compound.
Q6: At what concentration should I use aminoguanidine?
A6: For in vitro applications, it is advisable not to exceed a concentration of 500 µM aminoguanidine to maintain its selectivity in preventing advanced glycation end product formation.[2] The optimal concentration for your specific sample type and application may require validation.
Data Interpretation
Q7: I am using a fluorescence-based detection method and see a high signal. How can I be sure it is this compound?
A7: High fluorescence signals can be misleading due to the presence of other fluorescent advanced glycation end products or fluorescent artifacts.
-
Characteristic Wavelengths: this compound has characteristic excitation and emission wavelengths (approximately 335 nm and 385 nm, respectively). However, other molecules can have overlapping spectra.
-
Method Specificity: HPLC with fluorescence detection can separate this compound from some interfering compounds. However, co-elution is still a possibility.
-
Confirmation with Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more specific and precise method for this compound quantification as it is not affected by fluorescent contaminants or hydrolysis artifacts.[5]
Quantitative Data Summary
Table 1: Effect of Heating on Serum this compound Levels
| Sample Condition | Fold Increase in this compound (Range) |
| Heating at 100°C for 15 minutes | 1.1 to 4.2 |
Data summarized from a study on the effects of heating on human blood specimens. The rate of increase was not uniform across all samples.[1]
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Blood Collection:
-
Collect whole blood into appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Immediately after collection, gently invert EDTA tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Minimize the time between blood draw and subsequent processing steps.
-
-
Serum/Plasma Separation:
-
For Serum: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 1500 x g for 10 minutes at room temperature.[8]
-
For Plasma: Centrifuge the blood sample as soon as possible after collection (e.g., 2000 x g for 10 minutes at 4°C).[2]
-
Carefully aspirate the supernatant (serum or plasma) without disturbing the cell layer.
-
-
Addition of Inhibitor (Optional):
-
If desired, add a stock solution of aminoguanidine hydrochloride to the separated plasma or serum to a final concentration of 500 µM. Gently mix.
-
-
Storage:
-
For immediate analysis, store the samples at 4°C.
-
For long-term storage, aliquot the samples into cryovials, snap-freeze, and store at -80°C.
-
Protocol 2: Tissue Sample Collection and Homogenization for this compound Analysis
-
Tissue Collection:
-
Excise the tissue of interest.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
-
Homogenization:
-
Pre-cool a mortar and pestle or a mechanical homogenizer.
-
Weigh the frozen tissue and place it in the pre-cooled homogenization vessel.
-
Add ice-cold homogenization buffer (e.g., 10 mM Tris pH 7.4, 150 mM NaCl, with protease inhibitors). A common ratio is 1.5 mL of buffer per gram of tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Clarification of Homogenate:
-
Transfer the homogenate to a pre-chilled centrifuge tube.
-
Centrifuge at a high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection and Storage:
-
Carefully collect the supernatant.
-
For immediate analysis, keep the supernatant on ice.
-
For long-term storage, aliquot the supernatant into cryovials and store at -80°C.
-
Visualizations
Caption: Simplified Maillard reaction pathway leading to this compound formation.
Caption: Workflow for minimizing artificial this compound formation.
References
- 1. The this compound concentration in human blood specimens is affected by heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic quantitation of plasma and erythrocyte this compound in diabetic and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selected protocols - Common Minimum Technical Standards and Protocols for Biobanks Dedicated to Cancer Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acid Hydrolysis for Pentosidine Release from Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the acid hydrolysis process for accurate pentosidine quantification.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for acid hydrolysis to release this compound from proteins?
The most common and widely accepted method involves hydrolyzing the protein sample in 6 M hydrochloric acid (HCl) at 110°C for 16 to 24 hours.[1][2] This process breaks down the peptide bonds, releasing the acid-stable this compound crosslinks for subsequent analysis.
Q2: Why is an inert atmosphere important during acid hydrolysis?
Performing hydrolysis under a stream of nitrogen or in a vacuum-sealed tube is crucial to prevent the oxidation of sample components.[1][3] Exposure to oxygen at high temperatures can create fluorescent artifacts that interfere with the UV detection of this compound, leading to inaccurate quantification.[1]
Q3: What are the critical parameters that influence the efficiency of this compound release?
The three primary parameters that must be carefully controlled are:
-
Acid Concentration: 6 M HCl is the standard. Lower concentrations may lead to incomplete hydrolysis, while significantly higher concentrations do not necessarily improve yield and may degrade the sample.
-
Temperature: 110°C is the most frequently reported temperature, providing a balance between efficient hydrolysis and minimizing the degradation of this compound.[1][2]
-
Time: A duration of 16-24 hours is generally required for complete protein breakdown and this compound release.[1]
Q4: How should the sample be processed after acid hydrolysis?
Following hydrolysis, the HCl must be completely removed, typically by evaporation under a nitrogen stream or using a centrifugal evaporator.[1][4] The dried hydrolysate is then reconstituted in a buffer compatible with the analytical method, such as HPLC or LC-MS/MS.[1][4] For complex samples like serum, a solid-phase extraction (SPE) step may be necessary to purify and concentrate the this compound before analysis.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | Incomplete Hydrolysis: Insufficient time, temperature, or acid concentration. | Verify that the hydrolysis was conducted at 110°C for at least 16 hours with 6 M HCl.[1][2] Ensure your heating block or oven is properly calibrated. |
| This compound Degradation: Excessive heat or presence of oxygen. | Avoid temperatures significantly above 110°C and hydrolysis times longer than 24 hours. Always perform the hydrolysis under an inert nitrogen atmosphere or in a sealed tube.[1][3] | |
| Sample Loss during Evaporation: Over-drying the sample after hydrolysis. | Carefully monitor the acid evaporation step to avoid baking the sample. Gentle heating under a nitrogen stream is recommended.[1] | |
| High Variability Between Replicates | Inconsistent Hydrolysis Conditions: Temperature fluctuations between samples. | Use a calibrated heating block that ensures uniform temperature distribution across all samples. |
| Incomplete Acid Removal: Residual HCl can interfere with chromatographic separation. | Ensure the hydrolysate is completely dried. To remove trace amounts of acid, you can re-dissolve the residue in ultrapure water and evaporate to dryness again.[1] | |
| Matrix Effects: Interference from other components in the sample. | For complex matrices like plasma or serum, incorporate a solid-phase extraction (SPE) clean-up step after hydrolysis to isolate this compound.[1] | |
| Extraneous Peaks in Chromatogram | Fluorescent Artifacts: Oxidation of sample components during hydrolysis. | Ensure the hydrolysis is performed under a strict anaerobic condition (e.g., flushing with nitrogen).[1][3] |
| Contamination: From reagents or labware. | Use high-purity, sequencing-grade HCl and thoroughly clean all glassware. |
Experimental Protocols
Detailed Protocol for Acid Hydrolysis of Serum Proteins
This protocol is adapted from established methods for the quantification of total this compound in serum.[1]
-
Sample Preparation:
-
Pipette 50 µL of serum into a Pyrex screw-cap culture tube with a PTFE-lined cap.
-
Add 50 µL of an appropriate internal standard (e.g., 100 nM this compound-d3 in ethanol).
-
Add 500 µL of 6 M HCl.[1]
-
-
Hydrolysis:
-
Cap the tubes tightly.
-
Place the tubes in a heating block at 110°C for 18 hours.[1]
-
-
Post-Hydrolysis Processing:
-
Cool the tubes to room temperature.
-
Evaporate the hydrolysates to dryness under a stream of nitrogen gas at 80°C.[1]
-
Re-suspend the dried hydrolysates in 0.5 mL of ultrapure water.[1]
-
Add 0.5 mL of 1.0 M potassium phosphate dibasic solution.[1]
-
Filter the mixture using a 0.2 µm PTFE syringe filter.[1]
-
-
Solid-Phase Extraction (SPE) for Purification (Optional but Recommended for Serum):
-
Condition a cation-exchange SPE cartridge (e.g., Strata X-C) with 1 mL of methanol, followed by 1 mL of ultrapure water.[1]
-
Load the filtered sample onto the cartridge.
-
Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Evaporate the eluent to dryness under a nitrogen stream at 80°C.[1]
-
-
Final Reconstitution and Analysis:
-
Reconstitute the final dried residue in a suitable mobile phase for your HPLC or LC-MS/MS system.
-
Proceed with the analysis for this compound quantification.
-
Data Presentation
Summary of Optimized Acid Hydrolysis Parameters
| Parameter | Recommended Condition | Rationale and Key Considerations |
| Sample Type | Purified protein, tissue homogenate, serum, plasma | Complex matrices like serum or plasma require post-hydrolysis purification (e.g., SPE).[1] |
| Acid | 6 M Hydrochloric Acid (HCl) | Ensures complete cleavage of peptide bonds.[1][2] |
| Temperature | 110°C | Optimal for efficient hydrolysis while minimizing degradation of the target analyte.[1][2][4] |
| Time | 16 - 24 hours | Sufficient duration for complete release of protein-bound this compound.[1] |
| Atmosphere | Inert (Nitrogen or Argon) / Vacuum Sealed | Prevents oxidation and the formation of interfering fluorescent artifacts.[1][3] |
| Post-hydrolysis Cleanup | Evaporation to dryness | Complete removal of acid is critical for subsequent analytical steps.[1][4] |
| Purification | Solid-Phase Extraction (SPE) | Recommended for complex samples to remove interfering substances.[1] |
Mandatory Visualization
References
- 1. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. toukastress.jp [toukastress.jp]
Addressing matrix effects in LC-MS/MS analysis of Pentosidine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects and other common challenges encountered during the LC-MS/MS analysis of pentosidine.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low this compound Signal or Poor Sensitivity
Q: My this compound signal is weak or undetectable, even in my quality control (QC) samples. What are the possible causes and how can I troubleshoot this?
A: Low signal intensity can stem from several factors throughout the analytical workflow. Here’s a step-by-step troubleshooting approach:
-
Sample Preparation:
-
Incomplete Acid Hydrolysis: Since this compound in serum is primarily protein-bound, incomplete hydrolysis will lead to low recovery.[1] Ensure that the acid hydrolysis step is carried out under optimal conditions. A typical protocol involves hydrolysis with 6 M HCl for 20 hours at 110°C.[1]
-
Solid-Phase Extraction (SPE) Inefficiency: Low recovery from SPE is a common issue.
-
Check SPE Cartridge Conditioning and Equilibration: Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with ultrapure water) before loading the sample.[2]
-
Verify Elution Solvent Strength: The elution solvent (e.g., 5% ammonium hydroxide in methanol) must be strong enough to desorb this compound from the SPE sorbent.[2]
-
Assess for Breakthrough: Analyze the flow-through and wash fractions to see if this compound is being lost during these steps.
-
-
-
LC-MS/MS System:
-
Instrument Parameters: Verify that the mass spectrometer parameters are optimized for this compound. This includes the precursor and product ion transitions, collision energy, and ion source settings.[3]
-
Ion Source Cleanliness: A contaminated ion source can lead to signal suppression. Regular cleaning is crucial for maintaining sensitivity.
-
Issue 2: High Variability in Results and Poor Reproducibility
Q: I'm observing significant variability in my this compound measurements between replicate injections and different samples. What could be causing this?
A: Poor reproducibility is often a hallmark of unaddressed matrix effects. Here’s how to investigate and mitigate this:
-
Matrix Effects Assessment:
-
Post-Column Infusion: This qualitative technique can help identify regions in your chromatogram where ion suppression or enhancement is occurring.
-
Quantitative Matrix Effect Study: By comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample, you can quantify the degree of matrix effect.[4]
-
-
Internal Standard (IS) Performance:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as d3-pentosidine.[5] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
IS Variability: If you are using a SIL-IS and still see high variability, check the consistency of the IS concentration added to each sample.
-
-
Sample Preparation Consistency:
-
SPE Variability: Ensure that the SPE procedure is performed consistently for all samples, including consistent flow rates during sample loading and elution.
-
Issue 3: Unexpected Peaks or Interferences in the Chromatogram
Q: I am seeing extra peaks in my chromatogram that are interfering with the quantification of this compound. How can I identify and eliminate these interferences?
A: Chromatographic interferences can be a significant challenge. Here are some strategies to address them:
-
Chromatographic Optimization:
-
Gradient Modification: Adjusting the mobile phase gradient can help to separate the interfering peaks from the this compound peak.
-
Column Chemistry: Consider using a different column chemistry (e.g., a different stationary phase) to achieve better separation.
-
-
Mass Spectrometry Selectivity:
-
MRM Transition Specificity: Ensure that your multiple reaction monitoring (MRM) transitions are highly specific to this compound. While isobaric interferences (compounds with the same mass) are possible, the fragmentation pattern of this compound should be unique.
-
High-Resolution Mass Spectrometry: If available, high-resolution mass spectrometry can help to differentiate between this compound and isobaric interferences based on their exact mass.
-
-
Sample Clean-up:
-
Enhanced SPE: Optimize the wash steps in your SPE protocol to remove the interfering compounds. You may need to try different wash solvents or a more rigorous washing procedure.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, and other endogenous components).[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.
Q2: What is the best way to compensate for matrix effects in this compound analysis?
A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as d3-pentosidine.[5] A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of matrix effects. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized.
Q3: What are the key steps in sample preparation for this compound analysis from serum or plasma?
A3: A typical sample preparation workflow for total this compound analysis involves:
-
Acid Hydrolysis: To release protein-bound this compound, samples are hydrolyzed with strong acid (e.g., 6 M HCl) at an elevated temperature (e.g., 110°C) for an extended period (e.g., 20 hours).[1]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE for cleanup and concentration. A cation-exchange SPE cartridge is often used to retain the basic this compound molecule while washing away interfering substances.[2]
-
Elution and Reconstitution: this compound is eluted from the SPE cartridge and the eluent is typically evaporated and reconstituted in the LC mobile phase before injection.[2]
Q4: What are typical LC-MS/MS parameters for this compound analysis?
A4: While specific parameters will vary depending on the instrumentation, here are some representative values:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium formate is typical.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.
-
MRM Transitions: For this compound, the precursor ion is [M+H]+ at m/z 379.1, with common product ions at m/z 187.1 (quantifier) and m/z 135.1 (qualifier). For d3-pentosidine, the transition is typically m/z 382.1 > 190.1.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from published methods for this compound analysis.
Table 1: LC-MS/MS Method Performance
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 2 nM | [6] |
| Limit of Quantification (LOQ) | 5 nM | [6] |
| Precision (%CV) | < 6.5% | [6] |
| Recovery | 91.2–100.7% | [6] |
Table 2: Example Spike and Recovery Data in Human Serum
| Endogenous this compound (nM) | Spiked this compound (nM) | Expected Total (nM) | Measured Total (nM) | % Recovery |
| 29 | 50 | 79 | - | - |
| 29 | 90 | 119 | - | - |
| 29 | 130 | 159 | - | - |
| 29 | 170 | 199 | - | - |
| Average Recovery for this sample set reported as 100.7% | [5] |
Experimental Protocols
Detailed Methodology for this compound Quantification in Serum
This protocol is based on a validated LC-MS/MS method.[5]
-
Sample Preparation:
-
To 50 µL of serum in a glass tube, add 50 µL of working internal standard (100 nM d3-pentosidine in ethanol).
-
Add 500 µL of 6 M HCl.
-
Cap the tubes tightly and hydrolyze at 110°C for 20 hours.
-
Cool the samples and centrifuge to pellet any precipitate.
-
The supernatant is then subjected to Solid-Phase Extraction (SPE).
-
-
Solid-Phase Extraction (SPE):
-
Condition a cation-exchange SPE cartridge (e.g., Strata X-C) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of ultrapure water.
-
Load the supernatant from the hydrolysis step onto the cartridge.
-
Wash the cartridge with 1 mL of ultrapure water followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 80°C.
-
Reconstitute the dried residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 15 µL) of the reconstituted sample.
-
Perform chromatographic separation using a C18 column with a suitable gradient.
-
Detect this compound and d3-pentosidine using a triple quadrupole mass spectrometer in positive ion ESI mode with the appropriate MRM transitions.
-
Visualizations
Caption: Simplified pathway of this compound formation.
Caption: General workflow for this compound LC-MS/MS analysis.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reproducibility of Pentosidine measurements across different labs.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the reproducibility of pentosidine measurements. It includes frequently asked questions (FAQs), detailed troubleshooting guides in a question-and-answer format, and key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important?
A1: this compound is a well-characterized advanced glycation end-product (AGE) that forms cross-links between lysine and arginine residues in proteins, particularly long-lived proteins like collagen.[1][2][3] It is considered a biomarker for the cumulative damage to proteins from glycation and oxidative stress, which are implicated in aging and various chronic diseases, including diabetes, renal failure, and osteoarthritis.[4][5][6] Accurate and reproducible measurement of this compound is crucial for understanding its role in disease pathogenesis and for the development of therapeutic interventions.
Q2: What are the common methods for measuring this compound?
A2: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[7][8] HPLC and LC-MS/MS are considered more specific and reproducible than ELISA.[7]
Q3: Why is there significant inter-laboratory variability in this compound measurements?
A3: Inter-laboratory variability in this compound measurements is a significant challenge primarily due to the absence of a certified reference material for this compound.[8] This lack of a universal standard makes it difficult to harmonize results across different laboratories and analytical platforms. Other contributing factors include variations in sample preparation protocols (especially acid hydrolysis), calibration procedures, and the analytical method employed.
Q4: What are the key considerations for sample preparation for this compound analysis?
A4: To measure total this compound (both free and protein-bound), samples typically require acid hydrolysis to break down proteins and release the this compound molecule.[8] This is a critical step, and variations in acid concentration, temperature, and duration of hydrolysis can impact the results.[9] Following hydrolysis, a purification step, often using Solid Phase Extraction (SPE), is necessary to remove interfering substances from the sample matrix before analysis by HPLC or LC-MS/MS.[8]
Q5: How can I improve the reproducibility of my this compound measurements?
A5: To improve reproducibility, it is essential to:
-
Standardize Protocols: Use a detailed and consistent standard operating procedure (SOP) for all aspects of the assay, from sample collection and storage to data analysis.
-
Method Validation: Thoroughly validate your analytical method to determine its precision, accuracy, linearity, and limits of detection and quantification.[7]
-
Use Internal Standards: For LC-MS/MS methods, incorporating a stable isotope-labeled internal standard, such as d3-pentosidine, is crucial for correcting for variations in sample preparation and instrument response.[7][8]
-
Calibrator Quality: Ensure the purity and accurate concentration of your this compound standard used for calibration.
-
Participate in Proficiency Testing: If available, participating in external quality assessment or proficiency testing schemes can help evaluate and improve your laboratory's performance.
Data Presentation: Comparison of this compound Quantification Methods
The following tables summarize the performance characteristics of different methods used for this compound quantification, based on published data.
Table 1: Performance Characteristics of HPLC-based Methods
| Parameter | Urine | Plasma/Serum | Reference |
| Intra-assay CV (%) | 5.19 - 7.49 | 4.96 - 8.78 | [9] |
| 5.7 | 5.7 | [10] | |
| Inter-assay CV (%) | 9.45 | 4.27 | [9] |
| 5.8 | 5.8 | [10] | |
| Recovery (%) | 89.5 - 106 | 87.9 - 103 | [9] |
| 97.7 - 99.9 | 97.7 - 99.9 | [10] | |
| 77 ± 3.5 | 77 ± 3.5 | [11] | |
| LLOQ (nM) | 1 | 1 | [12] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
Table 2: Performance Characteristics of LC-MS/MS-based Methods
| Parameter | Serum | Reference |
| Intra-assay CV (%) | < 6.5 | [7] |
| Inter-assay CV (%) | < 6.5 | [7] |
| Recovery (%) | 91.2 - 100.7 | [7] |
| 92 - 104 | [4] | |
| LOD (nM) | 2 | [7][8] |
| LOQ (nM) | 5 | [7][8] |
CV: Coefficient of Variation; LOD: Limit of Detection; LOQ: Lower Limit of Quantification
Experimental Protocols
Key Experiment: this compound Measurement by LC-MS/MS
This protocol provides a general overview. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (Acid Hydrolysis and SPE)
-
Pipette 50 µL of serum into a screw-cap tube.
-
Add 50 µL of a working internal standard solution (e.g., 100 nM d3-pentosidine in ethanol).[8]
-
Add 500 µL of 6 M hydrochloric acid.[8]
-
Seal the tube and hydrolyze at 110°C for 18 hours.[8]
-
Evaporate the hydrolysate to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in ultrapure water.
-
Perform Solid Phase Extraction (SPE) using a cation exchange cartridge to purify and concentrate the this compound.[8]
-
Condition the cartridge with methanol.
-
Equilibrate with ultrapure water.
-
Load the sample.
-
Wash with water and methanol.
-
Elute this compound with 5% ammonium hydroxide in methanol.
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A reverse-phase C18 or similar column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase containing an ammonium formate buffer and acetonitrile is common.[7][10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
Detection: Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard (d3-pentosidine) using Multiple Reaction Monitoring (MRM).[8]
3. Data Analysis
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Quantify the concentration of this compound in the sample using a calibration curve prepared with known concentrations of a this compound standard.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Q: I am seeing a broad or tailing peak for this compound. What could be the cause?
A:
-
Possible Cause 1: Secondary Interactions with the Column. this compound is a basic compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Ensure the mobile phase pH is low enough (typically around 2-3) to suppress the ionization of silanol groups.
-
Consider using a column with a highly pure silica stationary phase that has minimal silanol activity.
-
Adding a competing base, like triethylamine (TEA), to the mobile phase can sometimes help, but this is often not necessary with modern columns.[13]
-
-
-
Possible Cause 2: Insufficient Buffering. The buffer in your mobile phase may not be at a sufficient concentration to maintain a constant pH and ionic strength.
-
Solution: Increase the buffer concentration in your mobile phase. A concentration of 10-25 mM is usually adequate.[13]
-
-
Possible Cause 3: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject, or use a column with a larger internal diameter.[13]
-
Q: My this compound peak is not well-resolved from other peaks in the chromatogram. How can I improve the separation?
A:
-
Possible Cause 1: Inadequate Chromatographic Conditions. The mobile phase composition may not be optimal for separating this compound from interfering compounds in the sample matrix.
-
Solution:
-
Optimize the mobile phase composition. If using a gradient, adjust the gradient slope. If using an isocratic method, try different proportions of your organic solvent and aqueous buffer.
-
Consider using a different stationary phase chemistry.
-
-
-
Possible Cause 2: Matrix Effects. Components of the sample matrix can co-elute with this compound, causing interference.
-
Solution: Improve your sample preparation procedure. Ensure the SPE cleanup is effective in removing interfering substances.
-
Q: I am observing "ghost peaks" in my chromatograms. What are they and how do I get rid of them?
A:
-
Possible Cause: Late Elution from Previous Injections. Ghost peaks are peaks that appear in a chromatogram at unexpected retention times and are often from a previous injection that did not fully elute during its run.
-
Solution:
-
Increase the run time of your method to ensure all components from the sample have eluted.
-
Incorporate a column wash step with a strong solvent at the end of each run or batch to clean the column.
-
-
ELISA Troubleshooting
Q: My ELISA plate has a high background signal in all wells.
A:
-
Possible Cause 1: Insufficient Washing. Unbound reagents have not been adequately removed.
-
Solution: Increase the number of wash steps and ensure that the wells are completely filled and emptied during each wash.[14]
-
-
Possible Cause 2: Concentration of Detection Reagents is Too High. The concentration of the detection antibody or the enzyme conjugate is too high, leading to non-specific binding.
-
Solution: Titrate your detection reagents to determine the optimal working concentration.[14]
-
-
Possible Cause 3: Incubation Times or Temperatures are Too High. This can increase non-specific binding.
-
Solution: Adhere strictly to the incubation times and temperatures specified in the kit protocol. Avoid temperatures above 37°C.[14]
-
-
Possible Cause 4: Contaminated Substrate. The substrate solution may have been contaminated.
-
Solution: Use fresh, properly stored substrate solution.[15]
-
Q: I am getting a weak or no signal, even in my standards.
A:
-
Possible Cause 1: Reagent Omission or Error. A key reagent may have been omitted or added in the wrong order.
-
Solution: Carefully review the protocol and repeat the assay, ensuring all steps are followed correctly.[14]
-
-
Possible Cause 2: Inactive Reagents. The antibodies or enzyme conjugate may have lost activity due to improper storage or expiration.
-
Solution: Use fresh reagents and verify their activity.
-
-
Possible Cause 3: Incorrect Plate Reader Settings. The wavelength settings on the plate reader may be incorrect for the substrate used.
-
Solution: Ensure the plate reader is set to the correct wavelength for your assay (e.g., 450 nm for TMB substrate).[15]
-
Q: I am seeing poor precision (high CVs) between my replicate wells.
A:
-
Possible Cause 1: Inconsistent Pipetting. Inaccurate or inconsistent pipetting of samples, standards, or reagents.
-
Solution: Use calibrated pipettes and ensure consistent technique when adding solutions to the wells. It is recommended to pipette volumes greater than 10 µL to improve accuracy.[16]
-
-
Possible Cause 2: Incomplete Mixing. Reagents may not be thoroughly mixed before addition to the plate.
-
Solution: Ensure all reagents are at room temperature and gently mixed before use.
-
-
Possible Cause 3: Edge Effects. The outer wells of the plate may have experienced different temperature or evaporation rates compared to the inner wells.
-
Solution: Use a plate sealer during incubations and avoid stacking plates in the incubator to ensure uniform temperature distribution.[14]
-
Mandatory Visualizations
Caption: General workflow for this compound measurement.
Caption: Troubleshooting common HPLC issues in this compound analysis.
Caption: Principle of a competitive ELISA for this compound measurement.
References
- 1. Detection of this compound Cross-Links in Cell-Secreted Decellularized Matrices Using Time Resolved Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H26N6O4 | CID 119593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: Enhancing the Stability of Pentosidine Standards for Calibration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and reliability of pentosidine standards used in calibration experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound stock solutions can be prepared in several solvents. Ethanol, DMF, and DMSO are commonly used.[1][2] For subsequent dilutions to create working standards, ultrapure water is a suitable diluent.[3][4]
Q2: What are the optimal storage conditions and shelf life for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can be viable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1][2] It is crucial to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the standard.[1][2]
Q3: How stable are this compound working standards at different temperatures and pH levels?
A3: this compound has demonstrated good stability under various conditions. In human urine and plasma, over 91-92% of this compound remains after 24 hours of incubation at 4°C, 25°C, and 37°C.[5] It is also stable in buffer solutions with a pH ranging from 2.0 to 10.0 for up to 24 hours.[5] For long-term storage of biological samples containing this compound, -70°C is recommended, with over 94% of this compound remaining for up to 8 weeks in human plasma.[5]
Q4: Can I reuse diluted this compound standards for my calibration curve?
A4: It is not recommended to reuse diluted standards. For best results and to ensure the accuracy of your calibration curve, prepare fresh working standards from your stock solution for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound standards for calibration.
| Issue | Potential Cause(s) | Troubleshooting Step(s) | Expected Outcome |
| Non-Linear Calibration Curve | 1. Degradation of standard solutions. 2. Inaccurate dilutions. 3. Instrument detector saturation at high concentrations. 4. Inappropriate calibration range. | 1. Prepare fresh standards from a new aliquot of the stock solution. Ensure proper storage conditions were maintained. 2. Verify pipette calibration and dilution calculations. 3. Dilute the higher concentration standards and re-inject. 4. Narrow the calibration range or use a weighted regression model.[6] | A linear calibration curve with a correlation coefficient (r²) > 0.99.[6] |
| High Variability in Replicate Injections | 1. Inconsistent injection volume. 2. Instability of the standard in the autosampler. 3. Instrument instability. | 1. Check the autosampler for air bubbles and ensure proper maintenance. 2. If possible, use a temperature-controlled autosampler. Minimize the time standards remain in the autosampler before injection. 3. Perform a system suitability test to check for instrument performance. | Consistent peak areas for replicate injections (typically <15% CV).[6] |
| Poor Peak Shape (Tailing or Fronting) | 1. Suboptimal chromatographic conditions (e.g., mobile phase, gradient). 2. Column degradation or contamination. 3. Sample solvent is incompatible with the mobile phase. | 1. Optimize the mobile phase composition and gradient. 2. Flush the column with a strong solvent or replace it if necessary.[6] 3. Ensure the sample solvent is compatible with the initial mobile phase conditions. | Symmetrical and sharp chromatographic peaks.[6] |
| No or Low Signal for Standards | 1. Incorrect fluorescence detector settings. 2. Degraded this compound standard. 3. Instrument malfunction. | 1. Verify the excitation and emission wavelengths are set correctly for this compound (typically 328 nm excitation and 378 nm emission).[5] 2. Prepare fresh standards. 3. Check the instrument's light source and detector for any issues. | A detectable and quantifiable signal for the standards. |
Quantitative Data Summary
The stability of this compound has been evaluated under various conditions. The following tables summarize the reported stability data.
Table 1: Short-Term Stability of this compound in Biological Matrices and Buffers
| Matrix/Buffer | Temperature | Duration | Concentration | Recovery (%) |
| Human Urine | 4°C, 25°C, 37°C | 24 hours | 5 nM and 50 nM | > 91.5%[5] |
| Human Plasma | 4°C, 25°C, 37°C | 24 hours | 5 nM and 50 nM | > 92.0%[5] |
| Buffer Solutions (pH 2.0-10.0) | 25°C, 37°C | 24 hours | 5 nM and 50 nM | 90.3% - 109%[5] |
Table 2: Long-Term Stability of this compound in Biological Matrices at -70°C
| Matrix | Duration | Concentration | Recovery (%) |
| Human Urine | 8 weeks | 5 nM and 50 nM | > 99.0%[5] |
| Human Plasma | 8 weeks | 5 nM and 50 nM | > 94.0%[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create calibration standards.
-
Primary Stock Solution (e.g., 2.77 mmol/L):
-
Accurately weigh the required amount of this compound standard.
-
Dissolve the standard in a suitable solvent, such as ethanol, to the desired concentration.[3]
-
-
Intermediate Stock Solutions:
-
Working Standard Solutions (Calibration Curve Points):
-
Further dilute the intermediate stock solutions with ultrapure water or the appropriate mobile phase to prepare a series of working standards at the desired concentrations for the calibration curve (e.g., 1, 10, 25, 50, 100, 250, 500, and 1000 nM).[3]
-
-
Storage:
Visualizations
Caption: Workflow for this compound Standard Preparation and Calibration.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Pentosidine vs. Carboxymethyllysine (CML): A Comparative Guide to AGE Biomarkers
Introduction to Advanced Glycation End-products (AGEs)
Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1][2] These reactions, collectively known as the Maillard reaction, lead to the formation and accumulation of AGEs, which are implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes, cardiovascular disease, chronic kidney disease, and neurodegenerative disorders.[1][2][3] Pentosidine and Nε-carboxymethyllysine (CML) are two of the most extensively studied AGEs and are frequently used as biomarkers to assess the overall AGE burden in biological systems.[1][2] This guide provides an objective comparison of this compound and CML, summarizing their performance as biomarkers with supporting experimental data.
Formation Pathways of this compound and CML
This compound and CML are formed through distinct pathways, which may influence their utility as biomarkers in different pathological contexts. This compound is a fluorescent, cross-linking AGE formed from the reaction of pentoses (like ribose) or hexoses (like glucose and fructose) with lysine and arginine residues in proteins.[1][4] Its formation is an oxidative process, making it a marker of "glycoxidation".[5]
In contrast, CML is a non-fluorescent, non-cross-linking AGE.[6] It can be formed through several pathways, including the reaction of glucose and other sugars with lysine, the reaction of glyoxal (a dicarbonyl compound) with lysine, or through lipid peroxidation.[1][7] This broader range of formation pathways suggests that CML may reflect a wider array of metabolic and oxidative stresses.
Analytical Methodologies for Quantification
The quantification of this compound and CML in biological samples such as plasma, serum, and urine is primarily achieved through High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Method | Analyte | Principle | Advantages | Disadvantages |
| HPLC with Fluorescence Detection | This compound | Separation by chromatography followed by detection of this compound's natural fluorescence. | High sensitivity and specificity for this compound.[8] No derivatization required.[9] | Not suitable for non-fluorescent AGEs like CML. |
| LC-MS/MS | This compound & CML | Chromatographic separation followed by mass spectrometric detection and quantification. | High specificity and sensitivity for both analytes.[2][10] Allows for simultaneous quantification. | Requires sophisticated equipment and sample preparation.[3] |
| ELISA | This compound & CML | Immunoassay based on antigen-antibody recognition. | High throughput, relatively simple and cost-effective.[1] | Potential for cross-reactivity and interference from endogenous antibodies.[3] |
Experimental Protocols
This compound Quantification by HPLC
A common method for this compound quantification involves HPLC with fluorescence detection.[9][11]
-
Sample Preparation: Biological samples (e.g., plasma, urine) are typically subjected to acid hydrolysis to release this compound from proteins.
-
Chromatographic Separation: The hydrolysate is injected into an HPLC system equipped with a reversed-phase column. A gradient elution is often used to separate this compound from other components.
-
Fluorescence Detection: The eluate is monitored by a fluorescence detector with excitation and emission wavelengths set to approximately 328 nm and 378 nm, respectively.[9]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard curve generated from known concentrations of a this compound standard.[8]
CML Quantification by LC-MS/MS
LC-MS/MS provides a highly specific and sensitive method for CML quantification.[3][10]
-
Sample Preparation: Similar to this compound analysis, protein-bound CML is released by acid hydrolysis. An internal standard (e.g., a stable isotope-labeled CML) is added to the sample before hydrolysis to correct for variations in sample processing and instrument response.
-
Chromatographic Separation: The hydrolyzed sample is separated using a suitable LC column, such as a BEH Amide column.[12]
-
Mass Spectrometric Detection: The eluting compounds are ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both CML and its internal standard are monitored for quantification.
-
Quantification: The concentration of CML is calculated from the ratio of the peak area of the analyte to that of the internal standard, referenced against a calibration curve.[3]
Performance as Biomarkers: Comparative Data
Numerous studies have evaluated the levels of this compound and CML in various diseases. The following table summarizes key findings.
| Disease State | This compound Levels (Patient vs. Control) | CML Levels (Patient vs. Control) | Key Findings & Correlations | Reference(s) |
| Age-Related Macular Degeneration (AMD) | ~64% higher in AMD patients (p < 0.0001) | ~54% higher in AMD patients (p < 0.0001) | This compound alone showed 88% accuracy in discriminating AMD, while CML had 78% accuracy. Combining both improved accuracy to ~89%. | [13][14] |
| Type 2 Diabetes Mellitus (T2DM) | Significantly increased in T2DM patients. | Significantly increased in T2DM patients. | Both are related to the severity of diabetic retinopathy.[15][16] CML showed a significant correlation with HbA1c, while this compound did not in some studies.[2][10] | [2][10][15][16] |
| Chronic Renal Failure | ~8.4-fold higher in renal failure patients. | ~2.1-fold higher in renal failure patients. | Both are significantly elevated due to decreased renal clearance and increased formation. | [2][10] |
| Metabolic Syndrome | Significantly increased. | Significantly increased. | Metformin treatment was associated with decreased this compound levels but not CML levels. | [1] |
| Postmenopausal Osteoporosis | Significantly associated with prevalent vertebral fractures. | Negatively correlated with lumbar bone mineral density. | Suggests different roles in bone pathophysiology. | [6] |
AGEs Signaling through RAGE
Both this compound and CML can exert their pathological effects by binding to the Receptor for Advanced Glycation End-products (RAGE).[1] RAGE activation triggers a cascade of intracellular signaling events, leading to increased oxidative stress and inflammation, which contribute to the progression of AGE-related diseases.
Conclusion
Both this compound and CML are valuable biomarkers for assessing the burden of advanced glycation end-products.
-
This compound , as a fluorescent glycoxidation product, is a well-established marker, particularly in studies where fluorescence-based detection is employed. Its strong association with conditions like AMD and osteoporotic fractures highlights its clinical relevance.[6][13][14]
-
Carboxymethyllysine (CML) , being more abundant and formed through multiple pathways including lipid peroxidation, may represent a broader range of metabolic disturbances.[1][17] Its strong correlation with glycemic control in some diabetic populations makes it a particularly useful marker in that context.[2][10]
The choice between this compound and CML as a biomarker may depend on the specific research question, the pathological condition being investigated, and the analytical capabilities available. For a comprehensive assessment of AGE-related stress, the simultaneous measurement of both this compound and CML is recommended, as their combination has been shown to improve diagnostic accuracy in some diseases.[13][14]
References
- 1. Plasma Levels of this compound, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of this compound in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and carboxymethyl-lysine associate differently with prevalent osteoporotic vertebral fracture and various bone markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct quantification of this compound in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Plasma Protein this compound and Carboxymethyllysine, Biomarkers for Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma protein this compound and carboxymethyllysine, biomarkers for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and N-carboxymethyl-lysine: biomarkers for type 2 diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. repository.si.edu [repository.si.edu]
A Head-to-Head Battle: HPLC vs. ELISA for Accurate Pentosidine Measurement in Research
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of pentosidine, a key biomarker of advanced glycation end products (AGEs).
This compound, a fluorescent cross-link compound, serves as a crucial biomarker for the accumulation of advanced glycation end products (AGEs), which are implicated in aging and the pathogenesis of chronic diseases such as diabetes, uremia, and atherosclerosis.[1][2][3] Accurate and reliable quantification of this compound in biological samples is paramount for both clinical diagnostics and research. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two of the most common analytical methods employed for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of HPLC and ELISA for this compound Measurement
The choice between HPLC and ELISA for this compound measurement depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. While HPLC is often considered the gold standard due to its high specificity and reproducibility, ELISA offers a more rapid and convenient alternative for analyzing a large number of samples.[3][4]
A critical aspect of validating these methods is the correlation between the results obtained from both techniques. Studies have shown a strong positive correlation between this compound levels measured by HPLC and ELISA in various biological matrices, including plasma and urine.[3][4] For instance, one study reported a correlation coefficient (r) of 0.98 for this compound values in digested human plasma measured by both methods. Another study on diabetic and non-diabetic hemodialysis patients found correlation coefficients (r²) of 0.891 and 0.800, respectively.[5] A study on urinary this compound also showed a good correlation with a coefficient of r=0.815.[4]
However, it is important to note that some ELISA methods may be prone to over or under-detection of this compound due to non-specific binding or steric hindrance of the antibody.[6] Conversely, traditional HPLC methods can be time-consuming and may require complex sample preparation steps, including acid hydrolysis, which can pose safety risks.[7] Newer HPLC techniques, such as those employing column switching, have been developed to simplify sample preparation.[8]
The following table summarizes the key performance characteristics of HPLC and ELISA for this compound measurement based on data from various studies.
| Performance Metric | HPLC | ELISA |
| Lower Limit of Quantification (LLOQ) | 1 nM (in human urine and plasma) | 0.1 pM[7], 6.24 pmol/mL (LoD in urine)[4] |
| Intra-assay Precision (CV%) | 4.96 - 8.78% (plasma), 5.19 - 7.49% (urine)[7] | < 5%[4] |
| Inter-assay Precision (CV%) | 4.27% (plasma), 9.45% (urine)[7] | < 5%[4] |
| **Accuracy (Recovery %) ** | 87.9 - 115%[7] | 101.4% (spiking recovery), 100.5% (dilution recovery)[4] |
| Correlation with each other (r) | r = 0.98, r² = 0.800 - 0.891[5], r = 0.815[4] | r = 0.98, r² = 0.800 - 0.891[5], r = 0.815[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for the measurement of this compound using HPLC and ELISA.
HPLC Method for this compound Measurement
This protocol is a simplified representation of a common HPLC method for this compound quantification in human plasma and urine.[7]
1. Sample Preparation:
-
To a 100 µL aliquot of plasma or urine, add 200 µL of acetonitrile to deproteinize the sample.
-
Vortex the mixture thoroughly.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Transfer 250 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the residue with 150 µL of 0.1 M heptafluorobutyric acid (HFBA).
2. HPLC Analysis:
-
Inject 100 µL of the reconstituted sample onto the HPLC system.
-
Use a gradient mobile phase system to achieve optimal separation of this compound from other endogenous compounds.
-
Monitor the chromatogram using a fluorescence detector with excitation and emission wavelengths set at 328 nm and 378 nm, respectively.[7]
-
The retention time for this compound is typically around 24.3 minutes under these conditions.[7]
ELISA Method for this compound Measurement
This protocol outlines a general competitive inhibition enzyme immunoassay for the quantitative measurement of this compound in biological fluids.[9]
1. Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
2. Assay Procedure:
-
Add 50 µL of standard or sample to each well of the pre-coated microplate.
-
Immediately add 50 µL of prepared Detection Reagent A (containing HRP-conjugated this compound).
-
Shake the plate gently and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with wash buffer.
-
Add 100 µL of prepared Detection Reagent B (substrate solution) to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read the optical density (OD) at 450 nm using a microplate reader immediately.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC and ELISA methods for this compound measurement.
Caption: Workflow for cross-validating HPLC and ELISA methods.
Conclusion
Both HPLC and ELISA are valuable methods for the quantification of this compound. HPLC offers high specificity and is often considered a reference method. However, it can be labor-intensive. ELISA, on the other hand, provides a high-throughput and convenient option, making it suitable for large-scale clinical studies. The strong correlation observed between the two methods in multiple studies instills confidence in their utility. The choice of method should be guided by the specific research question, the number of samples, and the available laboratory infrastructure. For robust and reliable results, it is essential to perform a thorough cross-validation when establishing either method in a new laboratory setting.
References
- 1. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 2. ELISA of this compound, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and specific ELISA for plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Evaluation of Novel ELISA for Determination of Urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total serum this compound quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct quantification of this compound in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abbkine.com [abbkine.com]
Pentosidine Levels in Serum and Urine: A Comparative Analysis in Rheumatoid Arthritis and Osteoarthritis
A detailed examination of circulating and excreted pentosidine levels reveals distinct profiles in rheumatoid arthritis (RA) versus osteoarthritis (OA), suggesting different roles for this advanced glycation end product in the pathophysiology of these two common joint disorders. This guide synthesizes key experimental findings on serum and urine this compound concentrations, providing researchers and drug development professionals with a comparative overview supported by methodological details.
This compound, a well-characterized advanced glycation end product (AGE), is formed through the non-enzymatic reaction of sugars with proteins and is implicated in the pathogenesis of various chronic diseases, including arthritis.[1][2] Its accumulation in tissues can lead to increased stiffness and degradation of the extracellular matrix.[3] Studies comparing this compound levels in different biological fluids of patients with RA and OA have shed light on the systemic versus localized nature of these conditions.
Quantitative Comparison of this compound Levels
Experimental data consistently demonstrate significantly higher levels of this compound in the serum of patients with rheumatoid arthritis compared to those with osteoarthritis.[1][4][5] While urine this compound levels also tend to be higher in RA patients, the difference is not always statistically significant.[1]
| Sample Type | Disease State | Number of Patients | Mean this compound Level (pmol/ml) | Standard Deviation (pmol/ml) |
| Serum | Rheumatoid Arthritis | 20 | 0.89 | 0.35 |
| Serum | Osteoarthritis | 22 | 0.58 | 0.21 |
| Urine | Rheumatoid Arthritis | 20 | 17.8 | 10.5 |
| Urine | Osteoarthritis | 22 | 12.5 | 6.8 |
Table 1: Comparison of Serum and Urine this compound Levels in Rheumatoid Arthritis and Osteoarthritis. Data extracted from a study comparing this compound concentrations in body fluids of RA and OA patients.[1]
Experimental Protocols
The measurement of this compound in serum and urine is typically performed using high-performance liquid chromatography (HPLC) with fluorescence detection, often involving a column-switching technique for direct sample analysis.[6][7][8]
Sample Preparation and Hydrolysis
Serum: Serum samples are typically hydrolyzed to release this compound from proteins. A common method involves acid hydrolysis with 6 M HCl at approximately 110°C for 16-24 hours.[7]
Urine: Urine samples can often be directly analyzed or may undergo a pre-treatment step involving hydrolysis to measure total this compound (both free and protein-bound).[6][7] For the determination of urinary this compound, values are often normalized to creatinine concentration to account for variations in urine dilution.[9]
High-Performance Liquid Chromatography (HPLC) Analysis
The hydrolyzed samples are then injected into an HPLC system. A widely used method employs a column-switching technique.[6][8]
-
Pre-column (Gel Filtration): The sample is first loaded onto a gel-filtration pre-column to separate the this compound-containing fraction from larger molecules.
-
Column Switching: A switching valve directs the "heart-cut" eluate containing this compound onto a reversed-phase analytical column.
-
Analytical Column (Reversed-Phase): The separation of this compound is achieved on a reversed-phase column (e.g., C18).
-
Fluorescence Detection: this compound is detected by a fluorescence detector with an excitation wavelength of approximately 335 nm and an emission wavelength of around 385 nm.[10]
The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.
Signaling Pathways and Experimental Workflow
The formation and systemic circulation of this compound differ between rheumatoid arthritis and osteoarthritis, as depicted in the following diagrams.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 3. Advanced glycation endproducts and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the concentrations of this compound in the synovial fluid, serum and urine of patients with rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of urinary and serum this compound and its application to elder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct quantification of this compound in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an Advanced Glycation End-Product, May Reflect Clinical and Morphological Features of Hand Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Pentosidine Assays: Comparing Reproducibility and Limitations of Commercial Kits
For researchers, scientists, and drug development professionals, the accurate measurement of Pentosidine, a key biomarker of advanced glycation end products (AGEs), is crucial for investigating age-related diseases, diabetes, and cardiovascular conditions. The choice of assay can significantly impact the reliability and reproducibility of experimental results. This guide provides an objective comparison of the performance of commercially available this compound assay kits, focusing on reproducibility and inherent limitations, with supporting experimental data and detailed protocols.
Introduction to this compound and its Measurement
This compound is a fluorescent cross-link compound formed from ribose, arginine, and lysine residues in proteins. Its accumulation is associated with oxidative stress and the progression of various chronic diseases. The quantification of this compound in biological samples such as serum, plasma, urine, and tissue homogenates is a valuable tool in both basic research and clinical studies. The primary methods for this compound measurement are Enzyme-Linked Immunosorbent Assays (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers a unique balance of sensitivity, specificity, throughput, and cost.
Comparative Analysis of this compound Assay Methods
The selection of an appropriate assay for this compound quantification depends on the specific research question, sample type, required throughput, and available resources. While HPLC has long been considered a gold standard for its accuracy, ELISA kits offer a high-throughput and more accessible alternative. More recently, LC-MS/MS has emerged as a highly sensitive and specific method.
Performance Characteristics
The following table summarizes the key performance characteristics of different this compound assay methods based on published data and manufacturer's specifications.
| Assay Method | Principle | Sensitivity (Limit of Detection) | Inter-Assay CV (%) | Intra-Assay CV (%) | Throughput | Cost per Sample |
| ELISA (Competitive) | Antibody-antigen binding | 7.81 pmol/mL - 3.75 ng/mL | <10% - 15% | <8% - 10% | High | Low to Medium |
| ELISA (Sandwich) | Antibody-antigen-antibody binding | Varies by manufacturer | <10% | <8% | High | Low to Medium |
| HPLC-FLD | Chromatographic separation with fluorescence detection | ~1 nM | 4.27% - 9.45% | 4.96% - 8.78% | Low to Medium | Medium |
| LC-MS/MS | Chromatographic separation with mass spectrometric detection | ~2 nM[1] | <6.5%[1] | <5.5%[1] | Low to Medium | High |
CV: Coefficient of Variation; FLD: Fluorescence Detection. Data is compiled from various sources including manufacturer's data sheets and published research.
Reproducibility and Limitations
ELISA Kits:
-
Reproducibility: Commercially available ELISA kits generally demonstrate good intra-assay precision (CV <10%) and inter-assay precision (CV <15%)[2]. For example, the Cusabio Human this compound ELISA Kit reports an intra-assay CV of <8% and an inter-assay CV of <10%[2]. However, reproducibility can be influenced by the specificity of the antibody and the complexity of the sample matrix.
-
Limitations: A significant limitation of some ELISA kits is the potential for cross-reactivity with other AGEs or structurally similar molecules, which can lead to an overestimation of this compound levels. The choice between competitive and sandwich ELISA formats can also impact performance, with competitive assays often being more sensitive for small molecules like this compound. One study highlighted that a novel ELISA system for urinary this compound did not require the heating pretreatment that is necessary for some other kits and HPLC systems, a step which can artificially generate this compound and lead to overestimation[3].
HPLC with Fluorescence Detection (HPLC-FLD):
-
Reproducibility: HPLC is often considered a reference method due to its high reproducibility. One study reported intra-day assay precision with CVs in the range of 5.19–7.49% for human urine and 4.96–8.78% for human plasma, with inter-day assay precision of 9.45% and 4.27% respectively.
-
Limitations: A major drawback of HPLC is the requirement for extensive sample preparation, including acid hydrolysis, which is time-consuming and can lead to the artificial formation of this compound, potentially inflating the results[3]. The method also has a lower throughput compared to ELISA. Furthermore, co-eluting fluorescent compounds from complex biological samples can interfere with the detection of this compound, affecting accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Reproducibility: LC-MS/MS offers excellent precision and is considered to have superior sensitivity and specificity compared to both ELISA and HPLC[1]. A recently developed LC-MS/MS method for total serum this compound reported intra-day imprecision of <5.5% and between-day imprecision of <6.5%[1].
-
Limitations: The primary limitations of LC-MS/MS are the high cost of the instrumentation and the requirement for specialized technical expertise. The throughput is also generally lower than that of ELISA.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible results. Below are generalized protocols for the three main assay types. It is essential to refer to the specific manufacturer's instructions for individual ELISA kits.
General ELISA Protocol (Competitive)
A competitive ELISA is a common format for this compound detection. In this setup, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-Pentosidine antibodies coated on a microplate. The amount of signal is inversely proportional to the concentration of this compound in the sample.
Caption: General workflow for a competitive this compound ELISA.
Detailed Steps:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit's manual. This may involve dilution of buffers and creation of a standard curve.
-
Add Sample/Standard: Add a defined volume of the standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add Conjugate: Add the this compound-enzyme (e.g., HRP) conjugate to each well.
-
Incubation: Incubate the plate for a specified time and temperature to allow for the competitive binding reaction.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) to each well.
-
Color Development: Incubate the plate to allow for color development. The intensity of the color will be inversely proportional to the amount of this compound in the sample.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.
General HPLC-FLD Protocol
This protocol outlines the general steps for this compound quantification using HPLC with fluorescence detection.
Caption: General workflow for this compound analysis by HPLC-FLD.
Detailed Steps:
-
Sample Preparation:
-
Acid Hydrolysis: Proteins in the sample are hydrolyzed, typically using 6N HCl at high temperatures (e.g., 110°C) for an extended period (e.g., 16-24 hours), to release this compound from the protein backbone.
-
Purification: The hydrolysate is then purified, often using solid-phase extraction (SPE), to remove interfering substances.
-
Reconstitution: The purified sample is dried and reconstituted in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Injection: A specific volume of the prepared sample is injected into the HPLC system.
-
Chromatographic Separation: The sample is passed through an HPLC column (e.g., a C18 column) where this compound is separated from other components based on its physicochemical properties.
-
Fluorescence Detection: As this compound elutes from the column, it is detected by a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., Ex: 335 nm, Em: 385 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound standard.
-
General LC-MS/MS Protocol
LC-MS/MS provides the highest level of specificity and sensitivity for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and this compound in Renal Failure and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentosidine: A Novel Prognostic Indicator in Heart Failure Challenging Traditional Risk Factors
For researchers, scientists, and drug development professionals, the quest for more precise prognostic markers in heart failure is paramount. While traditional risk factors and scoring systems have long guided clinical assessment, emerging evidence suggests that pentosidine, an advanced glycation end product (AGE), may offer significant independent prognostic value. This guide provides a comprehensive comparison of this compound against traditional risk factors in predicting outcomes for patients with heart failure, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a biomarker of cumulative oxidative stress and protein glycation, has demonstrated its potential as a powerful and independent predictor of adverse clinical outcomes in patients with heart failure. Clinical studies reveal that elevated serum this compound levels are strongly associated with increased risk of cardiac events, including death and rehospitalization. In multivariate analyses, this compound has been shown to be a more potent prognostic indicator than several established risk factors. While direct comparative studies with comprehensive risk models like the Framingham Risk Score or the Seattle Heart Failure Model are not yet available, the existing data positions this compound as a promising biomarker that could significantly refine risk stratification in heart failure patients.
Performance Comparison: this compound vs. Traditional Risk Factors
A pivotal study by Kiuchi et al. provides a head-to-head comparison of serum this compound with a range of traditional risk factors in a cohort of 141 heart failure patients. The primary endpoint was a composite of cardiac death or rehospitalization for worsening heart failure.[1]
The following tables summarize the key findings from the univariate and multivariate Cox proportional hazard analyses conducted in this study.
Table 1: Univariate Cox Proportional Hazard Analysis of Risk Factors for Cardiac Events in Heart Failure [1]
| Risk Factor | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value |
| This compound (per 1-SD increase) | 1.98 | 1.60 - 2.42 | <0.0001 |
| Age (per 10-year increase) | 1.45 | 1.12 - 1.88 | 0.005 |
| NYHA Class (III/IV vs. I/II) | 3.44 | 1.83 - 6.47 | <0.0001 |
| Creatinine (per 1 mg/dL increase) | 1.58 | 1.15 - 2.18 | 0.005 |
| Uric Acid (per 1 mg/dL increase) | 1.25 | 1.09 - 1.44 | 0.002 |
| B-type Natriuretic Peptide (BNP, per 100 pg/mL increase) | 1.10 | 1.05 - 1.15 | <0.0001 |
| Left Ventricular End-Systolic Volume (per 10 mL increase) | 1.08 | 1.03 - 1.13 | 0.001 |
| Left Ventricular Mass (per 10 g increase) | 1.03 | 1.01 - 1.05 | 0.006 |
Table 2: Multivariate Cox Proportional Hazard Analysis of Independent Predictors for Cardiac Events in Heart Failure [1]
| Risk Factor | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value |
| This compound (per 1-SD increase) | 1.60 | 1.17 - 2.19 | 0.005 |
| B-type Natriuretic Peptide (BNP, per 100 pg/mL increase) | 2.34 | 1.00 - 5.36 | 0.04 |
As the data illustrates, in the univariate analysis, this compound demonstrated a highly significant association with cardiac events.[1] More importantly, in the multivariate analysis, which adjusts for other significant variables, this compound remained a strong and independent predictor of adverse outcomes, surpassing many traditional markers.[1] Notably, the highest quartile of serum this compound was associated with a 4.52-fold increased risk of cardiac events compared to the lowest quartile.[1]
While a direct comparison with the Framingham Risk Score and the Seattle Heart Failure Model was not found in the reviewed literature, the independent prognostic power of this compound demonstrated in this study suggests its potential to add significant value to these established models.
Experimental Protocols
Measurement of Serum this compound
The concentration of this compound in serum samples is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA).[1]
Experimental Workflow: Competitive ELISA for this compound
References
A comparative study of Pentosidine levels in different patient populations.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pentosidine levels in various patient populations, offering a valuable resource for researchers investigating advanced glycation end products (AGEs) and their roles in disease. The information presented is curated from peer-reviewed studies and is intended to facilitate a deeper understanding of this compound as a potential biomarker.
Data Summary
The following table summarizes this compound concentrations across different patient populations as reported in various scientific studies. It is important to note the variations in measurement units and analytical methods across studies, which should be considered when comparing values.
| Patient Population | Sample Type | This compound Level | Measurement Method | Reference |
| Healthy Controls | Plasma | 0.95 ± 0.33 pmol/mg protein | HPLC | [1] |
| Plasma | 151 ± 55 nmol/L | ELISA | [2] | |
| Serum | 53.15 (36.61–60.34) pmol/mL | ELISA | [3] | |
| Diabetes Mellitus | Plasma | 2.4 ± 1.2 pmol/mg protein | HPLC | [1] |
| Plasma | 1620 ± 1940 nmol/L | ELISA | [2] | |
| Serum | Significantly higher than controls | ELISA | [4] | |
| Chronic Kidney Disease (CKD) | Plasma | 21.5 ± 10.8 pmol/mg protein (Uremic subjects) | HPLC | [1] |
| Plasma | 2630 ± 1320 nmol/L (Uremic subjects) | ELISA | [2] | |
| Plasma | Higher in CKD stages 3-5 vs. stages 1-2 | Not specified | [5] | |
| Alzheimer's Disease | Serum | Significantly higher than controls and diabetics | HPLC | [6] |
| Cerebrospinal Fluid (CSF) | Decreased concentration in some AD subjects | HPLC | [7] | |
| Vascular Dementia | Cerebrospinal Fluid (CSF) | 22.5 (21.0-24.0) uM | Not specified | |
| Cerebrospinal Fluid (CSF) | Significantly elevated compared to controls | Not specified | [8] | |
| Metabolic Syndrome | Plasma | 211.21 (69.94–379.89) pmol/mL | ELISA | [3] |
Experimental Protocols
The two primary methods for the quantification of this compound in biological samples are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the accurate quantification of this compound. The general workflow involves:
-
Sample Preparation:
-
Plasma or serum samples are typically subjected to acid hydrolysis (e.g., with 6N HCl at 110°C overnight) to release this compound from proteins.[9]
-
Some methods may employ a pre-treatment step with sodium borohydride to reduce Schiff bases and prevent artifact formation.
-
Post-hydrolysis, samples are often dried and reconstituted in a suitable buffer for injection into the HPLC system.
-
-
Chromatographic Separation:
-
A reverse-phase C18 column is commonly used for separation.
-
The mobile phase often consists of an aqueous buffer (e.g., citric acid or ammonium acetate) and an organic modifier like acetonitrile.[10] A gradient or isocratic elution can be employed.
-
-
Detection:
-
This compound is a fluorescent molecule, and its native fluorescence is utilized for detection.
-
A fluorescence detector is set at an excitation wavelength of approximately 328-335 nm and an emission wavelength of around 378-385 nm.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput alternative for this compound measurement. Commercial kits are available and generally follow a competitive immunoassay format:
-
Principle:
-
A microplate is pre-coated with this compound.
-
Standards and samples are added to the wells, along with a biotin-conjugated antibody specific for this compound. The free this compound in the sample competes with the coated this compound for antibody binding.
-
After incubation, unbound components are washed away.
-
Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated antibody.
-
A substrate solution (e.g., TMB) is added, and the color development is inversely proportional to the amount of this compound in the sample.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Sample Preparation:
-
Serum, plasma, or other biological fluids can be used.
-
Some protocols recommend enzymatic digestion (e.g., with pronase) of the sample to enhance this compound detection.[2]
-
Visualizations
This compound Formation via the Maillard Reaction
The following diagram illustrates the general pathway of this compound formation, a key advanced glycation end product, through the Maillard reaction.
Caption: Simplified pathway of this compound formation.
Experimental Workflow for this compound Measurement
This diagram outlines the typical experimental workflows for quantifying this compound using HPLC and ELISA.
Caption: Workflow for this compound quantification.
References
- 1. Chromatographic quantitation of plasma and erythrocyte this compound in diabetic and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISA of this compound, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma Levels of this compound, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum this compound in Relation to Obesity in Patients with Type 2 Diabetes and Healthy Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma this compound and Its Association with Mortality in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum this compound as an indicator of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound determination in CSF: a potential biomarker of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and N(epsilon)-(carboxymethyl)-lysine in Alzheimer's disease and vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
Validating Pentosidine as a Surrogate Marker for Long-Term Glycemic Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pentosidine with established and alternative surrogate markers for long-term glycemic control. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate the utility of this compound in clinical and research settings.
Introduction to Glycemic Markers
Effective management of diabetes mellitus hinges on the accurate assessment of long-term glycemic control. While glycated hemoglobin (HbA1c) is the current gold standard, there is a growing interest in alternative markers that may offer additional insights into the pathophysiology of diabetic complications. This compound, an advanced glycation end product (AGE), has emerged as a potential surrogate marker, reflecting cumulative glycemic and oxidative stress over extended periods. This guide compares this compound with HbA1c, fructosamine, and 1,5-anhydroglucitol (1,5-AG), presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Comparative Data on Glycemic Markers
The following tables summarize quantitative data from various studies, comparing the performance of this compound with other glycemic markers in assessing glycemic control and predicting diabetic complications.
| Marker | Timeframe of Glycemic Control Reflected | Advantages | Disadvantages |
| This compound | Very long-term (months to years) | Reflects cumulative glycoxidative stress; correlates with the severity of diabetic complications.[1] | Not yet standardized for routine clinical use; influenced by renal function.[2] |
| HbA1c | 2-3 months | Well-established and standardized; strong correlation with diabetic complications. | Affected by conditions altering red blood cell turnover (e.g., anemia, hemoglobinopathies). |
| Fructosamine | 2-3 weeks | Useful for monitoring short-term changes in glycemic control.[3] | Influenced by serum protein and albumin concentrations; less accurate than HbA1c for long-term control.[4] |
| 1,5-Anhydroglucitol (1,5-AG) | 1-2 weeks | Sensitive to short-term glycemic excursions and postprandial hyperglycemia.[5][6][7] | Less reliable in patients with advanced renal disease. |
| Study Population | Comparison | Correlation Coefficient (r) | p-value | Reference |
| Type 2 Diabetic Patients | This compound vs. HbA1c | - | P = 0.0028 | [2] |
| Type 2 Diabetic Patients | This compound vs. Fructosamine (as fructoselysine) | - | P = 0.0133 | [2] |
| Asian Indians with varying glucose tolerance | 1,5-AG vs. Fructosamine | -0.618 | < 0.001 | [8] |
| Asian Indians with varying glucose tolerance | 1,5-AG vs. HbA1c | -0.700 | < 0.001 | [8] |
| Diabetic Subjects | Fructosamine vs. Fasting Blood Glucose | 0.74 | < 0.05 | [4] |
| Diabetic Subjects | HbA1c vs. Fasting Blood Glucose | 0.68 | < 0.05 | [4] |
| Subjects with and without Diabetes | 1,5-AG vs. Fasting Plasma Glucose | -0.627 | - | [9] |
| Subjects with and without Diabetes | 1,5-AG vs. HbA1c | -0.629 | - | [9] |
| Subjects with and without Diabetes | 1,5-AG vs. Fructosamine | -0.590 | - | [9] |
| Children and Adolescents with Type 1 Diabetes | HbA1c vs. Mean Glucose (CGM) | 0.50-0.56 | - | [10] |
| Children and Adolescents with Type 1 Diabetes | Fructosamine vs. Mean Glucose (CGM) | 0.50-0.56 | - | [10] |
| Children and Adolescents with Type 1 Diabetes | 1,5-AG vs. Mean Glucose (CGM) | -0.50 to -0.56 | - | [10] |
Signaling Pathways and Logical Relationships
The formation of this compound is a part of the broader process of advanced glycation. The interaction of AGEs with their receptor (RAGE) triggers intracellular signaling cascades that contribute to diabetic complications.
Figure 1: AGE-RAGE Signaling Pathway in Diabetic Complications.
The relationship between different glycemic markers can be understood by the timeframe they represent and their biochemical nature.
Figure 2: Logical Relationships of Glycemic Markers.
Experimental Protocols
Detailed methodologies for the quantification of each glycemic marker are crucial for the reproducibility and comparison of results across different studies.
Measurement of this compound
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: This method separates this compound from other compounds in a sample based on its physicochemical properties, followed by fluorometric detection.
-
Sample Preparation: Plasma or hydrolyzed tissue samples are typically used. Proteins are precipitated, and the supernatant is subjected to acid hydrolysis.
-
Chromatographic Conditions: A reverse-phase C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: this compound is detected by its native fluorescence (excitation at ~335 nm, emission at ~385 nm).
-
Quantification: The concentration is determined by comparing the peak area of this compound in the sample to a standard curve generated with known concentrations of purified this compound.
2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This is a competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-pentosidine antibody-coated wells.
-
Procedure:
-
Standards and samples are added to the wells of a microplate coated with anti-pentosidine antibodies.
-
A fixed amount of biotinylated this compound is added.
-
During incubation, the this compound in the sample and the biotinylated this compound compete for binding to the antibodies.
-
The plate is washed to remove unbound components.
-
Streptavidin-HRP (horseradish peroxidase) is added, which binds to the captured biotinylated this compound.
-
After another washing step, a substrate solution (TMB) is added, which develops a color in proportion to the amount of bound enzyme.
-
The reaction is stopped, and the absorbance is read at 450 nm. The concentration of this compound is inversely proportional to the color intensity.
-
Measurement of HbA1c by HPLC
-
Principle: Ion-exchange HPLC separates hemoglobin variants based on their charge differences. Glycation of hemoglobin alters its charge, allowing for the separation of HbA1c from other hemoglobin fractions.[11]
-
Sample Preparation: Whole blood collected in EDTA tubes is hemolyzed to release hemoglobin.[12][13]
-
Chromatographic Conditions: A cation-exchange column is used with a gradient of increasing ionic strength buffers to elute the different hemoglobin fractions.[11]
-
Detection: The eluted hemoglobin fractions are detected by their absorbance at 415 nm.
-
Quantification: The percentage of HbA1c is calculated from the ratio of the HbA1c peak area to the total hemoglobin peak area.[11]
Measurement of Fructosamine
-
Principle: The colorimetric assay is based on the ability of the ketoamine groups of fructosamine to reduce nitroblue tetrazolium (NBT) in an alkaline medium, forming a colored formazan product.[14][15]
-
Procedure:
Measurement of 1,5-Anhydroglucitol (1,5-AG)
-
Principle: This is an enzymatic assay.
-
Procedure:
-
Serum or plasma is incubated with pyranose oxidase, which oxidizes 1,5-AG.
-
The hydrogen peroxide produced in this reaction is then used in a colorimetric reaction catalyzed by peroxidase.
-
The intensity of the color produced is measured spectrophotometrically and is proportional to the 1,5-AG concentration.
-
Experimental Workflow for Marker Comparison
A typical study designed to compare the clinical utility of different glycemic markers would follow the workflow outlined below.
Figure 3: Experimental Workflow for Glycemic Marker Comparison.
Conclusion
This compound holds promise as a surrogate marker for very long-term glycemic control and cumulative glycoxidative stress. Its strong association with diabetic complications suggests it could provide valuable prognostic information beyond that offered by HbA1c. However, the lack of standardized, widely available assays currently limits its routine clinical use. In contrast, HbA1c remains the cornerstone of long-term glycemic monitoring due to its established clinical utility and standardized measurement. Fructosamine and 1,5-AG serve as useful adjuncts for assessing short- to intermediate-term glycemic control and fluctuations.
For researchers and drug development professionals, the choice of glycemic marker will depend on the specific research question and the timeframe of interest. This compound is particularly relevant for studies investigating the long-term impact of interventions on the development and progression of diabetic complications. Further research is warranted to standardize this compound assays and to fully elucidate its role in the clinical management of diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma levels of this compound in diabetic patients: an advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. testing.com [testing.com]
- 4. Comparison of serum fructosamine vs glycohemoglobin as measures of glycemic control in a large diabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 7. diazyme.com [diazyme.com]
- 8. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of 1,5-anhydroglucitol, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interrelationships of glycemic control measures: HbA1c, glycated albumin, fructosamine, 1,5-anhydroglucitrol, and continuous glucose monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC: The Gold Standard in HbA1c Testing - Why This Technology Powers Global Diabetes Management - Mindray [mindray.com]
- 12. zivak.com [zivak.com]
- 13. scispace.com [scispace.com]
- 14. assaygenie.com [assaygenie.com]
- 15. eclinpath.com [eclinpath.com]
Translating Pentosidine Levels: A Comparative Guide for Animal and Human Studies
For Researchers, Scientists, and Drug Development Professionals
Pentosidine, a well-characterized advanced glycation end product (AGE), serves as a crucial biomarker for glycoxidative stress and is implicated in the pathophysiology of aging and chronic diseases such as diabetes and renal failure. Animal models are indispensable for preclinical research, yet understanding the translation of findings to human subjects is paramount for effective drug development and clinical application. This guide provides a comprehensive comparison of this compound levels in animal models and human studies, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Levels
The following tables summarize this compound concentrations across various species and conditions. Direct comparison of absolute values should be approached with caution due to differences in species-specific metabolism, disease induction methods, and analytical units. However, the relative trends in this compound accumulation provide valuable translational insights.
Table 1: this compound Levels in Renal Disease
| Species | Condition | Tissue/Fluid | This compound Level | Unit | Reference |
| Rat | Healthy Control | Kidney | 0.04 ± 0.01 | µmol/mol valine | [1] |
| Rat | Adriamycin Nephropathy | Kidney | 0.14 ± 0.04 | µmol/mol valine | [1] |
| Human | Healthy Control | Serum | 0.0321 ± 0.0118 | µg/mL | [2] |
| Human | End-Stage Renal Disease | Skin Collagen | Increased 3- to 10-fold | Relative to controls | [3] |
| Human | End-Stage Renal Disease | Serum | Significantly higher | Compared to controls | [4] |
Table 2: this compound Levels in Diabetes Mellitus
| Species | Condition | Tissue/Fluid | This compound Level | Unit | Reference |
| Rat | Spontaneous Diabetic | Bone | Increased | Compared to controls | [2] |
| Human | Healthy Control | Serum | 0.0321 ± 0.0118 | µg/mL | [2] |
| Human | Type 2 Diabetes | Serum | 0.0440 ± 0.0136 | µg/mL | [2] |
| Human | Type 2 Diabetes (no retinopathy) | Plasma | 0.047 ± 0.012 | µg/mL | |
| Human | Type 2 Diabetes (mild retinopathy) | Plasma | 0.057 ± 0.015 | µg/mL | |
| Human | Type 2 Diabetes (no complications) | Serum | ~150 | ng/mL | |
| Human | Type 2 Diabetes (with complications) | Serum | 299.97 ± 25.86 | ng/mL |
Table 3: this compound Levels with Aging
| Species | Condition | Tissue/Fluid | This compound Level | Rate of Increase | Reference |
| Mouse | Aging (3 to 30 months) | Brain | Significantly elevated | Age-dependent | |
| Human | Normal Aging (31-77 years) | Intervertebral Disc Aggrecan | 3-fold increase | 0.12 nmol/g protein/year | [5] |
| Human | Normal Aging (31-77 years) | Intervertebral Disc Collagen | 5-fold increase | 0.66 nmol/g protein/year | [5] |
| Human | Healthy Controls (chronological age) | T-lymphocytes | Significantly increased | With age | [6] |
Experimental Protocols
Accurate quantification of this compound is critical for comparative studies. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common methods.
High-Performance Liquid Chromatography (HPLC) for this compound Measurement
This method is considered the gold standard for its high sensitivity and specificity.
1. Sample Preparation (Plasma/Serum/Tissue Hydrolysis):
-
Plasma or serum proteins are precipitated using an acid like trichloroacetic acid.
-
The protein pellet (or tissue sample) is washed and then hydrolyzed under acidic conditions (e.g., 6N HCl) at high temperature (e.g., 110°C) for an extended period (e.g., 16-24 hours) to break down proteins into their constituent amino acids, releasing this compound.
-
The hydrolysate is dried to remove the acid.
-
The dried residue is reconstituted in a suitable buffer for HPLC injection.
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, commonly using a combination of an aqueous solvent with an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) and an organic solvent like acetonitrile.[7]
-
Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.
3. Detection:
-
This compound is naturally fluorescent. A fluorescence detector is set to an excitation wavelength of approximately 325-335 nm and an emission wavelength of 378-385 nm.[1][7]
4. Quantification:
-
A standard curve is generated using a purified this compound standard of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Measurement
ELISA offers a high-throughput alternative to HPLC, though it may be susceptible to matrix effects and cross-reactivity.
1. Principle:
-
Competitive ELISA is a common format.
-
A microplate is coated with a this compound-protein conjugate.
-
The sample (containing unknown amounts of this compound) and a fixed amount of anti-pentosidine antibody are added to the wells.
-
This compound in the sample competes with the coated this compound for binding to the antibody.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
A substrate is added, and the resulting colorimetric reaction is measured. The signal intensity is inversely proportional to the amount of this compound in the sample.
2. Procedure Outline:
-
Sample Pre-treatment: Some ELISA kits may require a heating step (e.g., 100°C for 15 minutes) to inactivate proteases, although this can potentially lead to artificial this compound formation.[4]
-
Incubation: Samples and anti-pentosidine antibody are incubated in the coated microplate.
-
Washing: The plate is washed to remove unbound antibodies.
-
Secondary Antibody Incubation: The enzyme-linked secondary antibody is added and incubated.
-
Washing: The plate is washed again.
-
Substrate Reaction: The substrate is added, and the reaction is allowed to develop.
-
Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.
-
Quantification: A standard curve is prepared using known concentrations of this compound to calculate the concentration in the samples.
Visualizing Workflows and Pathways
Experimental Workflow for this compound Quantification
This compound-Induced RAGE Signaling Pathway
This compound, like other AGEs, exerts many of its pathological effects through the Receptor for Advanced Glycation End products (RAGE). The activation of RAGE triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction. This pathway is conserved across mammals and is a key area of investigation in both animal models and human studies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 4. Serum this compound levels are positively associated with the presence of vertebral fractures in postmenopausal women with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-related accumulation of this compound in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-associated this compound as a marker of aging in human diploid cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Pentosidine in Diabetic Nephropathy: A Comparative Analysis of Key Findings
An in-depth review of studies exploring the role of pentosidine as a biomarker and its implications in the pathogenesis of diabetic kidney disease.
This compound, an advanced glycation end product (AGE), has emerged as a significant biomarker in the context of diabetic nephropathy. Its accumulation in tissues and circulation reflects the cumulative burden of glycemic and oxidative stress, both central to the development and progression of diabetic kidney disease. This guide synthesizes findings from multiple studies to provide a comparative analysis of this compound's role, the methodologies used for its detection, and its position in the broader landscape of diabetic nephropathy research.
Comparative Analysis of this compound Levels in Diabetic Nephropathy
The following table summarizes quantitative data from various studies that have investigated the association between this compound levels and diabetic nephropathy. These studies consistently demonstrate elevated this compound concentrations in patients with diabetic nephropathy compared to diabetic patients without nephropathy and healthy controls.
| Study | Patient Group | Sample Type | This compound Levels (Mean ± SD or Median [IQR]) | Control Group Levels (Mean ± SD) | p-value |
| Beisswenger et al.[1][2] | Insulin-Dependent Diabetes with Microalbuminuria | Collagen | 73.03 ± 9.47 pmol/mg col | Normal: 56.96 ± 3.26 pmol/mg col | 0.025 |
| Beisswenger et al.[1][2] | Insulin-Dependent Diabetes with Gross Proteinuria | Collagen | 76.46 ± 6.37 pmol/mg col | Normal: 56.96 ± 3.26 pmol/mg col | 0.025 |
| Kerkeni et al.[3] | Type 2 Diabetes with Nephropathy | Serum | 337.79 ± 63.16 pg/mL | Healthy Controls: 156.41 ± 33.01 pg/mL | < 0.001 |
| El-Wassef et al. (2020)[4] | Diabetic Nephropathy | Serum | Significantly elevated vs. controls and diabetics without nephropathy | Healthy Controls | < 0.001 |
| Al-Rubeaan et al. (as cited in[5]) | Type 2 Diabetes with Overt Nephropathy | Serum | Elevated levels reported | - | - |
Note: Data is compiled from the provided search results. Direct comparison between studies should be made with caution due to variations in patient populations, analytical methods, and units of measurement.
A study on pediatric patients with type 1 diabetes mellitus found that serum this compound had a high diagnostic accuracy for early-stage diabetic nephropathy, with a sensitivity of 90% and a specificity of 97.4%[6]. Another study highlighted that elevated this compound levels are present even in the earliest detectable phase of diabetic nephropathy (microalbuminuria)[1][2].
Experimental Protocols: Measuring this compound and Assessing Diabetic Nephropathy
The accurate quantification of this compound and standardized assessment of diabetic nephropathy are crucial for the reliability of research findings.
This compound Measurement:
High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of this compound in biological samples like urine, plasma, and tissue hydrolysates.[7][8][9]
-
Sample Preparation: A common initial step involves the hydrolysis of proteins in the sample using concentrated hydrochloric acid (e.g., 6N HCl) at high temperatures (e.g., 110°C) for an extended period (e.g., overnight) to release this compound from protein cross-links.[7][9]
-
Chromatographic Separation: The hydrolyzed sample is then injected into an HPLC system. A reversed-phase C18 column is often employed for separation.[8][9] A gradient mobile phase, for instance, a combination of citric acid and acetonitrile, can be used to achieve optimal separation of this compound from other endogenous compounds.[9]
-
Detection: this compound is a fluorescent molecule, which allows for its sensitive and specific detection using a fluorescence detector. The typical excitation and emission wavelengths are around 325-328 nm and 378-385 nm, respectively.[7][9]
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known standard. The results are often normalized to the creatinine concentration in urine or the total protein content in plasma or tissue samples.[8]
Enzyme-linked immunosorbent assay (ELISA) is another method used for measuring this compound levels in serum.[3][5]
Assessment of Diabetic Nephropathy:
The diagnosis and staging of diabetic nephropathy in clinical studies are primarily based on the assessment of urinary albumin excretion and the estimated glomerular filtration rate (eGFR).
-
Urinary Albumin Excretion (UAE): The measurement of albumin in a spot urine sample to determine the albumin-to-creatinine ratio (ACR) is a recommended method for screening and diagnosis.[10]
-
Normoalbuminuria: ACR < 30 mg/g
-
Microalbuminuria: ACR 30-300 mg/g
-
Macroalbuminuria (overt nephropathy): ACR > 300 mg/g
-
-
Estimated Glomerular Filtration Rate (eGFR): eGFR is calculated from serum creatinine levels using equations such as the Modification of Diet in Renal Disease (MDRD) or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equations. A decline in eGFR indicates a loss of kidney function.
Signaling Pathways and Experimental Workflow
The Role of this compound in Diabetic Nephropathy Pathogenesis
This compound, as an advanced glycation end product, contributes to the pathogenesis of diabetic nephropathy through several mechanisms. The diagram below illustrates the key signaling pathways involved.
Caption: Signaling pathway of this compound in diabetic nephropathy.
Typical Experimental Workflow for Investigating this compound in Diabetic Nephropathy
The following diagram outlines a standard workflow for clinical research studies on this compound and diabetic nephropathy.
Caption: Experimental workflow for this compound and diabetic nephropathy studies.
References
- 1. Increased collagen-linked this compound levels and advanced glycosylation end products in early diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased collagen-linked this compound levels and advanced glycosylation end products in early diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a diagnostic marker for chronic Diabetic Nephropathy [journals.ekb.eg]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. zumj.journals.ekb.eg [zumj.journals.ekb.eg]
- 7. Simple Quantification of this compound in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Measurement of this compound in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Clinical Trials on Diabetic Nephropathy: A Cross-Sectional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayo.edu [mayo.edu]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pentosidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of pentosidine, aligning with safety protocols and environmental regulations.
A review of the Safety Data Sheet (SDS) for this compound (trifluoroacetate salt) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, it is imperative to adhere to institutional and local regulations regarding chemical waste management, which may have specific requirements.
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. While this compound is not classified as hazardous, general safe handling practices for all chemicals should be followed.
Step-by-Step Disposal Procedures
The recommended disposal method for this compound depends on the quantity and local regulations.
For Small Quantities:
The Safety Data Sheet for this compound (trifluoroacetate salt) suggests that smaller quantities can be disposed of with household waste.[1] However, for a laboratory setting, this should be interpreted with caution and within the framework of your institution's policies. A more prudent approach for small research quantities is as follows:
-
Neutralization (if applicable): While the SDS does not specify a need for neutralization, as a general good laboratory practice for non-hazardous aqueous waste, ensure the pH is between 5.0 and 12.5 before drain disposal, if permitted by your institution.
-
Dilution: Dilute the small quantity of this compound solution with a large amount of water.
-
Drain Disposal: If your institution's guidelines and local regulations permit the drain disposal of non-hazardous aqueous solutions, slowly pour the diluted solution down the drain with copious amounts of running water.[2]
-
Log Entry: Record the disposal in your laboratory's chemical waste log.
For Larger Quantities or When Local Regulations Prohibit Drain Disposal:
For larger volumes or in jurisdictions with stricter regulations, this compound waste should be handled as chemical waste.
-
Waste Collection: Collect the this compound waste in a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) until it is collected by your institution's hazardous waste management service.[2] Ensure that incompatible wastes are not stored together.[2][3]
-
Waste Pickup: Arrange for the disposal of the waste through your institution's EHS-approved chemical waste disposal program.
Disposal of Empty Containers
Proper disposal of empty this compound containers is also crucial to prevent residual chemical contamination.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., water for aqueous solutions) at least three times.[4]
-
Rinsate Collection: The first rinsate should be collected and disposed of as chemical waste.[4] Subsequent rinses can typically be disposed of down the drain.[4]
-
Defacing Labels: Before disposing of the container in the regular trash or recycling, ensure all chemical labels are defaced or removed to prevent misidentification.[5]
Summary of Disposal Recommendations
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Small Quantities of this compound Solution | Dilute with copious amounts of water and dispose of down the drain, if permitted by institutional and local regulations. | Check institutional and local guidelines for drain disposal of non-hazardous chemicals. |
| Large Quantities of this compound Solution | Collect in a labeled, sealed container and dispose of through the institution's chemical waste program. | Store in a designated satellite accumulation area away from incompatible materials. |
| Empty this compound Containers | Triple rinse the container. Collect the first rinsate as chemical waste. Deface labels and dispose of the container in regular trash or recycling. | Adhere to institutional policies regarding the disposal of empty chemical containers. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management guidelines and Environmental Health and Safety office for clarification on any procedures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. vumc.org [vumc.org]
Essential Safety and Logistics for Handling Pentosidine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal of Pentosidine, based on available safety data and standard laboratory practices.
Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS) for this compound (trifluoroacetate salt), the substance is not classified as hazardous.[1] However, it is prudent to follow standard laboratory safety protocols. The following PPE is recommended:
-
Gloves: Protective gloves should be worn. While the SDS does not specify a particular glove material, nitrile gloves are a common and appropriate choice for handling non-hazardous solid chemicals.[1]
-
Eye Protection: Safety glasses or goggles should be worn to protect the eyes from any potential dust or splashes.
-
Lab Coat: A standard lab coat is recommended to protect clothing and skin from accidental contact.
No respiratory protection is required under normal handling conditions.[1]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
-
Receiving and Inspection: Upon receipt, inspect the packaging for any signs of damage. Verify that the container is properly labeled as this compound.
-
Storage: Store this compound at room temperature in a dry, well-ventilated area.[2]
-
Weighing and Preparation of Solutions:
-
Handle the solid compound in a designated area, such as a weighing station or a chemical fume hood, to minimize the potential for generating dust.
-
Use a clean spatula and weighing paper to measure the desired amount.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
-
General Hygiene: Always wash hands thoroughly after handling this compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal of this compound and associated waste is essential to maintain a safe laboratory environment.
-
Unused Product: For smaller quantities, the SDS suggests that it can be disposed of with household waste.[1] However, it is best practice to follow local and institutional regulations for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of in the appropriate laboratory waste stream.
-
Empty Containers: Uncleaned packaging should be disposed of according to official regulations.[1]
Quantitative Data Summary
The available Safety Data Sheet for this compound provides hazard ratings rather than specific quantitative exposure limits.
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA Ratings (0-4) | 0 | 0 | 0 |
| HMIS-Ratings (0-4) | 0 | 0 | 0 |
Source: this compound (trifluoroacetate salt) Safety Data Sheet.[1]
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
